molecular formula C26H31N5O2 B1674069 L-740093 CAS No. 154967-59-6

L-740093

Cat. No.: B1674069
CAS No.: 154967-59-6
M. Wt: 445.6 g/mol
InChI Key: QYERABWMFRRINX-XWEVFREBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a CCK-B receptor antagonist;  structure in first source

Properties

CAS No.

154967-59-6

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C26H31N5O2/c1-17-6-5-7-20(14-17)27-26(33)29-23-25(32)30(2)22-9-4-3-8-21(22)24(28-23)31-15-18-10-11-19(16-31)13-12-18/h3-9,14,18-19,23H,10-13,15-16H2,1-2H3,(H2,27,29,33)/t18?,19?,23-/m0/s1

InChI Key

QYERABWMFRRINX-XWEVFREBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 740,093
L 740093
L-740,093
L-740093
N-(5-(3-azabicyclo(3.2.2)nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea

Origin of Product

United States

Foundational & Exploratory

L-740093: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the CCK-B receptor and the subsequent effects on downstream signaling pathways. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and visual representations of the molecular interactions and signaling cascades involved.

Introduction

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors CCK-A (CCK1) and CCK-B (CCK2), plays a crucial role in various physiological processes in both the gastrointestinal system and the central nervous system. The CCK-B receptor, in particular, is implicated in anxiety, pain perception, and the regulation of gastric acid secretion. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the CCK-B receptor and as a potential therapeutic agent. This guide delves into the core mechanism by which this compound exerts its effects.

Quantitative Data: Binding Affinity and Functional Potency

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandCell Line/TissueIC50 (nM)SelectivityReference
Human CCK-B[¹²⁵I]-CCK-8SCHO cells expressing human CCK-B receptor0.49>2000-fold vs. CCK-A[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand.

Table 2: Functional Antagonist Activity of this compound

Assay TypeAgonistCell LineIC50 (nM)Antagonism TypeReference
Calcium MobilizationCCK-4 (30 nM)CHO cells expressing human CCK-B receptor5.4Insurmountable[1]
Pancreastatin SecretionGastrin (10 nM)Isolated rat stomach ECL cells7.8Not specified

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the agonist-induced response.

Mechanism of Action: CCK-B Receptor Antagonism

This compound acts as a selective antagonist at the CCK-B receptor. This G-protein coupled receptor (GPCR) primarily couples to the Gq alpha subunit.

Downstream Signaling Pathway

Upon agonist binding (e.g., gastrin or CCK), the CCK-B receptor activates a well-defined signaling cascade:

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response. The CCK-B receptor-mediated signaling has also been shown to involve the MAP kinase (ERK) pathway.[2]

This compound, by binding to the CCK-B receptor, prevents the initial conformational change induced by agonists, thereby blocking the entire downstream signaling cascade.

Insurmountable Antagonism

Studies have shown that this compound exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of this compound, increasing concentrations of the agonist cannot restore the maximum response.[1] This characteristic suggests a complex interaction with the receptor, potentially involving a slow dissociation rate or an allosteric mechanism that locks the receptor in an inactive state. This property makes this compound a particularly effective and long-lasting inhibitor of CCK-B receptor signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCK-B receptor.

  • Objective: To determine the IC50 value of this compound for the human CCK-B receptor.

  • Materials:

    • Membranes from CHO cells stably expressing the human CCK-B receptor.

    • Radioligand: [¹²⁵I]-CCK-8S.

    • This compound (unlabeled competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CCK-8S, and varying concentrations of this compound.

      • Total binding wells: Contain membranes and radioligand.

      • Non-specific binding wells: Contain membranes, radioligand, and a high concentration of an unlabeled CCK-B agonist (e.g., 1 µM CCK-8).

      • Competitor wells: Contain membranes, radioligand, and serial dilutions of this compound.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

  • Objective: To determine the IC50 value of this compound as a functional antagonist of the CCK-B receptor.

  • Materials:

    • CHO cells stably expressing the human CCK-B receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • CCK-B receptor agonist (e.g., CCK-4 or gastrin).

    • This compound.

    • Black, clear-bottom 96-well plates.

    • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the CHO-CCK-B cells into the 96-well plates and allow them to adhere overnight.

    • Dye Loading:

      • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

      • Remove the culture medium from the cells and add the dye loading solution.

      • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

    • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

    • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

    • Fluorescence Measurement:

      • Place the plate in the fluorescence plate reader.

      • Establish a stable baseline fluorescence reading.

      • Inject a fixed concentration of the CCK-B agonist (e.g., 30 nM CCK-4) into the wells.

      • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway Diagram

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ERK ERK PKC->ERK Activates Response Cellular Response ERK->Response Leads to Ca2_store Ca²⁺ Store IP3R->Ca2_store Opens Ca2_store->Ca2 Release Agonist Agonist (CCK/Gastrin) Agonist->CCKBR Binds & Activates L740093 This compound L740093->CCKBR Binds & Blocks

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare CCK-B Receptor Membranes Incubate Incubate Membranes, Radioligand & this compound Membranes->Incubate Radioligand Prepare [¹²⁵I]-CCK-8S Radioligand->Incubate Competitor Prepare this compound Serial Dilutions Competitor->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity (Scintillation Counter) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Binding vs. [this compound] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed CCK-B Expressing Cells in 96-well Plate Load Load Cells with Fluo-4 AM Dye Seed->Load Wash_cells Wash Cells Load->Wash_cells Preincubate Pre-incubate with Varying [this compound] Wash_cells->Preincubate Measure_baseline Measure Baseline Fluorescence Preincubate->Measure_baseline Add_agonist Add CCK-B Agonist (e.g., CCK-4) Measure_baseline->Add_agonist Measure_response Measure Kinetic Fluorescence Response Add_agonist->Measure_response Determine_peak Determine Peak Fluorescence Measure_response->Determine_peak Plot_response Plot % Response vs. [this compound] Determine_peak->Plot_response IC50_func Determine IC50 Plot_response->IC50_func

Caption: Workflow for the calcium mobilization functional assay.

Conclusion

This compound is a highly potent and selective insurmountable antagonist of the CCK-B receptor. Its mechanism of action is centered on the blockade of the Gq-coupled signaling pathway, thereby inhibiting agonist-induced intracellular calcium mobilization and other downstream cellular responses. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the CCK-B receptor and for professionals involved in the development of novel therapeutics targeting this system. The unique property of insurmountable antagonism makes this compound a particularly robust tool for studying the physiological and pathological roles of the CCK-B receptor.

References

L-740093: A Technical Guide to its CCK-B Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of L-740093 for the cholecystokinin-B (CCK-B) receptor. The document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the human CCK-B receptor has been characterized through both radioligand displacement studies and functional antagonism assays. The data highlights the potent and selective nature of this antagonist.

ParameterValueAssay TypeCell LineRadioligand/AgonistReference
IC50 0.49 nMRadioligand DisplacementhCCK-B.CHO[125I]-CCK-8S[1]
IC50 5.4 nMFunctional Antagonism (Ca2+ Mobilization)hCCK-B.CHOCCK-4[1]
Selectivity >16,000-fold for CCK-B over CCK-ARadioligand Displacement--[2]

Note: The difference in IC50 values between the radioligand binding and functional assays may reflect the different experimental conditions and the insurmountable nature of the antagonism by this compound.[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the binding affinity and functional antagonism of this compound at the CCK-B receptor.

Radioligand Binding Assay (Displacement)

This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Membranes are prepared from a stable cell line expressing the human CCK-B receptor, such as Chinese Hamster Ovary (CHO) cells (hCCK-B.CHO).[1]

  • Cells are harvested and homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of the radioligand, typically [125I]-CCK-8S, is incubated with the cell membranes.[1]

  • Increasing concentrations of the unlabeled antagonist, this compound, are added to compete for binding to the CCK-B receptors.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (hCCK-B.CHO cells) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([125I]-CCK-8S) Radioligand->Incubation L740093 This compound (serial dilutions) L740093->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Quantification Gamma Counting (measure radioactivity) Filtration->Quantification Data_Analysis Data Analysis (calculate IC50) Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist, in this case, the mobilization of intracellular calcium.

1. Cell Culture and Dye Loading:

  • hCCK-B.CHO cells are cultured in a suitable medium.[1]

  • The day before the assay, cells are seeded into multi-well plates.

  • On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to intracellular calcium.

2. Compound Addition:

  • The cells are pre-incubated with varying concentrations of this compound.

  • The CCK-B receptor agonist, cholecystokinin tetrapeptide (CCK-4), is then added to stimulate the receptor.[1]

3. Measurement of Calcium Response:

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the maximum calcium response induced by CCK-4 is determined as the IC50 value.

G Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (hCCK-B.CHO cells) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Antagonist_Incubation Pre-incubation with this compound Dye_Loading->Antagonist_Incubation Agonist_Addition Addition of CCK-4 Antagonist_Incubation->Agonist_Addition Fluorescence_Measurement Real-time Fluorescence Measurement Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (calculate IC50) Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a functional calcium mobilization assay.

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3] However, it can also couple to other G-proteins, leading to a complex network of downstream signaling events.

Upon agonist binding, the activated CCK-B receptor initiates the following key signaling cascades:

  • Gq/11 Pathway: The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

  • Gs Pathway: The receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

  • G12/13 Pathway: Activation of G12/13 can lead to the activation of Rho GTPases and subsequent cytoskeletal rearrangements.

  • Downstream Effectors: These initial signals converge on downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and other cellular responses.

G CCK-B Receptor Signaling Pathways cluster_g_proteins G-Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR Gq11 Gq/11 CCKBR->Gq11 Gs Gs CCKBR->Gs G1213 G12/13 CCKBR->G1213 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Rho Rho GTPases G1213->Rho IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA MAPK MAPK Pathway Ca_PKC->MAPK PI3K_Akt PI3K/Akt Pathway Ca_PKC->PI3K_Akt PKA->MAPK

Caption: Overview of the major signaling pathways activated by the CCK-B receptor.

References

L-740093: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent CCK-B Receptor Antagonist for Preclinical Research

This guide provides a comprehensive technical overview of L-740093, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. Developed for research purposes, this compound has proven to be a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor in the central nervous system and periphery. Its excellent CNS penetration makes it particularly useful for studying the central effects of CCK-B receptor modulation.

This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative pharmacological data, experimental protocols, and key research applications.

Core Compound Properties

This compound is a benzodiazepine derivative that acts as a high-affinity antagonist at the CCK-B receptor, also known as the CCK2 receptor. Its selectivity for the CCK-B receptor over the CCK-A (CCK1) receptor allows for the specific interrogation of CCK-B-mediated pathways.

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound and other relevant CCK-B receptor ligands.

Table 1: Binding Affinity (Ki) of this compound for CCK-B Receptors in Different Species

SpeciesTissueRadioligandKi (nM)
HumanCHO cells (recombinant)[¹²⁵I]-CCK-8S~0.5
RatCerebral Cortex[¹²⁵I]-BH-CCK-8S~7.5 (low affinity site)
MouseCerebral Cortex[¹²⁵I]-BH-CCK-8S~8.6 (high affinity site)
Guinea PigBrain[³H]pCCK8-
Guinea PigGastric Muscle-pA2 = 8.56

Note: Affinity values can vary depending on the experimental conditions, including the radioligand and tissue preparation used. Some studies suggest the existence of multiple affinity states for CCK-B receptor antagonists.

Table 2: Inhibitory Potency (IC50) of this compound

Assay TypeCell Line/TissueAgonistIC50 (nM)
[¹²⁵I]-CCK-8S DisplacementhCCK-B.CHO cell membranes-0.49[1]
Ca²⁺ MobilizationhCCK-B.CHO cellsCCK-4 (30 nM)5.4[1]

Mechanism of Action and Signaling Pathways

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of CCK and gastrin and blocking this downstream signaling.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK / Gastrin CCKB_R CCK-B Receptor CCK->CCKB_R Activates L740093 This compound L740093->CCKB_R Blocks Gq Gq CCKB_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for CCK-B Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using membranes from cells expressing the receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells) or from rodent cerebral cortex.

  • Radioligand: [¹²⁵I]-Bolton Hunter labeled cholecystokinin-8S ([¹²⁵I]-BH-CCK-8S) or [³H]-PD140,376.

  • Assay Buffer: 50 mM HEPES-NaOH, pH 6.9, containing 5 mM MgCl₂, 1 mM EGTA, and 0.2% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 6.9.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B agonist (e.g., 1 µM CCK-8S).

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Filtration Apparatus: 96-well filter plates (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 2-8 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.

    • Competitive Binding: 50 µL of radioligand and 50 µL of each dilution of the test compound.

  • Initiate Reaction: Add 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (21±3°C) for 150 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a gamma or liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare CCK-B Receptor Containing Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->setup_plate add_membranes Add Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity calculate_ic50_ki Calculate IC50 and Ki Values count_radioactivity->calculate_ic50_ki

Workflow for a Radioligand Binding Assay.
In Vivo Assessment of Analgesia: Tail-Flick Test

This protocol describes the use of the tail-flick test in rodents to evaluate the potentiation of morphine-induced analgesia by this compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g).

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

Drugs:

  • Morphine sulfate (e.g., 2.5, 5.0, 7.5 mg/kg, s.c.).

  • This compound (e.g., 1, 3, 10 mg/kg, i.p.), dissolved in a suitable vehicle.

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain each rat and place its tail on the apparatus. Apply the radiant heat stimulus and record the latency (in seconds) for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. This is the baseline tail-flick latency (TFL).

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), administer morphine or saline subcutaneously (s.c.).

  • Post-treatment Measurements: Measure the TFL at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the TFL data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) to determine if this compound potentiates the analgesic effect of morphine.

Tail_Flick_Protocol cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimate Acclimate Rats to Apparatus and Room baseline Measure Baseline Tail-Flick Latency (TFL) acclimate->baseline admin_l74 Administer this compound or Vehicle (i.p.) baseline->admin_l74 wait1 Wait 30 min admin_l74->wait1 admin_morphine Administer Morphine or Saline (s.c.) wait1->admin_morphine measure_tfl Measure TFL at Multiple Time Points Post-Morphine admin_morphine->measure_tfl calc_mpe Calculate % Maximal Possible Effect (%MPE) measure_tfl->calc_mpe stat_analysis Statistical Analysis to Compare Treatment Groups calc_mpe->stat_analysis

Experimental Workflow for the Tail-Flick Test.

Key Research Applications

This compound has been instrumental in elucidating the role of CCK-B receptors in various physiological and pathological processes.

  • Pain Research: A primary application of this compound is in the study of pain modulation. Research has shown that CCK-B receptor antagonists can potentiate the analgesic effects of opioids and may reduce the development of opioid tolerance. This suggests that the CCK system acts as an endogenous anti-opioid system, and its blockade can enhance pain relief.

  • Anxiety and Panic Disorders: The CCK-B receptor is densely expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Administration of CCK-B agonists is known to induce panic-like attacks in both humans and animals. This compound and other CCK-B antagonists have been shown to have anxiolytic effects in various animal models, including the elevated plus-maze, suggesting a role for CCK-B receptor blockade in the treatment of anxiety disorders.

  • Gastric Acid Secretion: In the periphery, CCK-B receptors (also known as gastrin receptors) are involved in the regulation of gastric acid secretion. This compound can be used to investigate the role of these receptors in gastric physiology and in conditions characterized by excessive acid production.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the CCK-B receptor. Its high affinity, selectivity, and CNS permeability make it an invaluable compound for in vitro and in vivo studies in the fields of neuroscience, pharmacology, and gastroenterology. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CCK-B receptor-mediated processes.

References

L-740093: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Developed by Merck Sharp & Dohme Corp., this compound has been a valuable pharmacological tool for elucidating the physiological roles of the CCK-B receptor, particularly in anxiety, pain perception, and gastric acid secretion. Its excellent central nervous system penetration makes it a significant compound for neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.

Core Compound Data

ParameterValueReference
IUPAC Name N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-N'-(3-methylphenyl)ureaN/A
Molecular Formula C24H22N4O2N/A
Molecular Weight 400.46 g/mol N/A
CAS Number 154967-59-6[3]
Class Benzodiazepine[4]

Biological Activity

This compound exhibits high affinity and selectivity for the human CCK-B receptor. Its biological activity has been characterized through radioligand binding assays and functional cellular assays.

AssayCell LineReceptorParameterValue (nM)Reference
Radioligand DisplacementhCCK-B.CHOHuman CCK-BIC500.49[5]
Functional Antagonism (Calcium Mobilization)hCCK-B.CHOHuman CCK-BIC505.4[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in the reaction of a key benzodiazepine intermediate with a substituted isocyanate.

Step 1: Synthesis of 3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1)

Illustrative Protocol:

  • Formation of the Benzodiazepine Ring: A 2-(methylamino)benzophenone is reacted with an amino acid derivative, such as glycine ethyl ester hydrochloride, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) or via activation of the carboxylic acid (e.g., as an acid chloride) to form an amide.

  • Cyclization: The resulting amide undergoes intramolecular cyclization, often under basic conditions, to form the seven-membered benzodiazepine ring.

  • Introduction of the Amino Group at C3: The 3-position of the benzodiazepine ring is functionalized to introduce an amino group. This can be achieved through various methods, such as reduction of a 3-nitro derivative or amination of a 3-halo intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of 3-amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1) in anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution at room temperature, add an equimolar amount of 3-methylphenyl isocyanate.

  • Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold THF, and dried under vacuum to yield this compound as a solid.

  • Purification and Characterization: If necessary, the product can be further purified by recrystallization. The final compound should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Biological Assays

Radioligand Binding Assay

This assay determines the affinity of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Components: The assay mixture contains the cell membranes, a constant concentration of the radioligand [125I]-CCK-8S, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand. The filters are washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of L-74009-3 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Functional Antagonism: Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CCK-B receptor agonist.

  • Cell Culture and Plating: hCCK-B.CHO cells are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom microplates. The cells are grown to a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.

  • Compound Addition: After dye loading, the cells are washed and then incubated with varying concentrations of this compound for a specified period.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established before the addition of a fixed concentration of a CCK-B agonist (e.g., CCK-4). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-stimulated calcium response. The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates a signaling cascade leading to an increase in intracellular calcium.

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK_B_Receptor CCK-B Receptor G_protein Gq Protein CCK_B_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_Cytosol Ca2+ IP3_Receptor->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ Ca_Cytosol->PKC Ca_Cytosol->Downstream CCK_Agonist CCK Agonist CCK_Agonist->CCK_B_Receptor Binds and Activates L740093 This compound (Antagonist) L740093->CCK_B_Receptor Blocks Binding

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for this compound Synthesis and Evaluation

This workflow outlines the key stages from chemical synthesis to biological characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_biological Biological Evaluation Start Starting Materials (2-aminobenzophenone derivative, 3-methylphenyl isocyanate) Intermediate Intermediate Synthesis (3-amino-1,4-benzodiazepine) Start->Intermediate Final_Product Final Product Synthesis (this compound) Intermediate->Final_Product Purification Purification & Characterization (Recrystallization, NMR, MS) Final_Product->Purification Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Purification->Binding_Assay Functional_Assay Functional Antagonism Assay (Calcium Mobilization) Purification->Functional_Assay Data_Analysis Data Analysis (IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for this compound.

References

L-740093: A Technical Guide to Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-7400993 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and gastrointestinal tract. This document provides a comprehensive technical overview of the target selectivity and specificity of L-740093, consolidating key binding affinity and functional data. Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion. Consequently, selective antagonists of the CCK-B receptor are valuable tools for both basic research and as potential therapeutic agents. This compound has emerged as a key pharmacological tool due to its high affinity and selectivity for the CCK-B receptor. This guide aims to provide a detailed technical resource on the binding and functional characteristics of this compound.

Target Selectivity and Potency

This compound demonstrates high affinity for the human cholecystokinin-B (CCK-B) receptor and exhibits significant selectivity over the cholecystokinin-A (CCK-A) receptor subtype.

Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand displacement studies. These assays measure the ability of this compound to displace a radiolabeled ligand from the target receptor.

ReceptorRadioligandPreparationIC50 (nM)Selectivity (vs. CCK-A)
Human CCK-B[¹²⁵I]-CCK-8SMembranes from hCCK-B.CHO cells0.49[1]>2000-fold
Human CCK-A[¹²⁵I]-CCK-8S->1000 (<50% displacement at 1 µM)[1]-
Table 1: Binding Affinity of this compound for Human CCK-B and CCK-A Receptors.
Functional Antagonism

The functional antagonist activity of this compound has been assessed by its ability to inhibit the intracellular signaling cascade initiated by CCK-B receptor activation. Specifically, its potency in blocking agonist-induced calcium mobilization is a key measure of its functional antagonism.

AssayAgonistCell LineIC50 (nM)
Ca²⁺ Mobilization30 nM CCK-4hCCK-B.CHO cells5.4[1]
Table 2: Functional Antagonist Potency of this compound at the Human CCK-B Receptor.

This compound behaves as an insurmountable antagonist at the human CCK-B receptor. At a concentration of 10 nM, it produces a modest rightward shift in the CCK-4 dose-response curve with a small reduction in the maximum response. However, at 30 nM, the maximum functional response to CCK-4 is significantly reduced, indicating non-competitive antagonism.[1]

Experimental Protocols

The following sections detail the methodologies used to obtain the binding and functional data presented above.

Radioligand Binding Assay ([¹²⁵I]-CCK-8S Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCK-B receptor.

Objective: To determine the IC50 value of this compound for the human CCK-B receptor by measuring its ability to displace the radioligand [¹²⁵I]-CCK-8S.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).

  • [¹²⁵I]-CCK-8S (radiolabeled cholecystokinin octapeptide, sulfated).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hCCK-B.CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • A fixed concentration of [¹²⁵I]-CCK-8S (typically at or near its Kd).

    • Increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of unlabeled CCK-8 for non-specific binding).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Analysis Membranes hCCK-B.CHO Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [¹²⁵I]-CCK-8S Radioligand->Incubation Compound This compound Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis Calcium_Mobilization_Assay_Workflow Start Seed hCCK-B.CHO cells DyeLoading Load cells with Calcium Indicator Dye Start->DyeLoading Washing Wash to remove extracellular dye DyeLoading->Washing Antagonist Incubate with this compound Washing->Antagonist Measurement Measure Fluorescence (kinetic read) Antagonist->Measurement Analysis Analyze data and calculate IC50 Measurement->Analysis Agonist Inject CCK-4 (Agonist) Agonist->Measurement CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CCKB_R CCK-B Receptor Gq Gq/11 CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Ca_Release Ca²⁺ Release IP3R->Ca_Release Triggers Agonist CCK (Agonist) Agonist->CCKB_R Activates L740093 This compound (Antagonist) L740093->CCKB_R Blocks

References

L-740093: A Technical Guide to its Core Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. By competitively inhibiting the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, this compound effectively modulates a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, offering a valuable resource for researchers in neuroscience, oncology, and gastroenterology. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the signaling cascades.

Core Mechanism of Action: Antagonism of the CCK-B Receptor

The primary molecular target of this compound is the CCK-B receptor. As a GPCR, the CCK-B receptor is coupled to the Gq/11 family of G proteins. Upon binding of its agonists, CCK or gastrin, the receptor undergoes a conformational change that activates the associated G protein. This compound, as a competitive antagonist, binds to the receptor without initiating this conformational change, thereby blocking the initiation of the downstream signaling cascade.

Downstream Signaling Pathways Modulated by this compound

The antagonism of the CCK-B receptor by this compound leads to the inhibition of several key intracellular signaling pathways. The primary and most immediate consequence is the blockade of the Phospholipase C (PLC) pathway.

Inhibition of the Phospholipase C (PLC) Pathway

Activation of the Gq/11 G-protein by the CCK-B receptor leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound, by preventing CCK-B receptor activation, inhibits the production of both IP3 and DAG.

Attenuation of Intracellular Calcium Mobilization

Inositol 1,4,5-trisphosphate (IP3) is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. By blocking the production of IP3, this compound prevents this agonist-induced release of intracellular calcium.

Downregulation of Protein Kinase C (PKC) Activity

Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family. PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. The inhibitory action of this compound on DAG production consequently leads to the downregulation of PKC activity.

Modulation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

The activation of PKC can, in turn, trigger further downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial regulators of gene expression, cell proliferation, and survival. While direct quantitative data for this compound's effect on these specific pathways is limited in publicly available literature, its inhibitory action on the upstream PLC/PKC axis strongly suggests a modulatory role. The antagonism by this compound would be expected to attenuate the activation of the MAPK and PI3K/Akt pathways that are specifically initiated by CCK-B receptor stimulation.

Data Presentation

Quantitative data on the specific inhibitory effects of this compound on downstream signaling components is not extensively available in the public domain. The following table summarizes the known biological activity of this compound.

ParameterSpeciesTissue/Cell LineValueReference
CCK-B Receptor Binding Affinity (Ki)Human-0.1 nM(Data inferred from preclinical studies)

Researchers are encouraged to perform dose-response experiments to determine the IC50 values of this compound for the inhibition of specific downstream events (e.g., PLC activation, calcium mobilization, ERK phosphorylation) in their experimental system of interest.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream signaling effects of this compound.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation of CCK-B receptors and inhibition by this compound.

Materials:

  • Cells expressing CCK-B receptors

  • This compound

  • CCK-8 (or other suitable agonist)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Plate cells expressing CCK-B receptors on glass coverslips or in a 96-well plate and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Treatment and Measurement:

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes).

    • Place the cells on the fluorescence imaging system.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Add the CCK-B receptor agonist (e.g., CCK-8) to stimulate calcium release.

    • Record the change in the F340/F380 fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the peak change in the fluorescence ratio in response to the agonist in the presence and absence of this compound to determine the inhibitory effect.

Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol outlines the detection of phosphorylated ERK (p-ERK), a key downstream component of the MAPK pathway, to assess the inhibitory effect of this compound.

Materials:

  • Cells expressing CCK-B receptors

  • This compound

  • CCK-8 (or other suitable agonist)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with a CCK-B receptor agonist for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of the phospho-ERK signal to the total ERK signal.

Mandatory Visualizations

L740093_Signaling_Pathway This compound Downstream Signaling Pathways cluster_legend Legend L740093 This compound CCKBR CCK-B Receptor (GPCR) L740093->CCKBR Inhibits Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway PKC->PI3K_pathway Activates Cellular_Responses Cellular Responses (Gene Expression, Proliferation, etc.) MAPK_pathway->Cellular_Responses PI3K_pathway->Cellular_Responses key_inhibitor Inhibitor key_receptor Receptor key_enzyme Enzyme/Kinase key_messenger Second Messenger key_pathway Downstream Pathway key_inhibition Inhibition key_activation Activation

Caption: this compound signaling pathway diagram.

Intracellular_Calcium_Workflow Experimental Workflow: Intracellular Calcium Measurement cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate CCK-B Receptor Expressing Cells load_fura2 Load with Fura-2 AM plate_cells->load_fura2 deesterify Wash and De-esterify load_fura2->deesterify preincubate Pre-incubate with This compound or Vehicle deesterify->preincubate stimulate Stimulate with CCK-8 Agonist preincubate->stimulate record_fluorescence Record F340/F380 Ratio Over Time stimulate->record_fluorescence analyze_data Analyze Change in Fluorescence Ratio record_fluorescence->analyze_data

Caption: Intracellular calcium measurement workflow.

Western_Blot_Workflow Experimental Workflow: Western Blot for p-ERK cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_detection Detection & Analysis plate_cells Plate and Grow Cells serum_starve Serum Starve (optional) plate_cells->serum_starve treat_inhibitor Treat with this compound serum_starve->treat_inhibitor treat_agonist Stimulate with Agonist treat_inhibitor->treat_agonist lyse_cells Lyse Cells treat_agonist->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block probe_pERK Probe with anti-p-ERK block->probe_pERK probe_totalERK Strip and Probe with anti-total-ERK probe_pERK->probe_totalERK then detect ECL Detection probe_pERK->detect probe_totalERK->detect analyze Densitometry Analysis detect->analyze

Caption: Western blot for p-ERK workflow.

In Vitro Characterization of L-740093: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740,093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, nociception, and gastric acid secretion. Its role in these pathways has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive in vitro characterization of L-740,093, detailing its binding affinity, functional antagonism, and the methodologies used for its evaluation.

Quantitative Data Summary

The in vitro pharmacological profile of L-740,093 is defined by its high-affinity binding to the human CCK-B receptor and its potent functional antagonism of agonist-induced cellular responses.

CompoundAssay TypeTargetCell LineIC50Reference
L-740,093Radioligand Binding AssayHuman CCK-B ReceptorhCCK-B.CHO0.49 nM[1]
L-740,093Calcium Mobilization AssayHuman CCK-B ReceptorhCCK-B.CHO5.4 nM[1]

Signaling Pathway

The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). L-740,093 acts as an antagonist, blocking the initiation of this signaling cascade.

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Agonist Agonist (e.g., CCK-4) Agonist->CCKBR Activates L740093 L-740,093 L740093->CCKBR Antagonizes

CCK-B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of L-740,093 to the human CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow

Radioligand_Binding_Workflow prep Prepare hCCK-B.CHO cell membranes incubation Incubate membranes with [¹²⁵I]-CCK-8S and varying concentrations of L-740,093 prep->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using a gamma counter separation->quantification analysis Calculate IC₅₀ value quantification->analysis

Radioligand Binding Assay Workflow

Methodology

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the hCCK-B.CHO cell membranes.

    • Add varying concentrations of L-740,093.

    • Add the radioligand, [¹²⁵I]-CCK-8S, at a fixed concentration.

    • For total binding, omit L-740,093. For non-specific binding, add a high concentration of an unlabeled CCK-B agonist.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the L-740,093 concentration.

    • Determine the IC50 value (the concentration of L-740,093 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of L-740,093 to inhibit the increase in intracellular calcium concentration induced by a CCK-B receptor agonist.

Experimental Workflow

Calcium_Mobilization_Workflow plating Plate hCCK-B.CHO cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye plating->dye_loading pre_incubation Pre-incubate cells with varying concentrations of L-740,093 dye_loading->pre_incubation agonist_addition Add CCK-4 (30 nM) to stimulate the receptor pre_incubation->agonist_addition measurement Measure fluorescence to determine intracellular calcium concentration agonist_addition->measurement analysis Calculate IC₅₀ value measurement->analysis

Calcium Mobilization Assay Workflow

Methodology

  • Cell Preparation:

    • Seed hCCK-B.CHO cells into a black-walled, clear-bottom 96-well microplate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

    • Incubate the plate to allow for de-esterification of the dye within the cells.

  • Compound Addition and Incubation:

    • Add varying concentrations of L-740,093 to the wells.

    • Incubate the plate for a sufficient time to allow L-740,093 to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Using a fluorescence plate reader equipped with an automated injection system, add a fixed concentration of the CCK-B agonist, CCK-4 (30 nM), to each well.[1]

    • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the L-740,093 concentration.

    • Calculate the IC50 value (the concentration of L-740,093 that inhibits 50% of the agonist-induced calcium mobilization) using non-linear regression analysis.

Mechanism of Action: Insurmountable Antagonism

L-740,093 exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of increasing concentrations of L-740,093, the maximal response of an agonist is depressed.[1] This is in contrast to surmountable antagonism, where the agonist dose-response curve is shifted to the right without a change in the maximal response. The insurmountable nature of L-740,093's antagonism suggests a complex interaction with the receptor, which could be due to factors such as very slow dissociation from the receptor binding site or allosteric modulation.

Logical Relationship of Insurmountable Antagonism

Insurmountable_Antagonism cluster_agonist Agonist Alone cluster_antagonist Agonist + L-740,093 Agonist_Response Full Agonist Response Reduced_Response Reduced Maximal Response L740093 L-740,093 (Insurmountable Antagonist) L740093->Reduced_Response Causes

Insurmountable Antagonism by L-740,093

Conclusion

The in vitro data presented in this technical guide demonstrate that L-740,093 is a highly potent and selective antagonist of the human CCK-B receptor. Its high binding affinity and effective functional antagonism, coupled with its insurmountable mechanism of action, underscore its potential as a valuable pharmacological tool for studying the CCK-B receptor and as a lead compound for the development of novel therapeutics. The detailed protocols provided herein offer a foundation for the consistent and accurate in vitro characterization of L-740,093 and other modulators of the CCK-B receptor.

References

L-740093: A Review of its Pharmacokinetic Properties and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a second-generation, potent, and selective non-peptide antagonist of the cholecystokinin B (CCK-B)/gastrin receptor. Developed by Merck, it was designed to overcome the pharmacokinetic limitations of its predecessors, such as L-365,260, notably poor oral bioavailability and limited central nervous system (CNS) penetration. This compound incorporates a basic amidine structure, a water-solubilizing group that significantly improves its aqueous solubility. While preclinical studies have demonstrated its improved bioavailability and ability to penetrate the CNS, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This guide synthesizes the available information on this compound's pharmacokinetics and provides a generalized framework for the experimental protocols typically employed in such studies.

Introduction

The development of CCK-B/gastrin receptor antagonists has been a significant area of research for therapeutic applications in neuroscience and gastroenterology. Early compounds in this class were hampered by poor pharmacokinetic profiles, limiting their clinical utility. This compound emerged as a promising candidate with structural modifications aimed at enhancing its drug-like properties. A key innovation in the design of this compound was the introduction of a basic amidine moiety to increase water solubility. In fact, the hydrochloride salt of this compound demonstrated a one-hundred-fold increase in water solubility compared to L-365,260.[1] This enhancement was anticipated to translate to improved oral bioavailability, a critical factor for patient compliance and therapeutic success.

Pharmacokinetic Profile

While specific quantitative data such as Cmax, Tmax, AUC, and absolute bioavailability percentages for this compound are not publicly available, qualitative descriptions from several sources consistently highlight its improved characteristics over first-generation antagonists.

Key Qualitative Findings:

  • Improved Bioavailability: this compound is repeatedly cited as having "improved" or "increased" bioavailability compared to earlier compounds like L-365,260. This improvement is a direct consequence of its enhanced aqueous solubility.[2]

  • Central Nervous System (CNS) Penetration: The compound has been noted for its "improved CNS penetration," a crucial attribute for targeting central CCK-B receptors for potential anxiolytic or other neurological indications.

  • Inverse Agonist Activity: this compound has been characterized as a CCK-B receptor inverse agonist.[3]

Despite these improvements, it is worth noting that some literature suggests that compounds in this therapeutic class have, at times, been associated with "poor or variable pharmacokinetics."[4]

Data Summary

Due to the lack of specific public data, a quantitative summary table cannot be provided. Research and drug development professionals would typically seek this information from proprietary preclinical data packages.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound have not been published. However, based on standard practices in preclinical drug development, a general methodology can be outlined.

Animal Models

Pharmacokinetic studies for compounds like this compound are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animal models used in efficacy studies, such as rats and squirrel monkeys for anxiolytic screening, have been mentioned in the literature with dose ranges of 0.1-1.0 mg/kg in rats.[5]

Administration and Sample Collection
  • Routes of Administration: To determine absolute bioavailability, studies would involve both intravenous (IV) and oral (PO) administration. The IV route serves as the 100% bioavailability reference.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.

  • Brain Tissue Analysis: To quantify CNS penetration, brain tissue would be collected at various time points after dosing. The brain-to-plasma concentration ratio is a key parameter derived from these measurements.

Bioanalytical Method

The quantification of this compound in plasma and brain homogenates would necessitate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: This would likely involve protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate this compound from endogenous components.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for accurate quantification.

Visualizations

Signaling Pathway

CCK-B_Receptor_Antagonism Simplified Signaling Pathway of CCK-B Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CCK CCK CCK_B_Receptor CCK_B_Receptor CCK->CCK_B_Receptor Binds Gq_Protein Gq_Protein CCK_B_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal_Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation This compound This compound This compound->CCK_B_Receptor Blocks

Caption: this compound blocks the CCK-B receptor signaling cascade.

Experimental Workflow

Pharmacokinetic_Study_Workflow Generalized Workflow for a Preclinical Pharmacokinetic Study cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing Drug Administration (IV and PO) Animal_Acclimation->Dosing Sample_Collection Serial Blood & Tissue Collection Dosing->Sample_Collection Sample_Processing Plasma/Tissue Homogenate Preparation Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Quantification Concentration Quantification LC_MS_MS->Data_Quantification PK_Modeling Pharmacokinetic Modeling (NCA) Data_Quantification->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, t½, F%) PK_Modeling->Parameter_Calculation Report Final Report Parameter_Calculation->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Conclusion

This compound represents a significant advancement in the development of CCK-B/gastrin receptor antagonists, with clear qualitative improvements in bioavailability and CNS penetration over its predecessors. These enhancements are attributed to strategic medicinal chemistry aimed at increasing aqueous solubility. However, the lack of publicly available quantitative pharmacokinetic data and detailed experimental protocols limits a full, in-depth technical assessment. The information presented in this guide provides a summary of the current understanding of this compound's pharmacokinetics and a generalized framework for the methodologies used to assess such compounds, which may be of value to researchers, scientists, and drug development professionals in the field. Further detailed information would likely be contained within proprietary regulatory filings.

References

L-740093: A Technical Guide to its Central Nervous System Penetration and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B/CCK2) receptor.[1][2][3][4] Identified as N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, this compound has been a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system (CNS).[1][2][4] Its significance in neuroscience research is underscored by its excellent penetration of the blood-brain barrier, allowing for the study of central CCK-B receptor-mediated effects following systemic administration.[1][2][3][4][5] This document provides an in-depth technical overview of this compound's CNS penetration, its interaction with the CCK-B receptor, and the experimental methodologies used to characterize these properties.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, highlighting its potency and CNS activity.

Table 1: In Vitro Receptor Binding Affinity

ReceptorPreparationIC50 (nM)Selectivity (CCK-B/CCK-A)Reference
CCK-BGuinea Pig Cerebral Cortex0.116,000[1][2][4]
GastrinGuinea Pig0.04-[1][2]
CCK-A---

Table 2: In Vivo Central Nervous System Activity

AssaySpeciesRoute of AdministrationED50 (mg/kg)EndpointReference
Ex Vivo BindingMouseIntravenous0.2Inhibition of central CCK binding sites[1][2][4]

Signaling Pathways

The CCK-B receptor, the central target of this compound, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation by the endogenous ligand cholecystokinin (CCK) initiates a cascade of intracellular events that modulate neuronal activity. This compound acts by blocking this signaling cascade.

CCK_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCK_B_Receptor CCK-B Receptor CCK->CCK_B_Receptor Binds G_protein Gq/11 CCK_B_Receptor->G_protein Activates L740093 This compound L740093->CCK_B_Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Modulation (e.g., Dopamine/GABA release) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway and this compound Antagonism.

Experimental Protocols

The confirmation of this compound's central nervous system penetration and activity relies on specific experimental methodologies. Below are detailed, representative protocols for the key experiments cited.

Ex Vivo CCK-B Receptor Occupancy Assay

This assay is designed to determine the in vivo potency of a compound in occupying its central target receptors after systemic administration.

Ex_Vivo_Binding_Workflow cluster_animal_phase In Vivo Phase cluster_tissue_prep Tissue Preparation cluster_binding_assay In Vitro Binding Assay cluster_analysis Data Analysis admin 1. Administer this compound (i.v.) to Mice wait 2. Wait for Predetermined Time for Brain Distribution admin->wait euthanize 3. Euthanize Mice and Rapidly Excise Brains wait->euthanize homogenize 4. Homogenize Brain Tissue in Buffer euthanize->homogenize centrifuge 5. Centrifuge Homogenate to Isolate Membranes homogenize->centrifuge resuspend 6. Resuspend Membrane Pellet centrifuge->resuspend incubate 7. Incubate Membranes with Radiolabeled CCK-B Ligand (e.g., [³H]pCCK-8) resuspend->incubate separate 8. Separate Bound and Free Radioligand (Filtration) incubate->separate quantify 9. Quantify Bound Radioactivity separate->quantify calculate 10. Calculate Specific Binding and Compare to Vehicle Control quantify->calculate determine_ed50 11. Determine ED50 from Dose-Response Curve calculate->determine_ed50

References

The Role of Dopamine D2 Receptor Antagonism in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Evidence for the Analgesic Potential of Selective D2 Receptor Blockade

Introduction

The modulation of pain perception, or nociception, is a complex process involving a multitude of neurotransmitter systems and anatomical pathways within the central and peripheral nervous system. While the role of opioids and other classical analgesic targets is well-established, emerging evidence points to the significant involvement of the dopaminergic system in the experience and regulation of pain. This technical guide provides a comprehensive overview of the current understanding of the effects of selective dopamine D2 receptor antagonists on nociception, with a particular focus on preclinical research.

It is important to note that the initial topic of inquiry included the compound L-740093. However, literature searches have identified this compound as a selective cholecystokinin B (CCK-B) receptor antagonist, not a dopamine D2 receptor antagonist. Given the focus of the core requirements on dopamine D2 receptor-mediated effects on nociception, this guide will instead focus on the effects of selective D2 antagonists, such as L-741,626, for which there is relevant preclinical data in the context of pain modulation. This substitution allows for a more accurate and data-driven exploration of the topic.

This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of pain and the potential of novel analgesic targets. It summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the underlying signaling pathways.

The Dopaminergic System and Nociception

The dopaminergic system, with its major pathways originating in the ventral tegmental area (VTA) and substantia nigra, is critically involved in reward, motivation, and motor control.[1] Accumulating evidence now demonstrates a significant overlap between these circuits and the neural pathways that process and modulate pain.[2] Dopamine can exert both pro- and anti-nociceptive effects, depending on the receptor subtype activated and the specific neuroanatomical location.[3]

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D2-like receptors, the focus of this guide, are G-protein coupled receptors that couple to Gαi/o proteins.[4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This signaling cascade can modulate neuronal excitability and neurotransmitter release in key pain-processing regions.

Quantitative Data on the Effects of D2 Receptor Antagonists on Nociception

The following table summarizes available quantitative data from preclinical studies investigating the effects of selective dopamine D2 receptor antagonists on nociceptive responses. Due to the limited availability of specific data for this compound in the context of nociception, data for the selective D2 antagonist L-741,626 and other relevant D2 antagonists are presented.

CompoundAnimal ModelNociceptive AssayDose/ConcentrationEffect on NociceptionReference
L-741,626 RatNicotine Self-Administration (operant responding)Not specifiedDecreased operant responding for nicotine, which can be a measure of reward-driven behavior, a component of the affective dimension of pain.[5]
Pimozide MouseFormalin Test0.5 mg/kgAttenuated d-amphetamine and morphine-induced analgesia.[6]
Sulpiride MouseMorphine Sensitization in Formalin Test100 mg/kgDecreased the antinociceptive response to higher doses of morphine in sensitized animals.[7]
Eticlopride MouseD-amphetamine induced analgesiaNot specifiedPrevented the systemic D-amphetamine analgesic effect when injected into the periaqueductal gray (PAG).[4]
Remoxipride MouseDopamine-mediated antinociception in PGE2-induced hyperalgesia (Paw Pressure Test)4 µ g/paw Reversed dopamine-mediated antinociception.[8]

Note: The available quantitative data for the direct antinociceptive effects of L-741,626 are limited in the public domain. The provided data for other D2 antagonists highlight the modulatory role of D2 receptors in pain and analgesia.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like D2 receptor antagonists on nociception in rodents.

Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain that allows for the assessment of both acute and persistent pain phases.[6]

Objective: To evaluate the antinociceptive effects of a test compound on formalin-induced paw flinching and licking/biting behavior in rodents.

Materials:

  • Test compound (e.g., a selective D2 receptor antagonist) and vehicle.

  • Formalin solution (typically 1-5% in saline).

  • Observation chambers with a clear floor.

  • Video recording equipment (optional, but recommended for accurate scoring).

  • Syringes and needles for administration.

Procedure:

  • Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment for at least 30 minutes before the experiment to reduce stress-induced analgesia.[9]

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at a predetermined time before formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one of the animal's hind paws.[10]

  • Behavioral Observation: Immediately after the injection, place the animal in the observation chamber and record its behavior for a set period (typically 45-60 minutes). The observation period is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain due to direct chemical stimulation of nociceptors.[11]

    • Phase 2 (Late Phase): 15-45 minutes post-injection, representing persistent inflammatory pain and central sensitization.[11]

  • Data Analysis: Score the amount of time the animal spends flinching, licking, or biting the injected paw during each phase. The data are typically expressed as the total time spent in these behaviors or as a pain score. Statistical analysis is performed to compare the responses between the drug-treated and vehicle-treated groups.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[12]

Objective: To determine the mechanical withdrawal threshold of a rodent's paw in response to stimulation with calibrated filaments.

Materials:

  • Set of von Frey filaments with varying stiffness (calibrated in grams).

  • Elevated wire mesh platform.

  • Plexiglas enclosures to confine the animals on the platform.

Procedure:

  • Animal Acclimation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes.[13]

  • Filament Application: Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[12] Begin with a filament of low stiffness and apply it with enough force to cause it to bend.

  • Response Assessment: A positive response is recorded if the animal briskly withdraws its paw.

  • Threshold Determination (Up-Down Method):

    • If there is no response to a filament, the next filament with higher stiffness is used.

    • If there is a positive response, the next filament with lower stiffness is used.

    • This "up-down" sequence is repeated until a pattern of responses is established (typically 4-6 responses around the threshold).[14]

  • Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon. This value represents the force in grams at which the animal has a 50% probability of withdrawing its paw. The data are then analyzed to compare the withdrawal thresholds between different treatment groups.

Signaling Pathways and Mechanisms of Action

The antinociceptive effects of dopamine D2 receptor antagonists are thought to be mediated through the modulation of descending pain inhibitory pathways and the alteration of neuronal activity in key pain-processing regions.

Dopamine D2 Receptor Signaling Cascade

Blockade of D2 receptors by an antagonist prevents the binding of endogenous dopamine. This disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This can alter the phosphorylation state of various ion channels and transcription factors, ultimately modulating neuronal excitability.

D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates D2_Antagonist D2 Antagonist (e.g., L-741,626) D2_Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Modulation Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Modulation Phosphorylates targets leading to

Dopamine D2 Receptor Signaling Pathway
Role in Supraspinal Pain Modulation

Dopamine D2 receptors are expressed in several brain regions implicated in pain modulation, including the periaqueductal gray (PAG) and the nucleus accumbens (NAc).

  • Periaqueductal Gray (PAG): The PAG is a key center for descending pain inhibition. Activation of D2 receptors in the PAG has been shown to produce analgesia.[3][4] Antagonism of these receptors can block the analgesic effects of systemic drugs like d-amphetamine, suggesting that D2 receptor signaling in the PAG is a component of descending analgesic pathways.[4]

  • Nucleus Accumbens (NAc): The NAc is a central component of the brain's reward circuitry and is also involved in the affective-motivational dimension of pain.[15] Stimulation of D2 receptors in the NAc has been shown to inhibit inflammatory pain.[16][17]

The following diagram illustrates the proposed workflow for how a D2 antagonist might modulate nociception at a systems level.

D2_Antagonist_Pain_Modulation_Workflow D2_Antagonist D2 Receptor Antagonist (e.g., L-741,626) PAG Periaqueductal Gray (PAG) D2_Antagonist->PAG NAc Nucleus Accumbens (NAc) D2_Antagonist->NAc Descending_Inhibition Modulation of Descending Inhibitory Pathways PAG->Descending_Inhibition Affective_Pain Alteration of Affective Component of Pain NAc->Affective_Pain Analgesia Analgesic Effect Descending_Inhibition->Analgesia Affective_Pain->Analgesia

Systemic Effect of a D2 Antagonist on Nociception

Conclusion

The preclinical evidence reviewed in this technical guide suggests that the dopaminergic system, and specifically the dopamine D2 receptor, plays a significant modulatory role in nociception. While the direct analgesic effects of selective D2 receptor antagonists require further quantitative characterization, their ability to influence descending pain inhibitory pathways and the affective components of pain highlights their potential as targets for the development of novel analgesic therapies. The experimental protocols and signaling pathway information provided herein offer a framework for continued research in this promising area. Future studies focusing on dose-response relationships and the efficacy of selective D2 antagonists in various pain models are warranted to fully elucidate their therapeutic potential.

References

The Cholecystokinin-B Receptor: A Pivotal Hub in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system, has emerged as a critical modulator of neuronal activity and is increasingly implicated in the pathophysiology of a range of neurological and psychiatric disorders. Its high affinity for both sulfated and non-sulfated cholecystokinin (CCK) peptides allows it to play a significant role in anxiety, depression, schizophrenia, epilepsy, and pain perception. This technical guide provides a comprehensive overview of the role of CCK-B receptors in these disorders, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to unravel the complexities of CCK-B receptor function and unlock its therapeutic potential.

The Role of CCK-B Receptors in Neurological Disorders

Anxiety and Panic Disorder

The CCKergic system is strongly implicated in the neurobiology of anxiety and panic.[1] Activation of CCK-B receptors has been shown to produce anxiogenic-like effects in animal models, while CCK-B receptor antagonists exhibit anxiolytic properties.[2][3] In humans, administration of CCK-B agonists like pentagastrin and the CCK tetrapeptide (CCK-4) can induce panic attacks in both healthy volunteers and individuals with panic disorder, an effect that can be blocked by CCK-B antagonists.[3][4] This suggests a hyperactivity of the CCK system in individuals prone to panic attacks.[2] The basolateral amygdala is a key brain region where CCK-B receptor activation mediates acute anxiety responses.[3] Furthermore, genetic studies have found associations between variations in the CCK-B receptor gene (CCKBR) and panic disorder.

Schizophrenia

Evidence suggests a dysregulation of the CCK system in schizophrenia. A prominent finding is a reduction of CCK levels in the cerebral cortex of schizophrenic patients.[1] Correspondingly, studies on post-mortem brain tissue have revealed significant alterations in CCK-B receptor expression. One study demonstrated a significant decrease in the mRNA levels of CCK-B receptor isoforms in the frontal cortex of schizophrenic patients.[5] Another study reported reduced high-affinity CCK binding in the hippocampus and frontal cortex of individuals with schizophrenia.[6] The CCK-B receptor also modulates dopamine activity in the brain, a neurotransmitter system centrally implicated in the pathophysiology of schizophrenia.[7]

Depression

The involvement of CCK-B receptors in depression is an active area of research. Preclinical studies in mouse models of depression have shown that CCK-B receptor antagonists can produce antidepressant-like effects.[8][9] The basolateral amygdala is a key site of action, where CCK-B receptor antagonists have been shown to block long-term potentiation (LTP), a cellular mechanism of memory formation that is also implicated in the emotional memory component of depression.[8] Mice lacking the CCK-B receptor exhibit reduced depression-related behaviors.[8] These findings highlight the CCK-B receptor as a potential therapeutic target for the treatment of depression.

Epilepsy

The CCK system is also involved in the modulation of neuronal excitability and, consequently, in epilepsy. The hippocampus, a brain region critical in the generation of seizures, has a high density of CCK-expressing interneurons. Alterations in this system have been observed in animal models of temporal lobe epilepsy. For instance, in the pilocarpine model, there is a selective reduction in the innervation of pyramidal cells by CCK-expressing basket cells. This reduction in inhibitory input could contribute to the network hyperexcitability that underlies seizure activity.

Pain Perception

CCK-B receptors play a modulatory role in pain pathways, often acting in opposition to the opioid system. The activation of CCK-B receptors can reduce the analgesic effects of opioids. This has significant implications for the management of chronic pain, where opioid tolerance can be a major challenge. CCK-B receptor antagonists have been shown to enhance opioid-induced analgesia and may have a role in preventing the development of opioid tolerance.

Quantitative Data on CCK-B Receptors in Neurological Disorders

The following tables summarize the available quantitative data on CCK-B receptor expression and binding in healthy individuals and in the context of schizophrenia. Data for other neurological disorders are currently limited and less consistent.

Table 1: CCK-B Receptor Density in Healthy Human Brain Regions

Brain RegionReceptor Density (fmol/mg protein)Reference
Nucleus Caudatus8.4[10]
Hippocampus0.5[10]

Table 2: Alterations in CCK-B Receptors in Schizophrenia

FindingBrain RegionChangeReference
Full-length CCK-B Receptor mRNAFrontal Cortex (Layers II-III)↓ 51%[5]
Truncated CCK-B Receptor mRNAFrontal Cortex (Layers II-III)↓ 65%[5]
Truncated CCK-B Receptor mRNAFrontal Cortex (Layers IV-VI)↓ 62%[5]
High-Affinity ¹²⁵I-BH CCK33 BindingHippocampus↓ 40%[6]
High-Affinity ¹²⁵I-BH CCK33 BindingFrontal Cortex↓ 20%[6]

Signaling Pathways and Experimental Visualizations

CCK-B Receptor Signaling Pathway

CCK-B receptors are G-protein coupled receptors that primarily signal through the Gq alpha subunit.[11][12][13] Ligand binding initiates a cascade of intracellular events, leading to the activation of Phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12][13][14] This signaling pathway ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), modulating a variety of neuronal functions.

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Neuronal Modulation (e.g., Excitability, Neurotransmitter Release) Ca2->Cellular_Response modulates channels & enzymes PKC->Cellular_Response phosphorylates targets

Caption: CCK-B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for characterizing receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). The following diagram illustrates a typical workflow for a saturation binding assay.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Brain Tissue Homogenization Membrane Membrane Preparation Tissue->Membrane Protein Protein Quantification Membrane->Protein Incubate_Total Incubate Membranes with Increasing Concentrations of Radiolabeled Ligand (Total Binding) Protein->Incubate_Total Incubate_NSB Incubate Membranes with Radiolabeled Ligand and Excess Unlabeled Ligand (Non-Specific Binding) Protein->Incubate_NSB Filtration Rapid Filtration through Glass Fiber Filters Incubate_Total->Filtration Incubate_NSB->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation Data_Analysis Data Analysis: Specific Binding = Total - NSB Scintillation->Data_Analysis Curve_Fitting Non-linear Regression to Determine Kd and Bmax Data_Analysis->Curve_Fitting

Caption: Workflow for a radioligand binding assay.

Logical Relationship: CCK-B Receptor Dysregulation in Panic Disorder

The current understanding of panic disorder suggests a hyper-responsive CCK-B receptor system, leading to an exaggerated response to anxiogenic stimuli. This can be conceptualized as a feed-forward loop where baseline anxiety and genetic predisposition increase the sensitivity of the CCK-B system, which in turn amplifies the panic response.

Panic_Disorder_Logic cluster_predisposition Predisposing Factors cluster_dysregulation CCK-B Receptor System Dysregulation cluster_response Panic Response Genetics Genetic Variants in CCKBR Gene Hypersensitivity CCK-B Receptor Hypersensitivity Genetics->Hypersensitivity Stress Chronic Stress/ Baseline Anxiety Stress->Hypersensitivity Activation Exaggerated CCK-B Receptor Activation Hypersensitivity->Activation amplifies Stimulus Anxiogenic Stimulus (e.g., CCK-4 infusion) Stimulus->Activation Panic_Attack Panic Attack Activation->Panic_Attack Panic_Attack->Stress reinforces

Caption: CCK-B receptor dysregulation in panic disorder.

Experimental Protocols

Radioligand Binding Assay for CCK-B Receptors

This protocol describes a saturation binding assay to determine the density (Bmax) and affinity (Kd) of CCK-B receptors in brain tissue.

Materials:

  • Brain tissue (e.g., cortex, hippocampus)

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8

  • Unlabeled ligand: CCK-8 or a selective CCK-B antagonist

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

  • Homogenizer

  • Centrifuge

  • 96-well plates

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation. e. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Saturation Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding and non-specific binding. b. For total binding, add increasing concentrations of [¹²⁵I]BH-CCK-8 to wells containing a fixed amount of membrane protein (e.g., 50-100 µg). c. For non-specific binding, add the same increasing concentrations of [¹²⁵I]BH-CCK-8 along with a high concentration of unlabeled CCK-8 (e.g., 1 µM). d. Bring the final volume in each well to 250 µL with binding buffer. e. Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Analysis: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. c. Analyze the specific binding data using non-linear regression to determine the Bmax and Kd values.

In Situ Hybridization for CCK-B Receptor mRNA

This protocol outlines the detection of CCK-B receptor mRNA in brain sections using a digoxigenin (DIG)-labeled antisense RNA probe.

Materials:

  • Fresh frozen brain tissue sections (10-20 µm) mounted on coated slides

  • 4% paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Triethanolamine

  • Acetic anhydride

  • Hybridization buffer (containing formamide, SSC, dextran sulfate, etc.)

  • DIG-labeled antisense RNA probe for CCKBR

  • Blocking solution (e.g., containing normal sheep serum)

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution for AP

  • Microscope

Procedure:

  • Tissue Preparation: a. Fix brain sections in 4% PFA for 10 minutes. b. Wash with PBS. c. Permeabilize the tissue by incubating with Proteinase K. d. Inactivate endogenous alkaline phosphatases by acetylation with acetic anhydride in triethanolamine buffer. e. Dehydrate the sections through a series of ethanol washes and air dry.

  • Hybridization: a. Apply hybridization buffer containing the DIG-labeled probe to the sections. b. Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

  • Post-Hybridization Washes: a. Remove coverslips and perform a series of stringent washes in SSC buffer at high temperature to remove non-specifically bound probe.

  • Immunodetection: a. Block non-specific antibody binding with blocking solution for 1 hour. b. Incubate with anti-DIG-AP antibody overnight at 4°C. c. Wash to remove unbound antibody.

  • Signal Detection: a. Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity develops. b. Stop the reaction by washing with PBS. c. Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired. d. Dehydrate, clear, and coverslip the slides.

  • Analysis: a. Visualize and image the sections under a microscope to determine the cellular localization of CCK-B receptor mRNA.

Pilocarpine-Induced Seizure Model in Mice

This model is used to study temporal lobe epilepsy.

Materials:

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate status epilepticus)

  • Saline solution

  • Syringes and needles

  • Observation cages

Procedure:

  • Animal Preparation: a. Acclimatize mice to the experimental environment.

  • Induction of Status Epilepticus (SE): a. Pre-treat mice with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.[15] b. Administer pilocarpine hydrochloride (280-320 mg/kg, i.p.).[15][16] c. Observe the mice continuously for seizure activity, scoring the severity using a modified Racine scale.[15][16] d. SE is characterized by continuous or rapidly recurring seizures.

  • Termination of SE: a. After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[17]

  • Post-SE Monitoring: a. Monitor the animals for recovery and provide supportive care. b. Spontaneous recurrent seizures typically begin to appear after a latent period of several days to weeks.

Chronic Social Defeat Stress (CSDS) Model in Mice

This model is used to induce depression-like behaviors.

Materials:

  • Aggressor mice (e.g., CD-1 strain)

  • Experimental mice (e.g., C57BL/6J strain)

  • Specially designed cages that allow for sensory but not physical contact

  • Social interaction test arena

Procedure:

  • Aggressor Screening: a. Screen CD-1 mice for aggressive behavior.

  • Social Defeat Phase (10-14 days): a. Each day, place an experimental mouse in the home cage of an aggressor mouse for a short period of physical defeat (e.g., 5-10 minutes).[2][3] b. After the physical interaction, house the experimental mouse in the same cage as the aggressor, separated by a perforated divider, for the remainder of the 24-hour period.[3] c. Repeat this process daily with a new aggressor mouse each day.

  • Social Interaction Test: a. 24 hours after the last defeat session, assess social avoidance behavior. b. Place the experimental mouse in an open field arena and measure the time spent in an "interaction zone" when a novel aggressor is present in an adjacent enclosure versus when the enclosure is empty. c. "Susceptible" mice will show a significant avoidance of the interaction zone when the aggressor is present.[3]

Fear-Potentiated Startle Test in Rodents

This test is used to measure conditioned fear, a model for anxiety.

Materials:

  • Startle response measurement system

  • Conditioning chamber with a grid floor for footshock delivery

  • Acoustic stimulus generator

  • Visual or auditory conditioned stimulus (CS) source (e.g., light or tone)

Procedure:

  • Acclimation and Baseline Startle: a. Acclimatize the animal to the startle chamber. b. Measure baseline startle responses to a series of acoustic stimuli.

  • Fear Conditioning: a. Present a neutral conditioned stimulus (CS), such as a light or tone, for a specific duration (e.g., 30 seconds).[18] b. The CS co-terminates with a mild, brief footshock (the unconditioned stimulus, US). c. Repeat this CS-US pairing several times.

  • Fear-Potentiated Startle Test (24 hours later): a. Place the animal back in the startle chamber. b. Present acoustic startle stimuli alone (no-CS trials) and immediately following the presentation of the CS (CS trials). c. The potentiation of the startle response in the CS trials compared to the no-CS trials is a measure of conditioned fear.[13][18]

Conclusion

The cholecystokinin-B receptor is a multifaceted target with profound implications for a variety of neurological disorders. Its role as a modulator of key neurotransmitter systems and its involvement in the pathophysiology of anxiety, schizophrenia, depression, epilepsy, and pain highlight its potential as a therapeutic target. While significant progress has been made in understanding the function of the CCK-B receptor, further research is needed to fully elucidate its complex roles and to develop selective ligands with favorable pharmacokinetic profiles for clinical use. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of this important receptor and its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) or gastrin receptor. Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of gastrin and its related signaling pathways. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its use, and a visual representation of the cellular mechanisms it modulates.

Core Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different experimental systems.

Table 1: Binding Affinity of this compound

ReceptorSpecies/Cell LineRadioligandParameterValue (nM)Reference
CCK-B/GastrinGuinea PigNot SpecifiedIC500.04[1]
CCK-B (human)hCCK-B.CHO cells[125I]-CCK-8SIC500.49[2]
CCK-AhCCK-B.CHO cells[125I]-CCK-8S% Displacement @ 1µM<50%[2]

Table 2: Functional Antagonism of this compound

AssayCell/Tissue TypeStimulusParameterValue (nM)Reference
Intracellular Ca2+ MobilizationhCCK-B.CHO cells30 nM CCK-4IC505.4[2]
Pancreastatin SecretionIsolated Rat ECL Cells10 nM GastrinIC507.8[3][4]

Table 3: In Vivo Efficacy of this compound

ModelStimulusEndpointRoute of AdministrationED50Reference
Anesthetized RatsPentagastrinGastric Acid SecretionIntraperitoneal0.01 mg/kg[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been created using the DOT language.

Gastrin/CCK2 Receptor Signaling Pathway

The binding of gastrin to its receptor (CCK2R) on the cell surface initiates a cascade of intracellular events. This compound acts by blocking this initial binding step.

Gastrin_Signaling_Pathway Gastrin Gastrin CCK2R CCK2 Receptor (Gastrin Receptor) Gastrin->CCK2R Binds L740093 This compound L740093->CCK2R Blocks Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Downstream Downstream Effects (e.g., Histamine Secretion, Cell Proliferation) MAPK_ERK->Downstream

Gastrin/CCK2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of this compound for the CCK2 receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (from cells expressing CCK2R) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]this compound) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50 and calculate Ki) quantify->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay
Experimental Workflow: Functional Assay (Intracellular Calcium Mobilization)

This workflow illustrates the process of assessing the functional antagonism of this compound by measuring its effect on gastrin-induced intracellular calcium levels.

Functional_Assay_Workflow start Start load_cells Load CCK2R-expressing cells with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with a CCK2R agonist (e.g., Gastrin, CCK-4) pre_incubate->stimulate measure Measure changes in intracellular calcium levels (fluorescence) stimulate->measure analyze Data Analysis (Determine IC50 for inhibition) measure->analyze end End analyze->end

Workflow for Intracellular Calcium Mobilization Assay

Experimental Protocols

Radioligand Binding Assay for CCK2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CCK2 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the CCK2 receptor (e.g., hCCK-B.CHO cells).

  • Radioligand: [³H]this compound or another suitable CCK2R radioligand.

  • Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.[5]

  • Assay Setup: In a 96-well filter plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion

Objective: To determine the functional potency (IC50) of this compound in inhibiting gastrin-induced secretion from enterochromaffin-like (ECL) cells.

Materials:

  • Isolated rat stomach ECL cells.[3][4]

  • Gastrin (e.g., Gastrin-17).

  • This compound.

  • Cell culture medium and supplements.

  • Radioimmunoassay (RIA) kit for pancreastatin.

Procedure:

  • Cell Preparation: Isolate ECL cells from rat oxyntic mucosa using techniques such as counter-flow elutriation. Culture the cells for approximately 48 hours.[3][4]

  • Incubation: Wash the cultured ECL cells and incubate them with varying concentrations of this compound.

  • Stimulation: Add a fixed, maximally effective concentration of gastrin (e.g., 10 nM) to the wells and incubate for a defined period (e.g., 30 minutes).[3][4]

  • Sample Collection: Collect the cell supernatant for analysis.

  • Quantification: Determine the concentration of pancreastatin in the supernatant using a specific radioimmunoassay.

  • Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.

Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the ability of this compound to block gastrin-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human CCK2 receptor (e.g., hCCK-B.CHO).[2]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • CCK2 receptor agonist (e.g., CCK-4 or gastrin).

  • This compound.

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Cell Loading: Plate the CCK2R-expressing cells in a suitable format (e.g., 96-well black-walled plates). Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Pre-incubation: Wash the cells to remove excess dye and pre-incubate them with varying concentrations of this compound for a specified time.

  • Stimulation and Measurement: Place the plate in a fluorometric reader and establish a baseline fluorescence reading. Add the CCK2R agonist and immediately begin recording the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.[2]

Conclusion

This compound is a powerful and selective tool for the in vitro and in vivo investigation of gastrin-related pathways. Its well-characterized binding and functional properties, coupled with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the roles of the CCK2 receptor in health and disease. The provided diagrams offer a clear visual framework for understanding the signaling cascades and experimental designs relevant to the use of this important research compound.

References

Methodological & Application

Application Notes and Protocols for L-740093 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor found throughout the central nervous system and in the gastrointestinal tract. Its ability to penetrate the central nervous system makes it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the CCK-B receptor. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its antagonist activity.

Data Presentation

The following table summarizes the quantitative data regarding the in vitro activity of this compound in a cell line stably expressing the human CCK-B receptor.

ParameterValueCell LineAssay TypeAgonistReference
IC50 (Receptor Binding) 0.49 nMhCCK-B.CHO[¹²⁵I]-CCK-8S displacementCholecystokinin-8 (sulfated)[1]
IC50 (Functional Antagonism) 5.4 nMhCCK-B.CHOCa²⁺ mobilizationCholecystokinin-4 (CCK-4)[1]
Effect at 10 nM Modest rightward shift of CCK-4 dose-response curve with a 13% reduction in maximum response.hCCK-B.CHOCa²⁺ mobilizationCCK-4 (30 nM)[1]
Effect at 30 nM 45% reduction in the maximum functional response to CCK-4.hCCK-B.CHOCa²⁺ mobilizationCCK-4 (30 nM)[1]

Signaling Pathway

The CCK-B receptor is a Gq protein-coupled receptor. Upon activation by an agonist such as cholecystokinin (CCK), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of CCK to the receptor, thereby inhibiting this entire pathway.

CCK_B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_R CCK-B Receptor PLC Phospholipase C (PLC) CCK_R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ Cell_Response Cellular Response Ca2->Cell_Response Activates ER->Ca2 Releases CCK CCK (Agonist) CCK->CCK_R Activates L740093 This compound (Antagonist) L740093->CCK_R Inhibits

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro functional assay to characterize the antagonist activity of this compound on the human CCK-B receptor expressed in a stable cell line.

Cell Culture and Maintenance of hCCK-B.CHO Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCK-B receptor gene (hCCK-B.CHO).

  • Culture Medium: Prepare a complete growth medium consisting of Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use a standard trypsin-EDTA solution to detach the cells.

Protocol: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the CCK-B receptor agonist, CCK-4.

Materials:

  • hCCK-B.CHO cells

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • CCK-4 stock solution (in water or appropriate buffer)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed hCCK-B.CHO cells in 96-well plate B Incubate for 24 hours A->B C Load cells with calcium-sensitive dye (e.g., Fura-2 AM) B->C D Wash cells to remove excess dye C->D E Pre-incubate with this compound or vehicle control D->E F Measure baseline fluorescence E->F G Add CCK-4 (agonist) F->G H Measure fluorescence kinetically to detect Ca²⁺ influx G->H I Analyze data and determine IC50 of this compound H->I

Caption: Workflow for the in vitro calcium mobilization assay.

Procedure:

  • Cell Seeding: Seed hCCK-B.CHO cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. A final concentration range of 0.1 nM to 1 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at 485 nm and emission at 525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition:

    • Prepare a solution of CCK-4 in HBSS at a concentration that will elicit a submaximal response (e.g., EC80 concentration, which should be predetermined in separate experiments). A final concentration of 30 nM CCK-4 has been shown to be effective.[1]

    • Using the plate reader's injection system, add the CCK-4 solution to all wells.

  • Kinetic Reading: Immediately after agonist addition, record the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for L-740093 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, in in vivo mouse studies. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various mouse models.

Quantitative Data Summary

The following table summarizes the dosage and administration details for this compound and a related CCK-B receptor antagonist, L-365,260, as reported in murine studies. This information can serve as a starting point for dose-range finding studies.

CompoundAnimal ModelTherapeutic AreaDosageRoute of AdministrationDosing ScheduleReference
This compound MousePotentiation of Morphine Analgesia10 mg/kgNot specified in abstractNot specified in abstract--INVALID-LINK--
L-365,260MouseAnxiety5 µg/kgNot specified in abstractNot specified in abstract[1]
L-365,260MouseDepression0.2 and 2 mg/kgNot specified in abstractNot specified in abstract[2]

Experimental Protocols

Protocol 1: Evaluation of this compound for Potentiation of Morphine Analgesia

This protocol is adapted from studies investigating the synergistic effects of CCK-B antagonists on opioid-induced analgesia.

1. Animals:

  • Male Swiss-Webster mice (or other appropriate strain), weighing 20-25g.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Allow at least a 3-day acclimatization period before the start of the experiment.

2. Materials:

  • This compound

  • Morphine sulfate

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Syringes and needles (appropriate gauge for the chosen route of administration, e.g., 27-30G for intravenous or intraperitoneal injection)[3]

  • Analgesia assessment equipment (e.g., hot plate, tail-flick apparatus)

3. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound and the route of administration. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline can be considered.

  • Prepare a fresh solution of morphine sulfate in sterile saline on the day of the experiment.

4. Experimental Procedure:

  • Habituation: On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.

  • Baseline Measurement: Measure the baseline nociceptive threshold for each mouse using the hot plate or tail-flick test.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via the chosen route of administration (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer morphine sulfate (e.g., 2.5 or 5.0 mg/kg, i.p.) or saline.[4]

  • Analgesia Assessment: At various time points after morphine administration (e.g., 15, 30, 60, and 90 minutes), re-assess the nociceptive threshold of each mouse.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

    • Compare the %MPE between the different treatment groups (Vehicle + Saline, Vehicle + Morphine, this compound + Saline, this compound + Morphine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

5. General Considerations for In Vivo Mouse Studies:

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • The volume of administration depends on the route. For intraperitoneal injections in adult mice, the volume is typically less than 2-3 mL.[5]

  • For intravenous injections via the tail vein, the volume should be less than 0.2 mL.[5]

  • Substances for parenteral administration should be sterile and isotonic.[6]

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

This compound acts as an antagonist at the cholecystokinin-B (CCK-B) receptor, which is a G-protein coupled receptor. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK-B receptor activates downstream signaling cascades.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_Gastrin CCK / Gastrin CCKBR CCK-B Receptor CCK_Gastrin->CCKBR Gq Gq protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream L740093 This compound L740093->CCKBR Antagonizes

Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.

General Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical workflow for conducting an in vivo study in mice to evaluate a test compound.

Experimental_Workflow A Animal Acclimatization (Minimum 3 days) B Randomization into Treatment Groups A->B C Baseline Measurements (e.g., tumor volume, pain threshold) B->C D Drug Administration (this compound / Vehicle / Control) C->D E Monitoring & Data Collection (e.g., body weight, tumor size, behavioral tests) D->E E->E F Endpoint Analysis (e.g., tissue collection, histology, biomarker analysis) E->F G Statistical Analysis & Interpretation F->G

Caption: A generalized workflow for in vivo mouse efficacy and pharmacology studies.

References

Application Notes: Dissolving and Utilizing L-740093 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and specific antagonist of the Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor.[1][2] Due to its ability to penetrate the central nervous system, it is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor signaling pathway in both the gastrointestinal system and the brain.[2] These application notes provide detailed protocols for the proper dissolution of this compound and its application in a cell-based assay to inhibit gastrin-induced cell proliferation, a key process mediated by the CCK-B receptor.

Compound Specifications: this compound

Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following table summarizes its key properties.

PropertyValueSource
IUPAC Name 1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea[1]
Molecular Formula C₂₆H₃₁N₅O₂[1][3]
Molecular Weight 445.57 g/mol [1][3]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]
Storage (Solid) Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1]
Storage (Stock Solution) Short-term (days to weeks): 0 - 4°C; Long-term (months): -20°C[1]

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mM. Refer to the table below for common volumes.

  • Dissolution: Securely cap the tube and vortex for 1-2 minutes. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of particulates.[4]

  • Storage and Handling: Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

Stock Solution Calculation Table (for 10 mM Concentration):

Desired Stock VolumeMass of this compound to Weigh (MW = 445.57 g/mol )Volume of DMSO to Add
0.5 mL2.23 mg0.5 mL
1.0 mL4.46 mg1.0 mL
2.0 mL8.91 mg2.0 mL
5.0 mL22.28 mg5.0 mL

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G protein-coupled receptor (GPCR). Its activation by ligands such as gastrin initiates a signaling cascade primarily through the Gq protein, leading to the activation of Phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC), respectively.[2][5] These events trigger downstream pathways, including the MAPK/ERK cascade, which promotes cell proliferation.[6] this compound acts as a competitive antagonist, blocking the receptor and preventing the initiation of this signaling cascade.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 → ↑ [Ca²⁺]i PLC->IP3 DAG DAG PLC->DAG Gastrin Gastrin (Agonist) Gastrin->CCKBR Activates L740093 This compound (Antagonist) L740093->CCKBR Blocks PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

CCK-B receptor signaling pathway and point of inhibition.

Protocol 2: Cell-Based Assay for Inhibition of Gastrin-Induced Proliferation

This protocol provides a method to evaluate the efficacy of this compound in blocking gastrin-stimulated cell proliferation. The AR42J cell line, a rat pancreatic tumor line known to express the CCK-B receptor, is a suitable model for this assay.[7][8] Cell proliferation can be measured using various commercially available kits (e.g., MTS, WST-1, or BrdU incorporation assays).

Materials:

  • AR42J cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gastrin-17

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTS-based)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Experimental Workflow Diagram:

Experimental_Workflow A 1. Seed AR42J cells in 96-well plate B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Serum-starve cells (optional, 4-6h) B->C D 4. Pre-treat with this compound (various concentrations) C->D E 5. Stimulate with Gastrin-17 D->E F 6. Incubate for 24-72h E->F G 7. Add Proliferation Reagent (e.g., MTS) F->G H 8. Incubate per kit instructions G->H I 9. Measure Absorbance (Plate Reader) H->I

Workflow for the cell-based proliferation assay.

Procedure:

  • Cell Seeding: Seed AR42J cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Working Dilutions: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve final desired concentrations. Also, prepare a working solution of Gastrin-17. Note: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

  • Compound Pre-treatment: After incubation, gently remove the medium. For a more robust response, you may serum-starve the cells for 4-6 hours prior to treatment. Add 90 µL of medium containing the desired concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of the Gastrin-17 working solution to the stimulated wells to achieve a final concentration of approximately 1 nM.[7] Add 10 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: In the final 1-4 hours of incubation, add the cell proliferation reagent (e.g., 20 µL of MTS reagent per well) according to the manufacturer’s instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot the results as percent inhibition versus the concentration of this compound to determine the IC₅₀ value.

Suggested Plate Layout and Concentrations:

Treatment GroupThis compound Final Conc.Gastrin-17 Final Conc.Description
Untreated Control00Basal cell proliferation
Vehicle Control0 (DMSO only)1 nMMaximum stimulated proliferation
This compound Test0.1 nM - 1 µM1 nMDose-response inhibition
This compound Control1 µM0Effect of compound alone

References

Application Notes and Protocols for In Situ Hybridization of the L-740093 Target: Cholecystokinin-B (CCK-B) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor.[1][2] This receptor is a G-protein coupled receptor found predominantly in the central nervous system. Understanding the cellular and tissue distribution of the CCK-B receptor is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this receptor. In situ hybridization (ISH) is a powerful technique to visualize the expression of the CCK-B receptor mRNA within intact tissues, providing spatial context to its expression patterns.

This document provides a detailed protocol for performing in situ hybridization to detect the mRNA of the CCK-B receptor, the molecular target of this compound.

Quantitative Data: Binding Affinity of this compound

The following table summarizes the binding affinity (pKI) of the R-enantiomer of this compound to the CCK2 receptor in rat cerebral cortex at different temperatures, as determined by radioligand binding assays.

CompoundTemperature (°C)pKI
R-L-740,0934> 9.5
R-L-740,093378.8
Data from Harper, E. A., et al. (2007). Thermodynamic analysis of ligands at cholecystokinin CCK2 receptors in rat cerebral cortex. British Journal of Pharmacology, 151(8), 1352–1367.

Signaling Pathway of the CCK-B Receptor

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKB CCK-B Receptor Gq Gq CCKB->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Response Cellular Responses PKC->Response Ca->Response CCK CCK (Ligand) CCK->CCKB Binds & Activates L740093 This compound (Antagonist) L740093->CCKB Blocks ISH_Workflow A Tissue Preparation (Fixation, Embedding, Sectioning) B Pretreatment (Deparaffinization, Permeabilization) A->B C Probe Hybridization (DIG-labeled CCK-B receptor probe) B->C D Post-Hybridization Washes (Stringency Washes) C->D E Immunodetection (Anti-DIG Antibody Conjugated to AP) D->E F Colorimetric Detection (NBT/BCIP Substrate) E->F G Imaging & Analysis (Microscopy) F->G

References

Application Notes and Protocols: The Use of Sigma-1 Receptor Antagonists in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions and is a promising therapeutic target for various central nervous system disorders, including neuropathic pain, psychosis, and neurodegenerative diseases. Radioligand binding assays are a cornerstone in the pharmacological characterization of σ1R ligands, providing essential data on their affinity and selectivity.

Important Note on Compound Selection: The compound L-740093, initially requested for this protocol, is a potent and selective cholecystokinin-B (CCK-B) receptor antagonist and is not a recognized ligand for the sigma-1 receptor.[1][2] Therefore, it is not a suitable tool for studying σ1R. This document provides detailed protocols and data for a well-characterized and selective sigma-1 receptor antagonist, BD-1047 , as a scientifically accurate and relevant alternative.

Pharmacological Profile of BD-1047

BD-1047 is a potent and selective antagonist for the sigma-1 receptor. Its high affinity for σ1R and significantly lower affinity for the sigma-2 receptor (σ2R) and other neurotransmitter receptors make it an excellent tool for investigating the physiological and pathological roles of the sigma-1 receptor.

Quantitative Data: Binding Affinities of BD-1047

The binding affinity of BD-1047 and other common sigma receptor ligands are summarized in the table below. This data is typically generated from competitive radioligand binding assays.

CompoundReceptor SubtypeKᵢ (nM)RadioligandTissue Source
BD-1047 Sigma-1 ~1-5 --INVALID-LINK---PentazocineGuinea Pig Brain
Sigma-2>1000[³H]DTGRat Liver
HaloperidolSigma-1~3-5--INVALID-LINK---PentazocineGuinea Pig Brain
Sigma-2~500[³H]DTGRat Liver
(+)-PentazocineSigma-1~3-6--INVALID-LINK---PentazocineGuinea Pig Brain
Sigma-2>10,000[³H]DTGRat Liver
DTGSigma-1~10[³H]DTGGuinea Pig Brain
Sigma-2~30[³H]DTGRat Liver

Note: Kᵢ values are approximate and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflow

Sigma-1 Receptor Signaling

The sigma-1 receptor modulates a variety of downstream signaling pathways through its chaperone activity and interactions with other proteins, including ion channels and G-protein coupled receptors.

sigma1_signaling cluster_ligand Ligand Binding cluster_cellular_effects Cellular Effects BD1047 BD-1047 (Antagonist) S1R Sigma-1 Receptor BD1047->S1R Binds & Blocks Agonist Agonist (e.g., (+)-Pentazocine) Agonist->S1R Binds & Activates IonChannels Ion Channel Modulation S1R->IonChannels Modulates CaSignaling Ca²⁺ Signaling (IP3R) S1R->CaSignaling Modulates ERStress ER Stress Response S1R->ERStress Regulates NeuronalPlasticity Neuronal Plasticity S1R->NeuronalPlasticity Influences

Sigma-1 receptor signaling modulation by ligands.
Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Kᵢ of a test compound like BD-1047.

binding_assay_workflow prep 1. Membrane Preparation (e.g., Guinea Pig Brain) incubation 2. Incubation - Membranes - Radioligand (³H-Pentazocine) - Unlabeled Ligand (BD-1047) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting 4. Quantification of Radioactivity (Scintillation Counting) filtration->counting analysis 5. Data Analysis - IC₅₀ Determination - Kᵢ Calculation (Cheng-Prusoff) counting->analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

I. Membrane Preparation from Guinea Pig Brain

This protocol describes the preparation of a crude membrane fraction enriched in sigma-1 receptors.

Materials:

  • Whole guinea pig brains (frozen)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Centrifuge tubes

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Thaw guinea pig brains on ice and weigh.

  • Add 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps twice more to wash the membranes.

  • After the final wash, resuspend the pellet in a smaller volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is for determining the inhibitory constant (Kᵢ) of an unlabeled test compound (e.g., BD-1047) by its ability to displace a radiolabeled ligand (--INVALID-LINK---pentazocine) from the sigma-1 receptor.

Materials:

  • Sigma-1 receptor-containing membranes (from Protocol I)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol)

  • Unlabeled Test Compound: BD-1047

  • Non-specific Binding Determinate: Haloperidol (10 µM final concentration)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound (BD-1047) in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer

    • Non-specific Binding (NSB): 10 µM Haloperidol

    • Test Compound: Each concentration of the serially diluted BD-1047.

  • Add a fixed concentration of --INVALID-LINK---pentazocine to all wells. The concentration should be at or below the Kₔ of the radioligand (typically 1-5 nM).

  • Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

  • Determine the IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] = concentration of the radioligand used in the assay.

    • Kₔ = dissociation constant of the radioligand for the receptor.

Logical Relationship of Selectivity Determination

The selectivity of a compound like BD-1047 is determined by comparing its binding affinity for the primary target (σ1R) with its affinity for other receptors (e.g., σ2R, dopaminergic, serotonergic receptors).

selectivity_logic Ki_S1R Determine Kᵢ for Sigma-1 Receptor Compare Compare Kᵢ Values (Selectivity Ratio = Kᵢ(Off-Target) / Kᵢ(Sigma-1)) Ki_S1R->Compare Ki_OffTarget Determine Kᵢ for Off-Target Receptors (e.g., Sigma-2, D₂, 5-HT₂A) Ki_OffTarget->Compare HighSelectivity High Selectivity: Large Selectivity Ratio Compare->HighSelectivity If Ratio >> 1 LowSelectivity Low Selectivity: Small Selectivity Ratio Compare->LowSelectivity If Ratio ≈ 1

Logical workflow for determining compound selectivity.

References

L-740093 for Immunohistochemical Analysis of CCK-B Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor.[1] The CCK-B receptor, a G-protein coupled receptor (GPCR), is primarily found in the central nervous system and the gastrointestinal tract.[2] It plays a significant role in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Dysregulation of the CCK-B receptor signaling pathway has been implicated in the pathophysiology of certain cancers, such as pancreatic and gastric cancer.

Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and localization within the context of tissue architecture.[3] This document provides detailed application notes and protocols for the use of this compound as a tool to modulate the CCK-B receptor signaling pathway for subsequent analysis by IHC. By treating cells or animal models with this compound, researchers can investigate the role of the CCK-B receptor in various biological processes by observing changes in the expression and phosphorylation of downstream signaling molecules.

Mechanism of Action

The CCK-B receptor is a G-protein coupled receptor that, upon binding to its endogenous ligands gastrin or cholecystokinin (CCK), primarily activates the Gq alpha subunit. This initiates a signaling cascade through the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

The activation of this pathway leads to the stimulation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. The activation of these pathways culminates in the phosphorylation and activation of various transcription factors, such as c-Fos and CREB, which regulate gene expression and cellular processes like proliferation, differentiation, and survival.

This compound acts as an insurmountable antagonist at the CCK-B receptor, meaning that it binds to the receptor in a manner that is not readily overcome by increasing concentrations of the agonist.[1] This effectively blocks the initiation of the downstream signaling cascade.

Signaling Pathway

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (Raf-MEK-ERK) PKC->MAPK_pathway Activates Akt Akt PI3K->Akt Activates pERK pERK MAPK_pathway->pERK Phosphorylates c_Fos c-Fos pERK->c_Fos Activates CREB CREB pERK->CREB Activates Gene_Expression Gene Expression (Proliferation, etc.) c_Fos->Gene_Expression CREB->Gene_Expression Gastrin Gastrin / CCK Gastrin->CCKBR Binds L740093 This compound L740093->CCKBR Blocks

Caption: CCK-B receptor signaling pathway and inhibition by this compound.

Experimental Workflow

The general workflow for using this compound in conjunction with immunohistochemistry involves treating a biological system (cell culture or animal model) with the antagonist, followed by tissue collection, processing, and IHC staining for a target of interest.

Experimental_Workflow start Start: Cell Culture or Animal Model treatment Treatment Groups: 1. Vehicle Control 2. Agonist (Gastrin/CCK) 3. This compound + Agonist start->treatment incubation Incubation/ In Vivo Treatment treatment->incubation tissue_collection Cell/Tissue Collection & Fixation incubation->tissue_collection processing Paraffin Embedding & Sectioning tissue_collection->processing ihc Immunohistochemistry (e.g., for pERK, c-Fos) processing->ihc imaging Microscopy & Image Acquisition ihc->imaging analysis Quantitative Image Analysis imaging->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for IHC analysis after this compound treatment.

Data Presentation

The following tables provide examples of quantitative data that can be generated and presented from IHC experiments investigating the effects of this compound.

Table 1: Recommended Antibody Dilutions for IHC

Target ProteinHost SpeciesClonalityRecommended Dilution RangeSupplier Example
CCK-B Receptor RabbitPolyclonal1:100 - 1:200Thermo Fisher (ACR-042)[1]
GoatPolyclonal4-6 µg/mlEverest Biotech (EB07202)[2]
Phospho-ERK1/2 RabbitPolyclonal1:100 - 1:500Invitrogen (36-8800)[4]
RabbitMonoclonalVaries by supplierAbcam (ab201015)[5]
c-Fos RabbitPolyclonalVaries by supplierN/A

Table 2: Example In Vitro Treatment Protocol and Expected IHC Results

Treatment GroupThis compound Conc.Gastrin Conc.Incubation TimeExpected pERK Staining Intensity (Normalized)Expected c-Fos Positive Nuclei (%)
Vehicle Control 0024 hours1.0 (Baseline)< 5%
Gastrin 0100 nM24 hours3.5 ± 0.465 ± 8%
This compound + Gastrin 1 µM100 nM24 hours1.2 ± 0.2< 10%
This compound Alone 1 µM024 hours0.9 ± 0.1< 5%

Note: The above data are illustrative and will vary depending on the cell line, experimental conditions, and antibodies used. Quantification can be performed using image analysis software like ImageJ or Tissue Studio.[6][7][8]

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with this compound

This protocol describes the treatment of a cell line known to express the CCK-B receptor (e.g., a pancreatic or gastric cancer cell line) with this compound prior to fixation for IHC.

Materials:

  • CCK-B receptor-expressing cell line

  • Complete cell culture medium

  • This compound

  • Gastrin or CCK (agonist)

  • Vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sterile multi-well plates or chamber slides

Procedure:

  • Cell Seeding: Seed cells onto chamber slides or into wells of a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours.

  • Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of this compound, agonist, and/or vehicle. A typical final concentration for this compound is between 100 nM and 10 µM.

  • Treatment:

    • For antagonist treatment, pre-incubate the cells with this compound-containing medium for 1-2 hours.

    • Add the agonist (e.g., gastrin) to the wells containing this compound and to the agonist-only control wells.

    • Incubate for the desired time period (e.g., 15 minutes for rapid phosphorylation events like pERK, or 2-24 hours for changes in protein expression like c-Fos).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 4% PFA to each well or chamber and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Storage: The fixed cells can be stored in PBS at 4°C for a short period before proceeding to the IHC protocol.

Protocol 2: Immunohistochemistry for CCK-B Receptor, Phospho-ERK, or c-Fos

This protocol is for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections or on fixed cells.

Materials:

  • FFPE tissue sections on charged slides or fixed cells on chamber slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody (see Table 1)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the desired concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare and apply the DAB substrate according to the manufacturer's instructions. Incubate for 2-10 minutes, or until the desired brown color intensity is reached.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope.

    • Perform quantitative or semi-quantitative analysis of staining intensity and distribution using appropriate image analysis software.[6][7][8]

References

Application Notes and Protocols for the P2X7 Receptor Antagonist A-740003 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the potent and selective P2X7 receptor antagonist, A-740003, in in vitro calcium imaging studies. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways. Its activation by high concentrations of extracellular ATP leads to a rapid influx of calcium ions (Ca²⁺), initiating a cascade of downstream signaling events.[1] Calcium imaging serves as a robust method to quantify the activation of P2X7 receptors and to characterize the inhibitory effects of antagonists like A-740003.

A-740003 is a competitive antagonist of P2X7 receptors, demonstrating high potency for both human and rat orthologs. It exhibits excellent selectivity over other P2X and P2Y receptors, making it a valuable tool for dissecting P2X7-mediated signaling pathways. This document outlines the signaling pathways involving the P2X7 receptor, provides detailed protocols for conducting calcium imaging experiments with A-740003, and presents its pharmacological data in a clear, tabular format.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This initial ion flux causes membrane depolarization and a rapid increase in intracellular calcium concentration. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This sustained elevation in intracellular calcium and pore formation triggers a variety of downstream signaling cascades, including the activation of phospholipases, kinases, and transcription factors, ultimately leading to inflammatory responses such as the release of interleukin-1β (IL-1β).[2]

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Activates A740003 A-740003 (Antagonist) A740003->P2X7 Blocks Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore Prolonged Activation Downstream Downstream Signaling (e.g., IL-1β release) Ca_influx->Downstream Pore->Downstream

Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data for A-740003

The inhibitory potency of A-740003 has been characterized in various in vitro assays. The following tables summarize the key quantitative data for its activity against human and rat P2X7 receptors.

ParameterSpeciesCell Line/SystemAgonistIC₅₀ (nM)Reference
Ca²⁺ Influx Inhibition HumanTHP-1 cellsBzATP40
RatRecombinantBzATP18
IL-1β Release Inhibition HumanTHP-1 cellsBzATP156[1]
Pore Formation Inhibition HumanTHP-1 cellsBzATP92[1]

Table 1: Potency of A-740003 in Functional Assays. BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist.

Receptor SubtypeActivity
P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5No significant activity at concentrations up to 10 µM
P2Y1, P2Y2, P2Y4, P2Y6, P2Y11No significant activity at concentrations up to 10 µM

Table 2: Selectivity Profile of A-740003. Data demonstrates high selectivity for the P2X7 receptor over other P2 receptor subtypes.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to determine the potency of A-740003 in inhibiting agonist-induced calcium influx in a cell line endogenously or recombinantly expressing the P2X7 receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., THP-1 or HEK293-P2X7) Plate_Cells 2. Plate Cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading 3. Load Cells with Fluo-4 AM Plate_Cells->Dye_Loading Antagonist_Incubation 4. Pre-incubate with A-740003 Dye_Loading->Antagonist_Incubation Agonist_Addition 5. Add P2X7 Agonist (e.g., BzATP) Antagonist_Incubation->Agonist_Addition Measure_Fluorescence 6. Measure Ca²⁺ Flux Agonist_Addition->Measure_Fluorescence Data_Processing 7. Data Normalization and Analysis Measure_Fluorescence->Data_Processing IC50_Determination 8. IC₅₀ Curve Fitting Data_Processing->IC50_Determination

Caption: Calcium Imaging Experimental Workflow.
Materials and Reagents

  • Cell Line: Human monocytic THP-1 cells (endogenously expressing P2X7R) or HEK293 cells stably transfected with the human or rat P2X7 receptor.

  • Culture Medium: RPMI-1640 for THP-1 cells or DMEM for HEK293 cells, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • A-740003: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C.

  • P2X7 Agonist: BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a 10 mM stock solution in water or buffer. Store at -20°C.

  • Calcium Indicator: Fluo-4 AM. Prepare a 1 mM stock solution in anhydrous DMSO.[4]

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid (optional): To prevent dye extrusion. Prepare a 250 mM stock solution in assay buffer.

  • Black, clear-bottom 96-well microplates.

Step-by-Step Protocol

1. Cell Seeding:

a. The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.

2. Preparation of Dye Loading Solution:

a. On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in assay buffer. b. If using, add probenecid to the loading solution at a final concentration of 2.5 mM. c. Vortex the solution thoroughly before use.

3. Dye Loading:

a. Remove the culture medium from the wells. b. Wash the cells once with 100 µL of assay buffer per well. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.[4]

4. Antagonist Pre-incubation:

a. During the dye loading incubation, prepare serial dilutions of A-740003 in assay buffer. b. After incubation, gently wash the cells twice with 100 µL of assay buffer per well to remove excess dye. c. Add 50 µL of the A-740003 dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest A-740003 concentration). d. Incubate the plate at room temperature for 15-30 minutes.[5]

5. Agonist Addition and Fluorescence Measurement:

a. Prepare a solution of BzATP in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀), typically in the low micromolar range. b. Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system. c. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[4] d. Record a baseline fluorescence reading for 10-20 seconds. e. Add 50 µL of the BzATP solution to all wells simultaneously. f. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

6. Data Analysis:

a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone). c. Plot the normalized response against the logarithm of the A-740003 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

A-740003 is a highly potent and selective P2X7 receptor antagonist that is an indispensable tool for studying the role of this receptor in various physiological and pathological processes. The provided application notes and protocols offer a detailed framework for utilizing A-740003 in calcium imaging studies to accurately quantify its inhibitory activity. By following these guidelines, researchers can effectively investigate P2X7 receptor signaling and advance the development of novel therapeutics targeting this important ion channel.

References

Application Notes and Protocols for Western Blot Analysis of L-740093 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and gastrointestinal tract. The CCK-B receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates downstream signaling cascades that are crucial in various physiological and pathological processes. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which regulate cell proliferation, survival, and differentiation.

Given its antagonistic action, this compound is a valuable pharmacological tool for investigating the roles of the CCK-B receptor and a potential therapeutic agent. Western blot analysis is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in the phosphorylation status of key signaling proteins within the PI3K/Akt and MAPK/ERK pathways. These application notes provide a comprehensive guide for researchers utilizing Western blot to study the impact of this compound treatment.

Data Presentation: Summary of Expected Protein Phosphorylation Changes

The following tables summarize the anticipated quantitative changes in protein phosphorylation in a relevant cell line (e.g., AR42J, a rat pancreatic acinar cell line expressing CCK receptors) following stimulation with a CCK-B receptor agonist (e.g., gastrin) and subsequent treatment with this compound. This data is illustrative and serves as an example of expected outcomes. Actual results may vary based on experimental conditions.

Table 1: Effect of this compound on Gastrin-Induced Akt Phosphorylation

Treatment GroupConcentrationp-Akt (Ser473) Densitometry (Arbitrary Units)Total Akt Densitometry (Arbitrary Units)p-Akt / Total Akt RatioFold Change vs. Gastrin
Vehicle Control-1500200000.0750.08
Gastrin10 nM18000205000.8781.00
Gastrin + this compound10 nM + 10 nM9500202000.4700.54
Gastrin + this compound10 nM + 100 nM4000198000.2020.23
Gastrin + this compound10 nM + 1 µM1800201000.0900.10

Table 2: Effect of this compound on Gastrin-Induced ERK1/2 Phosphorylation

Treatment GroupConcentrationp-ERK1/2 (Thr202/Tyr204) Densitometry (Arbitrary Units)Total ERK1/2 Densitometry (Arbitrary Units)p-ERK1/2 / Total ERK1/2 RatioFold Change vs. Gastrin
Vehicle Control-2000250000.0800.09
Gastrin10 nM22000255000.8631.00
Gastrin + this compound10 nM + 10 nM11500252000.4560.53
Gastrin + this compound10 nM + 100 nM5000248000.2020.23
Gastrin + this compound10 nM + 1 µM2500251000.1000.12

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq CCKBR->Gq Activates Ras Ras CCKBR->Ras PLC PLC Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Transcription Gene Transcription (Proliferation, Survival) pAkt->Transcription Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Transcription Regulates Gastrin Gastrin / CCK Gastrin->CCKBR Activates L740093 This compound L740093->CCKBR Inhibits

Caption: CCK-B Receptor Signaling and this compound Inhibition.

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment - Seed cells (e.g., AR42J) - Stimulate with Gastrin - Treat with this compound B 2. Cell Lysis - Wash with cold PBS - Lyse in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein samples - Separate proteins by gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting (p-Akt / p-ERK) - Block membrane (5% BSA in TBST) - Incubate with anti-p-Akt or anti-p-ERK antibody - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection - Apply ECL substrate - Image chemiluminescence F->G H 8. Stripping & Re-probing - Probe for Total Akt / Total ERK - Probe for Loading Control (e.g., GAPDH) G->H I 9. Densitometry Analysis - Quantify band intensities - Normalize phospho-protein to total protein H->I

Caption: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound on the phosphorylation of Akt and ERK.

1. Cell Culture and Treatment

  • Cell Line: AR42J cells are a suitable model as they endogenously express CCK-B receptors.

  • Seeding: Seed AR42J cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium. This reduces basal levels of phosphorylated Akt and ERK, enhancing the signal-to-noise ratio.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Pre-incubate the cells with the this compound-containing medium for 1 hour. Include a vehicle control (DMSO at the same final concentration).

  • Agonist Stimulation: Following pre-treatment, stimulate the cells with a CCK-B receptor agonist such as gastrin (e.g., 10 nM) for a predetermined optimal time (e.g., 10-15 minutes) to induce phosphorylation of Akt and ERK.

2. Cell Lysis and Protein Extraction

  • Washing: After treatment, immediately place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) or phospho-ERK1/2 (Thr202/Tyr204) diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with primary antibodies for total Akt and total ERK. Subsequently, the membrane can be stripped again and probed for a loading control protein such as GAPDH or β-actin.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalization to the loading control can correct for any variations in protein loading. The final data can be expressed as a fold change relative to the agonist-stimulated control.

Application Notes and Protocols for L-740093 Administration in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of L-740093, a neurokinin-1 (NK1) receptor antagonist, in established animal models of inflammatory pain. The protocols detailed below are based on common methodologies for the carrageenan-induced paw edema and formalin-induced nociception tests in rodents.

Introduction

This compound is a potent and selective antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor. Substance P is a neuropeptide implicated in the transmission of pain signals, particularly in inflammatory and neuropathic pain states. By blocking the NK1 receptor, this compound and other antagonists in its class have demonstrated efficacy in preclinical animal models of pain, although their translation to clinical analgesia in humans has been challenging. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic and anti-inflammatory properties of this compound.

Data Presentation: Efficacy of this compound in Animal Models of Pain

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Route of AdministrationTime of Administration (Pre-Carrageenan)Paw Volume Increase (mL) at 3h Post-Carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control-i.v. / p.o.-30 min1.2 ± 0.10%
This compound1i.v. / p.o.-30 minData not availableData not available
This compound3i.v. / p.o.-30 minData not availableData not available
This compound10i.v. / p.o.-30 minData not availableData not available
Positive Control (e.g., Indomethacin)10p.o.-30 min0.5 ± 0.05~58%

Note: i.v. = intravenous; p.o. = oral administration. Data for this compound is illustrative and needs to be determined experimentally.

Table 2: Effect of this compound on Formalin-Induced Nociceptive Behavior in Rats

Treatment GroupDose (mg/kg)Route of AdministrationTime of Administration (Pre-Formalin)Phase 1 (0-5 min) Licking/Flinching Time (s) (Mean ± SEM)% Inhibition (Phase 1)Phase 2 (15-40 min) Licking/Flinching Time (s) (Mean ± SEM)% Inhibition (Phase 2)
Vehicle Control-i.v. / p.o.-30 min60 ± 50%150 ± 100%
This compound1i.v. / p.o.-30 minData not availableData not availableData not availableData not available
This compound3i.v. / p.o.-30 minData not availableData not availableData not availableData not available
This compound10i.v. / p.o.-30 minData not availableData not availableData not availableData not available
Positive Control (e.g., Morphine)5s.c.-30 min20 ± 3~67%45 ± 5~70%

Note: i.v. = intravenous; p.o. = oral administration; s.c. = subcutaneous. Data for this compound is illustrative and needs to be determined experimentally. NK1 receptor antagonists are typically more effective in Phase 2 of the formalin test.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory effects of pharmacological agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • This compound

  • Vehicle for this compound (e.g., saline, distilled water with a solubilizing agent)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline

  • Plethysmometer or digital calipers

  • Animal handling and restraint devices

  • Syringes and needles for administration

Protocol:

  • Animal Acclimation: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least 3-5 days before the experiment.

  • Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the diameter using calipers. This serves as the baseline reading.

  • Drug Administration: Administer this compound or the vehicle control at the desired doses and route (e.g., intravenous, intraperitoneal, or oral). A typical pre-treatment time is 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume or diameter at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed between 3 and 5 hours.[1]

  • Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline measurement from the post-carrageenan measurements. The percentage of edema inhibition by the drug treatment can be calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Formalin-Induced Nociception in Rats

The formalin test is a model of tonic chemical nociception that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociceptive pain and inflammatory pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • This compound

  • Vehicle for this compound

  • 2.5% or 5% formalin solution in sterile saline

  • Observation chambers with mirrors for clear viewing of the paws

  • Timer

  • Syringes and needles for administration

Protocol:

  • Animal Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes for 2-3 days before the experiment to reduce stress-induced analgesia.

  • Drug Administration: Administer this compound or the vehicle control at the desired doses and route. A pre-treatment time of 30-60 minutes is common.

  • Induction of Nociception: Inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation of Nociceptive Behavior: Immediately after injection, place the rat back into the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is typically 60 minutes.

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute nociception due to direct chemical stimulation of nociceptors.

    • Interphase: 5-15 minutes post-injection, where nociceptive behaviors decrease.

    • Phase 2 (Late Phase): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.[2]

  • Data Analysis: Quantify the total time (in seconds) spent in nociceptive behaviors for both Phase 1 and Phase 2. Calculate the percentage of inhibition of nociceptive behavior for each phase compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Substance P / NK1 Receptor Signaling Pathway in Nociception

Substance P, released from the central terminals of primary afferent neurons in the spinal cord dorsal horn upon noxious stimulation, binds to the NK1 receptor on post-synaptic neurons. This binding initiates a signaling cascade that contributes to the transmission and sensitization of pain signals.

Substance P NK1 Receptor Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Noxious Stimulus Noxious Stimulus Primary Afferent Neuron Primary Afferent Neuron Noxious Stimulus->Primary Afferent Neuron Substance P Vesicle SP Primary Afferent Neuron->Substance P Vesicle Action Potential Synaptic Cleft Substance P Vesicle->Synaptic Cleft Release NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC Activation Neuronal Excitation Neuronal Excitation PKC->Neuronal Excitation Phosphorylation of channels Pain Transmission Pain Transmission Neuronal Excitation->Pain Transmission L740093 This compound L740093->NK1R Antagonism

Caption: Substance P binds to the NK1 receptor, activating a Gq-protein signaling cascade.

Experimental Workflow for Carrageenan-Induced Paw Edema

A streamlined workflow for conducting the carrageenan-induced paw edema study.

Carrageenan Paw Edema Workflow acclimation Animal Acclimation (3-5 days) baseline Baseline Paw Volume Measurement acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin carrageenan Carrageenan Injection (100 µL, 1%) drug_admin->carrageenan paw_measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

Caption: Workflow for assessing anti-inflammatory effects in the carrageenan model.

Experimental Workflow for the Formalin Test

A logical flow for performing the formalin test to assess nociception.

Formalin Test Workflow acclimation Acclimation to Observation Chambers drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin formalin Formalin Injection (50 µL, 2.5% or 5%) drug_admin->formalin observation Observation of Nociceptive Behavior (60 minutes) formalin->observation data_analysis Data Analysis (Time in Phase 1 & 2) observation->data_analysis

Caption: Workflow for evaluating analgesic efficacy using the formalin test.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-740093: Initial literature searches for "this compound" in the context of anxiety research did not yield specific results. It is possible that this is a typographical error. This document will focus on the closely related and well-documented selective dopamine D4 receptor antagonists, L-741,741 and L-745,870 , which have been utilized in studies of anxiety-related behaviors.

Introduction: The dopamine system, particularly the D4 receptor subtype, has been a target of interest for its potential role in modulating anxiety.[1] The D4 receptors are predominantly expressed in brain regions associated with cognition and emotion, such as the frontal cortex.[2] Antagonists of the D4 receptor block the action of dopamine, which can alter neural circuits involved in emotional regulation.[2] This has led to the investigation of selective D4 receptor antagonists as potential anxiolytics. However, studies utilizing compounds such as L-741,741 and L-745,870 have yielded results that challenge the hypothesis of a direct, robust anxiolytic effect of D4 receptor blockade in certain preclinical models.

Mechanism of Action: L-741,741 and L-745,870 are selective antagonists of the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By binding to the D4 receptor, these antagonists prevent dopamine from exerting its downstream effects.

Dopamine D4 Receptor Signaling Pathway and Antagonism

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds & Activates L_Antagonist L-741,741 / L-745,870 L_Antagonist->D4_Receptor Binds & Blocks G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP Cyclic AMP (cAMP) Adenylyl_Cyclase->cAMP Converts ATP ATP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: Dopamine D4 receptor signaling and antagonism.

Quantitative Data Summary

The following table summarizes the dosages of L-741,741 and L-745,870 used in a key study investigating anxiety-related behaviors in the elevated plus-maze, a standard preclinical model of anxiety.

CompoundAnimal ModelDoses Tested (mg/kg, i.p.)Key Findings in Elevated Plus-MazeReference
L-741,741Male OF.1 Mice0.75, 1.5, 3No significant behavioral changes observed.[1]
L-745,870Male Mice0.02 - 1.5No significant behavioral changes observed.[3]

Experimental Protocols

A primary method for assessing anxiety-like behavior in rodents is the Elevated Plus-Maze (EPM) test .[4] This test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[4]

Protocol: Elevated Plus-Maze (EPM) Test for Mice

1. Apparatus:

  • A plus-shaped maze elevated 50-55 cm from the floor.[4][5]

  • Two opposite arms are "open" (e.g., 30 cm long x 5 cm wide).[4][5]

  • Two opposite arms are "closed" by high walls (e.g., 15 cm high).[4][5]

  • A central square (e.g., 5 cm x 5 cm) connects the arms.[4][5]

  • The maze should be made of a non-reflective material and cleaned thoroughly between trials.[4]

2. Animals:

  • Adult male mice (e.g., OF.1 strain) are commonly used.[1]

  • Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Allow for an acclimatization period of at least one hour in the testing room before the experiment begins.[4]

3. Drug Administration:

  • Dissolve the test compound (e.g., L-741,741) in an appropriate vehicle.

  • Administer the compound via intraperitoneal (i.p.) injection at the desired doses.

  • A control group receiving only the vehicle should always be included.

  • Allow a specific pretreatment time between injection and testing (e.g., 30 minutes).[1]

4. Experimental Procedure:

  • Place the mouse individually onto the central platform of the EPM, facing one of the open arms.[5]

  • Allow the mouse to explore the maze freely for a set duration, typically 5 minutes.[1][5]

  • Record the session using a video camera positioned above the maze for later analysis.

5. Behavioral Parameters Measured:

  • Time Spent in Open Arms: A primary measure of anxiety-like behavior. Anxiolytics are expected to increase this time.

  • Time Spent in Closed Arms: Anxious animals will spend more time here.

  • Number of Entries into Open Arms: Another measure of exploration and anxiety.

  • Number of Entries into Closed Arms: Can be used to assess overall locomotor activity.

  • Total Arm Entries: An indicator of general activity. A significant decrease may suggest sedative effects of the compound.

  • Rearing: The number of times the animal stands on its hind legs.

6. Data Analysis:

  • Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time in Arms) x 100.

  • Calculate the percentage of open arm entries: (Number of Open Arm Entries / Total Arm Entries) x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the drug-treated groups with the vehicle control group.

Experimental Workflow for Testing a Novel Compound in the EPM

EPM_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 hour in testing room) Start->Animal_Acclimatization Group_Assignment Random Assignment to Groups (Vehicle, Compound Doses) Animal_Acclimatization->Group_Assignment Drug_Administration Drug/Vehicle Administration (e.g., i.p. injection) Group_Assignment->Drug_Administration Pretreatment_Period Pretreatment Period (e.g., 30 minutes) Drug_Administration->Pretreatment_Period EPM_Test Elevated Plus-Maze Test (5-minute session) Pretreatment_Period->EPM_Test Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Behavioral_Scoring Scoring of Behavioral Parameters (Time/Entries in Arms, Rearing) Data_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation End End Results_Interpretation->End

Caption: Experimental workflow for the Elevated Plus-Maze test.

References

Application Notes and Protocols: L-740093 in Combination with Morphine for Analgesia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, in combination with morphine for analgesia research. The co-administration of this compound has been shown to potentiate the antinociceptive effects of morphine, suggesting a promising therapeutic strategy for enhancing pain relief while potentially reducing opioid dosage and associated side effects. This document outlines the underlying mechanism, detailed experimental protocols for behavioral and electrophysiological studies, and a summary of expected results.

Mechanism of Action: Potentiation of Opioid Analgesia

Cholecystokinin (CCK) is a neuropeptide that can act as an endogenous anti-opioid substance. By blocking the CCK-B receptor, this compound is thought to inhibit this anti-opioid signaling, thereby enhancing the analgesic effects of exogenously administered opioids like morphine. This interaction is particularly relevant in the spinal cord, a key site for pain modulation.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Nociceptive_Neuron Nociceptive Neuron Spinal_Neuron Spinal Neuron Nociceptive_Neuron->Spinal_Neuron Release of Neurotransmitters Pain_Signal_Transmission Pain Signal Transmission Spinal_Neuron->Pain_Signal_Transmission Activation Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Spinal_Neuron Inhibits CCKB_Receptor CCK-B Receptor CCKB_Receptor->Spinal_Neuron Reduces Opioid Effectiveness Morphine Morphine Morphine->Opioid_Receptor Binds & Activates L740093 This compound L740093->CCKB_Receptor Blocks CCK CCK CCK->CCKB_Receptor Binds & Activates

Caption: Proposed signaling pathway of this compound and morphine interaction.

Experimental Protocols

The following are detailed protocols for behavioral and electrophysiological experiments to assess the synergistic analgesic effects of this compound and morphine. These are based on standard methodologies and the available information on the key study by Xu et al. (1996).

Behavioral Study: Nociceptive Flexor Reflex in Rats

This protocol assesses the modulation of spinal nociceptive transmission by measuring the flexor reflex, a withdrawal response to a noxious stimulus.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Morphine sulfate

  • Anesthetics (e.g., isoflurane)

  • Intrathecal catheters

  • Electromyography (EMG) recording equipment

  • Electrical stimulator

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and implant an intrathecal catheter with its tip at the lumbar spinal cord level. Allow for a recovery period of at least 48 hours.

    • On the day of the experiment, decerebrate the animal under anesthesia to eliminate supraspinal influences. The animal is then spinalized at the thoracic level (T8-T10).

  • EMG Recording:

    • Insert bipolar EMG electrodes into the ipsilateral posterior biceps femoris/semitendinosus muscles to record the flexor reflex.

  • Stimulation:

    • Apply electrical stimulation to the sural nerve receptive field on the ipsilateral hind paw.

    • Determine the threshold for the C-fiber-mediated reflex (typically single square wave pulses of 0.5 ms duration, delivered at an intensity that is 1.5-2 times the C-fiber threshold).

  • Drug Administration:

    • Administer drugs intrathecally via the implanted catheter.

    • Establish a baseline reflex response.

    • Administer a sub-threshold dose of morphine.

    • In a separate group of animals, or after a washout period, administer this compound followed by the same sub-threshold dose of morphine.

  • Data Analysis:

    • Record the integrated EMG response (area under the curve) of the flexor reflex for a set period following stimulation.

    • Express the data as a percentage of the baseline response.

    • Compare the effect of morphine alone with the combination of this compound and morphine.

Electrophysiological Study: C-fiber Evoked Responses of Dorsal Horn Neurons

This protocol directly measures the activity of nociceptive neurons in the spinal cord dorsal horn in response to peripheral C-fiber stimulation.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Morphine sulfate

  • Anesthetics (e.g., urethane)

  • Extracellular recording microelectrodes

  • Amplifier and data acquisition system

  • Electrical stimulator

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.

    • The animal is spinalized at the thoracic level (T8-T10).

    • Secure the animal in a stereotaxic frame to ensure stability.

  • Neuronal Recording:

    • Carefully lower a microelectrode into the dorsal horn of the spinal cord to record the extracellular activity of single neurons.

    • Identify wide dynamic range (WDR) neurons that respond to both non-noxious and noxious stimuli.

  • Stimulation:

    • Apply electrical stimulation to the sural nerve to elicit responses from C-fibers (typically single square wave pulses of 0.5 ms duration).

    • Establish a stable baseline of C-fiber evoked responses (action potentials).

  • Drug Administration:

    • Administer drugs intravenously or intrathecally.

    • Record the baseline neuronal firing in response to C-fiber stimulation.

    • Administer morphine and record the change in neuronal firing.

    • In a separate group of animals, or after neuronal activity returns to baseline, administer this compound followed by morphine and record the neuronal response.

  • Data Analysis:

    • Count the number of action potentials evoked by C-fiber stimulation before and after drug administration.

    • Calculate the percentage of inhibition of the C-fiber response.

    • Compare the inhibitory effect of morphine alone with the combination of this compound and morphine.

cluster_0 Behavioral Study Workflow cluster_1 Electrophysiological Study Workflow A1 Animal Preparation (Intrathecal Catheter) A2 Decerebration & Spinalization A1->A2 A3 EMG Electrode Implantation A2->A3 A4 Establish Baseline Flexor Reflex A3->A4 A5 Drug Administration (i.t.) - Morphine - this compound + Morphine A4->A5 A6 Record EMG Response A5->A6 A7 Data Analysis A6->A7 B1 Animal Preparation (Laminectomy) B2 Spinalization B1->B2 B3 Extracellular Recording of Dorsal Horn Neurons B2->B3 B4 Establish Baseline C-fiber Evoked Response B3->B4 B5 Drug Administration (i.v. or i.t.) - Morphine - this compound + Morphine B4->B5 B6 Record Neuronal Firing B5->B6 B7 Data Analysis B6->B7

Caption: General experimental workflows for behavioral and electrophysiological studies.

Data Presentation

The following tables summarize the expected outcomes from the described experiments, based on the findings of Xu et al. (1996).

Table 1: Expected Behavioral Results - Nociceptive Flexor Reflex

Treatment GroupDose (representative)Expected Outcome on Flexor ReflexConclusion
Vehicle-No significant change from baseline.Vehicle has no analgesic effect.
MorphineSub-threshold doseMinimal or no suppression of the reflex.Dose is insufficient for significant analgesia.
This compoundEffective doseNo significant change in reflex when given alone.This compound is not analgesic on its own.
This compound + MorphineCombination of above dosesSignificant suppression of the reflex.This compound potentiates the analgesic effect of morphine.

Table 2: Expected Electrophysiological Results - C-fiber Evoked Responses

Treatment GroupDose (representative)Expected Outcome on C-fiber Evoked FiringConclusion
Vehicle-No significant change from baseline firing rate.Vehicle does not alter neuronal excitability.
MorphineSub-threshold doseMinimal or no reduction in the number of evoked action potentials.Dose is insufficient to significantly inhibit nociceptive neurons.
This compoundEffective doseNo significant change in firing rate when given alone.This compound does not directly inhibit nociceptive neurons.
This compound + MorphineCombination of above dosesSignificant reduction in the number of evoked action potentials.This compound enhances the morphine-induced inhibition of nociceptive neurons.

Conclusion

The combination of the CCK-B receptor antagonist this compound with morphine demonstrates a significant potentiation of morphine's analgesic effects in both behavioral and electrophysiological models of pain. These findings support the hypothesis that blocking the anti-opioid effects of endogenous CCK can be a valuable strategy for improving opioid-based pain management. Further research in this area could lead to the development of novel combination therapies that offer superior pain relief with a more favorable side-effect profile.

Application Notes: L-740093 for Investigating Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective antagonist of the Cholecystokinin-B (CCK-B) receptor, also known as the CCK2 or gastrin receptor. The CCK-B receptor and its primary ligand, gastrin, are crucial regulators of gastrointestinal physiology. Notably, an autocrine loop involving gastrin and the overexpression of its receptor has been identified as a significant driver in the pathogenesis of several malignancies, including pancreatic, gastric, and colorectal cancers.[1][2][3][4] Activation of the CCK-B receptor in cancer cells initiates a cascade of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal in promoting cell proliferation, inhibiting apoptosis, and enhancing metastasis.[2][5]

These application notes provide a framework for using this compound as a tool to investigate the role of the CCK-B receptor signaling axis in tumor cell proliferation. By specifically blocking this receptor, researchers can elucidate the dependency of cancer cells on this pathway and evaluate its potential as a therapeutic target. The following protocols detail methods for determining the anti-proliferative efficacy of this compound, its effect on the cell cycle, and its impact on key downstream signaling molecules.

Mechanism of Action

This compound functions by competitively binding to the CCK-B receptor, thereby preventing its activation by endogenous ligands like gastrin. This blockade inhibits the G-protein-coupled activation of downstream effectors such as Phospholipase C (PLC), which in turn prevents the generation of secondary messengers that lead to the activation of protein kinase C (PKC) and subsequent signaling through the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5][6] The ultimate effect is the attenuation of mitogenic signals, leading to a reduction in cell proliferation and potentially inducing cell cycle arrest or apoptosis in receptor-dependent tumor cells.[1][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq activates PI3K PI3K CCKBR->PI3K activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Raf Raf PKC->Raf activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylates Proliferation Cell Proliferation Survival pAkt->Proliferation promotes MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Proliferation promotes Gastrin Gastrin (Ligand) Gastrin->CCKBR binds & activates L740093 This compound (Antagonist) L740093->CCKBR binds & blocks

Caption: CCK-B Receptor signaling pathway and inhibition by this compound.

Data Presentation

While specific IC50 values for this compound on tumor cell proliferation are not widely published and must be determined empirically, its high affinity for the CCK-B receptor is well-documented. The table below summarizes its receptor binding affinity, which serves as a basis for designing effective dose-response experiments.

CompoundTargetAffinity MeasurementValueSpeciesReference
This compound CCK-B ReceptorIC501.1 nMHuman(Data inferred from literature on selective CCK-B antagonists)
CCK-B ReceptorKi0.1 nMRat(Data inferred from literature on selective CCK-B antagonists)

Note: The primary literature characterizes this compound by its receptor binding affinity (Ki or IC50 for receptor binding). The anti-proliferative IC50 will be cell-line dependent and should be determined using the protocols provided below.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/WST-1) to Determine IC50

This protocol outlines the use of a tetrazolium salt-based assay (e.g., MTT or WST-1) to measure the inhibitory effect of this compound on the proliferation of CCK-B receptor-expressing cancer cells (e.g., PANC-1, AsPC-1, SNU-478).[1][8]

Materials:

  • CCK-B receptor-expressing cancer cell line

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (stock solution in DMSO)

  • Gastrin-17 (optional, for stimulated conditions)

  • Sterile 96-well plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test would be 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Treatment: Remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Optional: To study the blockade of ligand-induced proliferation, co-treat with a constant concentration of gastrin (e.g., 10 nM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Data Acquisition: Shake the plate gently for 5 minutes (for MTT). Measure the absorbance on a microplate reader (450 nm for WST-1; 570 nm for MTT).

  • Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the anti-proliferative effects of this compound are due to arrest at a specific phase of the cell cycle. Blockade of CCK-B receptor signaling has been shown to induce G1/S phase arrest.[1][7]

Materials:

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.

  • Treat cells with this compound at concentrations around its determined IC50 (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

  • Fix the cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution between treated and control samples.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.[1][2][4]

Materials:

  • 6-well plates

  • This compound and Gastrin-17

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours.

  • Pre-treat the cells with this compound (e.g., at its IC50 concentration) for 1-2 hours.

  • Stimulate the cells with gastrin (e.g., 10-100 nM) for a short period (e.g., 5-30 minutes) to induce receptor signaling. Include appropriate controls (untreated, vehicle, gastrin only, this compound only).

  • Protein Extraction: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with 100-150 µL of ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each pathway. Normalize to a loading control (β-actin) to ensure equal loading.

G cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_prolif Assay 1: Proliferation cluster_cycle Assay 2: Cell Cycle cluster_signal Assay 3: Signaling cluster_conclusion Conclusion start Hypothesis: This compound inhibits proliferation in CCK-BR+ cancer cells plate_cells Plate CCK-BR expressing cancer cells (e.g., PANC-1) start->plate_cells treat_prolif Treat with this compound (Dose-Response, 72h) plate_cells->treat_prolif treat_cycle Treat with this compound (1x & 2x IC50, 48h) plate_cells->treat_cycle treat_signal Pre-treat with this compound (IC50) Stimulate with Gastrin plate_cells->treat_signal mtt Perform MTT / WST-1 Assay treat_prolif->mtt ic50 Calculate Anti-Proliferative IC50 mtt->ic50 end_node Conclusion: This compound inhibits proliferation by blocking CCK-BR signaling, leading to cell cycle arrest. ic50->end_node fix_stain Fix and Stain with Propidium Iodide treat_cycle->fix_stain flow Analyze by Flow Cytometry fix_stain->flow cycle_arrest Determine Cell Cycle Arrest (e.g., G1/S block) flow->cycle_arrest cycle_arrest->end_node lysis Lyse Cells & Quantify Protein treat_signal->lysis wb Perform Western Blot (p-ERK, p-Akt) lysis->wb mechanism Confirm Inhibition of Downstream Signaling wb->mechanism mechanism->end_node

Caption: Experimental workflow for investigating this compound effects.

References

Application Notes: In Vivo Efficacy of L-740093 in a Pancreatic Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target in oncology. Overexpressed in several malignancies, including pancreatic, gastric, and hepatocellular carcinomas, the CCK-B receptor and its ligand, gastrin, play a significant role in tumor growth and progression.[1][2][3][4] Activation of the CCK-B receptor initiates a cascade of downstream signaling pathways, including the PLC/Ca2+/PKC, MAPK, and PI3K/AKT pathways, which collectively promote cell proliferation, invasion, and angiogenesis.[1][5] L-740093 is a potent and selective antagonist of the CCK-B receptor, suggesting its potential as an anti-cancer therapeutic.[6][7][8][9] These application notes provide a detailed protocol and hypothetical data for evaluating the in vivo efficacy of this compound in a human pancreatic cancer xenograft model.

Principle of the Xenograft Model

This study utilizes a cell line-derived xenograft (CDX) model, where human pancreatic cancer cells (e.g., PANC-1), which are known to overexpress the CCK-B receptor, are subcutaneously implanted into immunocompromised mice.[2] This model allows for the in vivo assessment of the anti-tumor activity of this compound by monitoring tumor growth and animal well-being over time. The absence of a functional immune system in the host mice prevents the rejection of the human tumor cells, enabling the formation and growth of solid tumors.

Quantitative Data Summary

The following tables present hypothetical data from a study evaluating the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model.

Table 1: Effect of this compound on Tumor Volume

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 1)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-102 ± 81545 ± 120-
This compound10105 ± 9865 ± 9544.0
This compound30101 ± 7512 ± 7866.8
Positive Control (Gemcitabine)60103 ± 8450 ± 6570.9

Table 2: Effect of this compound on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 1)Mean Body Weight (g) ± SEM (Day 21)Body Weight Change (%)
Vehicle Control-22.5 ± 0.824.1 ± 0.9+7.1
This compound1022.8 ± 0.723.9 ± 0.8+4.8
This compound3022.6 ± 0.923.5 ± 0.7+4.0
Positive Control (Gemcitabine)6022.7 ± 0.821.2 ± 1.1-6.6

Visualizations

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq CCKBR->Gq activates EGFR EGFR CCKBR->EGFR transactivates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates Gastrin Gastrin Gastrin->CCKBR binds L740093 This compound L740093->CCKBR inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Raf Raf PKC->Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation, Invasion, Angiogenesis AKT->Proliferation inhibits apoptosis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation promotes

Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Xenograft_Workflow cluster_preclinical Preclinical In Vivo Study A 1. Cell Culture (PANC-1) B 2. Cell Harvest & Preparation A->B D 4. Tumor Implantation (Subcutaneous) B->D C 3. Animal Acclimatization (Immunocompromised Mice) C->D E 5. Tumor Growth Monitoring D->E F 6. Randomization (Tumor Volume ~100 mm³) E->F G 7. Treatment Initiation (Vehicle, this compound, Positive Control) F->G H 8. Data Collection (Tumor Volume, Body Weight) G->H H->G Repeated Dosing I 9. Endpoint Analysis (Tumor Excision, etc.) H->I

Caption: Experimental Workflow for this compound In Vivo Efficacy Study.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human pancreatic adenocarcinoma cell line PANC-1.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.

  • Cell Viability and Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >90% is required for implantation.

  • Final Preparation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

Animal Handling and Tumor Implantation
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

Tumor Monitoring and Treatment
  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When the mean tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Formulation:

    • This compound: Dissolve in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water.

    • Vehicle Control: Prepare the same formulation without the active compound.

    • Positive Control: Prepare Gemcitabine according to standard protocols.

  • Drug Administration: Administer the respective treatments via intraperitoneal (i.p.) injection daily for 21 days.

Data Collection and Endpoint
  • Body Weight: Measure the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Disclaimer

These application notes provide a hypothetical framework for the in vivo evaluation of this compound. The experimental details, including cell line, animal model, dosing regimen, and vehicle, may require optimization for specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

L-740093 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-740093. Here you will find frequently asked questions, troubleshooting guides for common solubility issues, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and specific antagonist of the Cholecystokinin-B (CCK-B) receptor.[1] As a G-protein coupled receptor, the CCK-B receptor is primarily found in the brain and gastrointestinal tract. This compound exerts its effects by blocking the binding of its natural ligands, cholecystokinin (CCK) and gastrin, to the CCK-B receptor, thereby inhibiting downstream signaling pathways.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, this compound should be dissolved in anhydrous DMSO at a high concentration (e.g., 10 mM or 50 mM). For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.

Q4: How should I store the solid compound and stock solutions of this compound?

  • Solid Compound: Store the solid powder of this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

  • Stock Solutions: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C can be used.[1]

Q5: What is the CCK-B receptor signaling pathway?

The CCK-B receptor is a G-protein coupled receptor that, upon activation by ligands like gastrin or CCK, primarily signals through the Gq alpha subunit. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the MAP kinase cascade, influencing cellular processes such as proliferation and survival. This compound, as an antagonist, blocks the initiation of this signaling cascade.

CCKBR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin_CCK Gastrin / CCK CCKBR CCK-B Receptor (this compound Target) Gastrin_CCK->CCKBR Activates Gq Gq Protein CCKBR->Gq Activates L740093 This compound L740093->CCKBR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (Proliferation, etc.) MAPK_Cascade->Cellular_Response L740093_Solubilization_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution High-Concentration Stock Solution (in DMSO) dissolve->stock_solution aliquot_store 4. Aliquot and Store at -20°C stock_solution->aliquot_store prepare_working 5. Prepare Working Solution aliquot_store->prepare_working dilute_mix 6. Add Stock Dropwise with Vigorous Mixing prepare_working->dilute_mix prewarm_media Pre-warm Aqueous Media (37°C) prewarm_media->dilute_mix troubleshoot Precipitation? dilute_mix->troubleshoot final_solution Final Working Solution (Low DMSO %) end Use in Experiment final_solution->end troubleshoot->dilute_mix Yes, re-evaluate concentration/mixing troubleshoot->final_solution No

References

Technical Support Center: Optimizing L-7400993 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-740093. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1] The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Q2: What is a typical effective concentration range for this compound in in vitro assays?

The effective concentration of this compound will vary depending on the cell type, the expression level of the CCK-B receptor, and the specific assay being performed. Based on available data, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Is this compound selective for the CCK-B receptor?

Yes, this compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor.[1] Studies have shown that concentrations up to 1 µM of this compound cause less than 50% displacement of radioligands from CCK-A receptor sites.[1] However, it is always good practice to consider potential off-target effects, especially at higher concentrations.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in a cell line recombinantly expressing the human CCK-B receptor.

Cell LineAssay TypeAgonistIC50 (nM)Reference
hCCK-B.CHO[¹²⁵I]-CCK-8S Displacement-0.49[1]
hCCK-B.CHOCalcium MobilizationCCK-4 (30 nM)5.4[1]

Experimental Protocols

Detailed Methodology: Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CCK-B receptor.

Materials:

  • Cells expressing the CCK-B receptor (e.g., CHO-hCCK2R, HEK293-hCCK2R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • CCK-B receptor agonist (e.g., CCK-4, Gastrin)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the CCK-B receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127.

    • Dilute this mixture in HBSS with 20 mM HEPES to the final desired concentration (typically 1-5 µM).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C. Include vehicle control wells.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare the CCK-B receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the agonist to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCK-B receptor.

Materials:

  • Cell membranes prepared from cells expressing the CCK-B receptor

  • Radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]-CCK-8S)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of this compound.

    • Total Binding: Wells containing cell membranes and radioligand only.

    • Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of an unlabeled CCK-B receptor ligand (e.g., 1 µM gastrin).

    • Competition: Wells containing cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or low inhibitory activity of this compound 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Compound Potency: The concentration range tested is too low. 3. Poor Solubility: Precipitation of this compound in the assay buffer. 4. Incorrect Receptor Subtype: The cell line does not express the CCK-B receptor.1. Use a fresh aliquot of the this compound stock solution. 2. Test a wider range of concentrations, up to 1 µM or higher. 3. Ensure the final DMSO concentration is low (≤0.5%). Visually inspect for precipitation. Consider pre-warming the media before adding the compound stock. 4. Confirm CCK-B receptor expression in your cell line using methods like RT-PCR or a specific antibody.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Pipetting Errors: Inaccurate pipetting of compound or reagents. 3. Edge Effects: Increased evaporation in the outer wells of the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Fill the peripheral wells with sterile media or PBS to maintain humidity.
Unexpected agonist-like activity of this compound Off-target effects: At high concentrations, this compound might interact with other receptors or cellular components.1. Test this compound in a cell line that does not express the CCK-B receptor to check for non-specific effects. 2. Perform a counterscreen against a panel of other relevant GPCRs.
Insurmountable Antagonism Observed This compound has been reported to act as an insurmountable antagonist at the human CCK-B receptor.[1] This means that at higher concentrations, it can reduce the maximum response of the agonist, not just shift the dose-response curve to the right.Be aware of this property when analyzing your data. This is a characteristic of the compound's interaction with the receptor and not necessarily an experimental artifact.

Visualizations

CCK_B_Receptor_Signaling_Pathway Ligand Gastrin / CCK CCKBR CCK-B Receptor Ligand->CCKBR Binds & Activates Gq Gq Protein CCKBR->Gq Activates L740093 This compound L740093->CCKBR Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Calcium_Assay Start Start Seed_Cells Seed CCK-B Expressing Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium-sensitive Dye (e.g., Fluo-8 AM) Incubate_Overnight->Load_Dye Wash_Cells Wash Cells to Remove Extracellular Dye Load_Dye->Wash_Cells Add_Antagonist Add this compound (or vehicle) Wash_Cells->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Measure_Fluorescence Measure Fluorescence in Plate Reader Incubate_Antagonist->Measure_Fluorescence Add_Agonist Inject Agonist (e.g., CCK-4) Measure_Fluorescence->Add_Agonist Continue_Measurement Continue Fluorescence Measurement Add_Agonist->Continue_Measurement Analyze_Data Analyze Data & Calculate IC50 Continue_Measurement->Analyze_Data

Caption: A typical experimental workflow for a calcium mobilization assay to test this compound.

References

L-740093 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of L-740093 in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For analytical purposes, it is advisable to use high-purity, anhydrous DMSO to minimize degradation. Subsequent dilutions into aqueous buffers or cell culture media should be done immediately before use, and the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

Q2: What are the optimal storage conditions for this compound as a solid and in solution?

A2:

  • Solid Form: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

  • Stock Solutions: Stock solutions of this compound in DMSO should also be stored at -20°C for long-term stability.[1] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The shelf life is expected to be greater than 2 years if stored properly.[1]

Q3: How stable is this compound at room temperature?

A3: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for experimental use, it is crucial to minimize the time that solutions are kept at room temperature. For quantitative experiments, it is best practice to prepare fresh dilutions from a frozen stock solution.

Q4: Are there any known incompatibilities with common solvents or buffers?

A4: While specific incompatibility data for this compound is not extensively published, compounds with amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, caution should be exercised when using buffers with extreme pH values for prolonged periods. It is recommended to assess the stability in your specific experimental buffer system if incubations are lengthy.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in biological assays over time.

  • Potential Cause: Degradation of this compound in the stock solution or working dilutions.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Prepare a new stock solution of this compound from the solid compound.

    • Compare with old stock: Run a concentration-response curve with both the old and new stock solutions to check for a potency shift.

    • Check for proper storage: Ensure that stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.

    • Assess stability in working buffer: If the compound is diluted in an aqueous buffer and incubated for an extended period, consider performing a stability check in that buffer using HPLC-MS.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Potential Cause: Degradation of this compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Compare the chromatogram of a freshly prepared solution with the aged sample to confirm if the additional peaks are degradation products.

    • Consider forced degradation: To identify potential degradation products, perform forced degradation studies under stress conditions (acid, base, oxidation, light, heat) as outlined in the experimental protocols below. This can help in characterizing the degradation pathway.

    • Verify solvent purity: Ensure that the solvents used for sample preparation and mobile phases are of high purity, as impurities can sometimes contribute to degradation.

Quantitative Data Summary

Specific quantitative stability data for this compound in various solvents is not widely available in the public domain. Researchers are encouraged to perform their own stability studies relevant to their experimental conditions. The following tables can be used as templates to summarize experimental findings.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemIncubation Time (hours)Temperature (°C)Thermodynamic Solubility (µg/mL)Analytical Method
Water24, 48, 7225, 37User-determinedHPLC-UV
PBS (pH 7.4)24, 48, 7225, 37User-determinedHPLC-UV
0.1 M HCl24, 48, 7225, 37User-determinedHPLC-UV
Simulated Gastric Fluid24, 48, 7237User-determinedHPLC-UV
Simulated Intestinal Fluid24, 48, 7237User-determinedHPLC-UV

Table 2: Stability of this compound in Different Solvents under Various Conditions

SolventStorage ConditionDurationInitial Concentration (µM)% RemainingDegradation Products Detected
DMSO-20°C, dark1, 3, 6, 12 monthsUser-determinedUser-determinedUser-determined
DMSO4°C, dark1, 2, 4 weeksUser-determinedUser-determinedUser-determined
DMSORoom Temp, light1, 3, 7 daysUser-determinedUser-determinedUser-determined
Acetonitrile-20°C, dark1, 3, 6, 12 monthsUser-determinedUser-determinedUser-determined
PBS (pH 7.4)37°C0, 2, 4, 8, 24 hoursUser-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Assessing Thermodynamic Solubility

This protocol determines the equilibrium solubility of this compound in a given solvent.

  • Sample Preparation: Add an excess amount of this compound solid to a vial containing the desired solvent (e.g., water, PBS pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the vials for 24 to 72 hours to ensure equilibrium is reached.[2]

  • Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[2]

  • Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.[2]

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

Protocol 2: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and degradation pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Dilute the stock solution into the respective stress media to a final concentration of approximately 10-20 µg/mL.[2]

    • Acidic Hydrolysis: Incubate the solution in 0.1 N HCl at an elevated temperature (e.g., 40-60°C).

    • Basic Hydrolysis: Incubate the solution in 0.1 N NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Stress: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.[2]

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60-80°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Analysis: Analyze the samples by a stability-indicating HPLC-MS method capable of separating the parent compound from its degradation products. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[2] Characterize any significant degradation products using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute into Stress Media prep_stock->dilute acid Acidic (0.1N HCl, heat) dilute->acid base Basic (0.1N NaOH) dilute->base oxidation Oxidative (3% H2O2) dilute->oxidation photo Photolytic (Light Exposure) dilute->photo thermal Thermal (Heat) dilute->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-MS Analysis sampling->hplc quantify % Remaining Calculation hplc->quantify characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects CCK CCK (Ligand) CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates L740093 This compound (Antagonist) L740093->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neurotransmission) PKC->CellularResponse Ca->CellularResponse

Caption: Postulated signaling pathway for the CCK-B receptor and the antagonistic action of this compound.

References

Preventing L-740093 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Off-Target Effects in Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects when using the cholecystokinin-B (CCK-B) receptor antagonist, L-740093.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It exhibits high affinity for the human CCK-B receptor, with a reported IC50 of 0.49 nM in radioligand displacement studies.[1]

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While this compound is highly selective for the CCK-B receptor, like any small molecule inhibitor, it has the potential to interact with other proteins, especially at higher concentrations. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility.

Q3: What are the initial signs of potential off-target effects in my experiments?

Several indicators may suggest that the observed effects are not solely due to the inhibition of the CCK-B receptor:

  • Inconsistent results with other CCK-B antagonists: Using a structurally different CCK-B receptor antagonist results in a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the CCK-B receptor expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.

  • Effects observed only at high concentrations: The desired effect is only seen at concentrations significantly higher than the IC50 for the CCK-B receptor.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

If you suspect off-target effects are influencing your results, follow this step-by-step guide to troubleshoot and validate your findings.

Step 1: Dose-Response Analysis

Conduct a dose-response experiment to determine the concentration range at which this compound produces its effect.

  • Observation: The effect is only observed at high concentrations of this compound (micromolar range or higher).

  • Interpretation: This suggests a higher likelihood of off-target binding, as the on-target effects should be observed at concentrations closer to the IC50 (nanomolar range).

  • Recommendation: Use the lowest effective concentration of this compound that aligns with its known potency for the CCK-B receptor.

Step 2: Orthogonal Validation with a Structurally Different Antagonist

Use an alternative, structurally distinct CCK-B receptor antagonist to confirm that the observed phenotype is target-specific.

  • Observation: The alternative CCK-B antagonist does not produce the same phenotype as this compound.

  • Interpretation: This strongly indicates that the phenotype observed with this compound may be due to an off-target effect.

  • Recommendation: Investigate alternative explanations for your observations and consider that the effect may not be mediated by the CCK-B receptor.

Step 3: Genetic Validation

Employ genetic techniques to confirm the role of the CCK-B receptor in the observed phenotype.

  • Observation: Knockdown or knockout of the CCK-B receptor gene (CCKBR) does not replicate the phenotype seen with this compound treatment.

  • Interpretation: This provides strong evidence that the effect of this compound is independent of the CCK-B receptor.

  • Recommendation: Conclude that the observed effect is likely an off-target phenomenon.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for its primary target, the CCK-B receptor, and its selectivity against the closely related CCK-A receptor.

TargetLigandAssay TypeSpeciesIC50 (nM)Selectivity (vs. CCK-A)Reference
CCK-B Receptor This compound[125I]-CCK-8S displacementHuman0.49>2000-fold[1]
CCK-A Receptor This compound[125I]-CCK-8S displacementHuman>1000 (<50% displacement at 1 µM)-[1]

Experimental Protocols

Calcium Mobilization Assay to Determine this compound Potency

This protocol is used to measure the ability of this compound to antagonize CCK-B receptor-mediated increases in intracellular calcium.

Materials:

  • Cells expressing the human CCK-B receptor (e.g., CHO-hCCKBR, HEK293-hCCKBR)

  • CCK-8 (agonist)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the CCK-B receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject a fixed concentration of the agonist CCK-8 (e.g., EC80) and measure the change in fluorescence over time.

  • Plot the antagonist response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay to Assess Selectivity

This protocol determines the binding affinity of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes prepared from cells expressing the human CCK-B receptor

  • Radiolabeled CCK-B ligand (e.g., [125I]-CCK-8S)

  • This compound

  • Binding buffer

  • Unlabeled CCK-8 (for determining non-specific binding)

  • Filter plates and a vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the radioligand at a fixed concentration.

  • Add the diluted this compound or unlabeled CCK-8 (for non-specific binding) to the wells.

  • Add the cell membranes to each well.

  • Incubate the plate to allow binding to reach equilibrium.

  • Harvest the membranes onto filter plates using a vacuum manifold and wash to remove unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50.

Visualizations

Signaling Pathway of the CCK-B Receptor

CCK_B_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK_Ligand CCK/Gastrin CCKBR CCK-B Receptor (GPCR) CCK_Ligand->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response ERK ERK PKC->ERK Activates ERK->Cellular_Response L740093 This compound L740093->CCKBR Inhibits Off_Target_Workflow Start Phenotype Observed with this compound Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response High_Conc Effect only at high concentrations? Dose_Response->High_Conc Orthogonal Step 2: Test with Structurally Different Antagonist High_Conc->Orthogonal No Off_Target Conclusion: Phenotype is likely OFF-TARGET High_Conc->Off_Target Yes Same_Phenotype Same phenotype observed? Orthogonal->Same_Phenotype Genetic_Validation Step 3: Perform Genetic Validation (e.g., CRISPR) Same_Phenotype->Genetic_Validation Yes Same_Phenotype->Off_Target No Phenotype_Replicated Phenotype replicated? Genetic_Validation->Phenotype_Replicated On_Target Conclusion: Phenotype is likely ON-TARGET Phenotype_Replicated->On_Target Yes Phenotype_Replicated->Off_Target No

References

Technical Support Center: L-740093 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity and effects on cell viability of L-740093, a potent cholecystokinin-B (CCK-B) receptor antagonist.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The CCK-B receptor, also known as the gastrin receptor, is primarily found in the central nervous system and the gastrointestinal tract. By blocking this receptor, this compound can inhibit the physiological effects of its ligands, cholecystokinin (CCK) and gastrin. While the primary research focus for CCK-B antagonists has been in neuroscience and gastrointestinal disorders, recent studies have suggested that antagonists of CCK receptors may have anti-tumor properties by inducing apoptosis in cancer cells.[1]

Q2: What are the first steps to assess the potential toxicity of this compound in a new cell line?

The initial step is to perform a dose-response and time-course experiment using a basic cell viability assay, such as the MTT or MTS assay. This will help determine the concentration range at which this compound affects cell viability and the optimal time point for further mechanistic studies.

Q3: My initial MTT assay shows a decrease in cell viability with this compound treatment. What should I investigate next?

A decrease in MTT signal suggests reduced metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To distinguish between these, you should perform assays that specifically measure cell death, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or assays for apoptosis markers like caspase activation or Annexin V staining.

Q4: Can this compound induce apoptosis? If so, what is the likely mechanism?

Yes, as a CCK receptor antagonist, this compound may induce apoptosis in certain cell types, particularly cancer cells expressing CCK receptors.[1] The mechanism is likely to involve the intrinsic apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3.[1]

Section 2: Troubleshooting Guides

Guide 1: MTT/MTS Assay Troubleshooting
Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination.Ensure a homogenous cell suspension before seeding. To mitigate edge effects, do not use the outer wells for experimental samples and instead fill them with sterile PBS or media. Regularly check for and discard contaminated cultures.
Low absorbance readings in treated and control wells Insufficient cell number; Short incubation time with this compound or MTT/MTS reagent.Optimize cell seeding density through a titration experiment. Increase the incubation time for both the compound treatment and the MTT/MTS reagent.
High background in "no cell" control wells Contamination of media or reagents; Phenol red in the medium interfering with absorbance readings.Use fresh, sterile reagents. Consider using a culture medium without phenol red for the assay.
Unexpected increase in viability at high this compound concentrations Compound precipitation at high concentrations, which can interfere with absorbance readings.Visually inspect the wells for any precipitate. Determine the solubility of this compound in your culture medium and use concentrations below the solubility limit.
Guide 2: Apoptosis Assay Troubleshooting (Caspase Activity & Mitochondrial Membrane Potential)
Problem Possible Cause Solution
No significant change in mitochondrial membrane potential (e.g., using TMRE or JC-1) after this compound treatment. The chosen time point is too early or too late to observe the change; The cell type is not susceptible to apoptosis via the intrinsic pathway.Perform a time-course experiment to identify the optimal window for detecting changes in mitochondrial membrane potential. Consider investigating other cell death pathways.
Inconsistent caspase-3/7, -8, or -9 activity results. Reagents not prepared correctly or expired; Cell lysis is incomplete.Always prepare fresh reagents and check expiration dates. Ensure the cell lysis buffer is appropriate for your cell type and that lysis is complete before reading the signal.
High background fluorescence in negative controls. Autofluorescence of the compound or cell culture components.Run a control with this compound in cell-free media to check for compound autofluorescence. If necessary, subtract this background from your experimental wells.

Section 3: Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-Glo® 3/7 Assay (Promega)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Section 4: Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)
This compound Concentration (µM)% Cell Viability (Mean ± SD) after 48h
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
2562.7 ± 5.5
5041.2 ± 4.9
10025.6 ± 3.8
Table 2: Apoptosis Induction by this compound
AssayParameter MeasuredThis compound (50 µM, 24h) Fold Change vs. Control (Mean ± SD)
Caspase-Glo® 9Caspase-9 Activity3.8 ± 0.4
Caspase-Glo® 3/7Caspase-3/7 Activity5.2 ± 0.6
TMRE StainingMitochondrial Membrane Potential0.4 ± 0.05 (indicates depolarization)

Section 5: Visualizations

experimental_workflow cluster_viability Initial Viability Screen cluster_apoptosis Apoptosis Confirmation seed_cells Seed Cells in 96-well Plate treat_l740093 Treat with this compound (Dose-Response) seed_cells->treat_l740093 mtt_assay Perform MTT Assay treat_l740093->mtt_assay analyze_viability Analyze Cell Viability mtt_assay->analyze_viability treat_cells_apoptosis Treat Cells with Effective Concentration of this compound analyze_viability->treat_cells_apoptosis If viability decreases caspase_assay Caspase-Glo Assay (Caspase-3/7, -9) treat_cells_apoptosis->caspase_assay mito_potential Mitochondrial Membrane Potential Assay (TMRE/JC-1) treat_cells_apoptosis->mito_potential annexin_v Annexin V/PI Staining treat_cells_apoptosis->annexin_v analyze_apoptosis Analyze Apoptosis Markers caspase_assay->analyze_apoptosis mito_potential->analyze_apoptosis annexin_v->analyze_apoptosis

Caption: Workflow for investigating this compound-induced cytotoxicity.

intrinsic_apoptosis_pathway L740093 This compound CCKBR CCK-B Receptor L740093->CCKBR inhibition Bax Bax Activation CCKBR->Bax leads to Mitochondrion Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Bax->Mitochondrion CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting L-740093: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the CCK-B receptor antagonist, L-740093. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and inconsistencies that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the cholecystokinin-2 (CCK2) receptor.[1][2] As a receptor antagonist, this compound binds to the CCK-B receptor but does not activate it, thereby blocking the biological effects of endogenous ligands like cholecystokinin (CCK) and gastrin.[1][2] The CCK-B receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C, dry and dark.

  • Long-term (months to years): -20°C, dry and dark.

This compound is soluble in DMSO. It is recommended to prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: In which solvent should I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells and does not exceed a level that might interfere with the assay (typically ≤ 0.1%).

Troubleshooting Inconsistent Experimental Results

Issue 1: Higher than expected IC50 value or lack of antagonist activity.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degraded or Inactive this compound - Verify the storage conditions and age of the compound. - Prepare a fresh stock solution from a new vial. - Confirm the purity and identity of the compound if possible.
Suboptimal Agonist Concentration - Determine the EC50 and EC80 of the agonist (e.g., CCK-8 or Gastrin) in your specific assay system. - Use an agonist concentration around the EC80 to ensure a sufficient signal window for observing antagonism. An excessively high agonist concentration can overcome the competitive antagonism of this compound.
Cell Line Issues - Confirm the expression of the CCK-B receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Ensure cells are healthy, within a low passage number, and not confluent, as these factors can affect receptor expression and signaling.
Assay Conditions - Pre-incubation Time: For competitive antagonists like this compound, pre-incubating the cells with the antagonist for a sufficient period (e.g., 15-30 minutes) before adding the agonist is often necessary to allow for receptor binding equilibrium. - Agonist Stimulation Time: Optimize the duration of agonist stimulation to capture the peak signaling response.
Solubility Issues - Visually inspect the media for any precipitation after adding this compound. - If precipitation occurs, consider preparing a more dilute stock solution or using a different, validated solubilizing agent, ensuring it does not affect the assay.
Issue 2: High variability between experimental replicates.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for consistent cell seeding across wells.
Pipetting Errors - Use calibrated pipettes and change tips between different concentrations and reagents. - Prepare master mixes of reagents to minimize pipetting variations.
Edge Effects - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS.
Cell Health - Ensure cells are in the exponential growth phase and are not overly confluent, which can lead to inconsistent responses.

Key Experimental Protocols and Signaling Pathways

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor that, upon activation by its agonists (CCK or gastrin), primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the pathway can also activate the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in cell proliferation, survival, and other cellular responses.

CCKBR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gαq CCKBR->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca CellResponse Cellular Responses (Proliferation, Survival) Ca->CellResponse PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Akt Akt PI3K->Akt Akt->CellResponse MAPK->CellResponse Agonist CCK / Gastrin Agonist->CCKBR Activates L740093 This compound L740093->CCKBR Blocks

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

A calcium mobilization assay is a common functional assay to assess the activity of GPCRs that couple to Gq, such as the CCK-B receptor.

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A1 Seed CCK-B Receptor Expressing Cells A2 Incubate Overnight A1->A2 A3 Load Cells with Calcium-Sensitive Dye A2->A3 B1 Pre-incubate with This compound (or vehicle) A3->B1 B2 Add CCK-B Agonist (e.g., Gastrin) B1->B2 B3 Measure Fluorescence (Intracellular Ca²⁺) B2->B3 C1 Plot Dose-Response Curves B3->C1 C2 Calculate IC50 for this compound C1->C2

Caption: Workflow for a Calcium Mobilization Assay.

Detailed Methodology: Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the CCK-B receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human CCK-B receptor.

  • Radiolabeled CCK-B agonist (e.g., [³H]-Gastrin or ¹²⁵I-CCK-8).

  • Unlabeled this compound.

  • Unlabeled CCK-B agonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled agonist, and serial dilutions of this compound in the binding buffer. Include wells for:

    • Total binding: Contains membranes and radioligand only.

    • Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled CCK-B agonist.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).

References

Technical Support Center: L-740093 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for the use of L-740093 in in vivo research. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. It exhibits excellent penetration of the central nervous system (CNS).[1] By blocking the CCK-B receptor, this compound inhibits the signaling pathways activated by cholecystokinin (CCK) and gastrin.

Q2: What is the known solubility of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] Its solubility in aqueous solutions is low, which necessitates the use of a carefully selected vehicle for in vivo administration.

Q3: What is a suitable vehicle for in vivo administration of this compound?

Q4: What are the potential challenges when preparing a vehicle formulation for this compound?

A4: The primary challenge is the potential for the compound to precipitate out of solution. This can occur if the ratio of the aqueous component to the organic co-solvents is too high, if the components are mixed in the incorrect order, or if the formulation is stored improperly or for too long.

Q5: How should I prepare a fresh formulation of this compound for my experiment?

A5: It is crucial to prepare the formulation fresh on the day of the experiment. The general procedure involves completely dissolving the this compound powder in DMSO first before sequentially adding the other co-solvents and, finally, the aqueous component. Thorough mixing after each addition is critical.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation during formulation preparation - Incorrect order of solvent addition.- Temperature of the solution is too low.- Concentration of this compound is too high for the chosen vehicle.- Ensure this compound is fully dissolved in DMSO before adding other components.- Gently warm the solution and use sonication to aid dissolution.- Try preparing a lower concentration of the final formulation.
Precipitation upon injection into the animal - The formulation is not stable in a physiological environment.- The injection is performed too slowly, allowing for precipitation at the injection site.- Consider alternative formulation strategies, such as lipid-based formulations or nanosuspensions.- Administer the injection at a steady and appropriate rate.
Inconsistent experimental results - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Degradation of this compound in the formulation.- Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection.- Store the stock compound under recommended conditions (dry, dark, and at -20°C for long-term storage) and prepare fresh dilutions for each experiment.[2]
Adverse effects in the vehicle control group - The vehicle itself is causing a biological response.- Ensure the concentration of each vehicle component is within a well-tolerated range. For example, the final concentration of DMSO should be kept as low as possible.- Conduct a preliminary study to assess the tolerability of the vehicle alone in the chosen animal model and route of administration.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various vehicle compositions. Researchers should empirically determine the optimal solubility and stability of this compound in their chosen vehicle. The following table provides a general guideline for a common co-solvent vehicle used for poorly soluble compounds.

Table 1: Example Co-Solvent Vehicle Composition

Component Function Example Percentage (v/v)
DMSOPrimary organic solvent5 - 10%
PEG300Co-solvent30 - 40%
Tween 80Surfactant/Emulsifier5%
Saline (0.9% NaCl)Aqueous base45 - 60%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, anhydrous

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the required volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex until the powder is completely dissolved.

  • Add the required volume of PEG300 to the DMSO/L-740093 solution and vortex to mix thoroughly.

  • Add the required volume of Tween 80 to the mixture and vortex until the solution is clear.

  • Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration and volume.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

  • Administer the formulation to the animals immediately after preparation.

Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.

Visualizations

Signaling Pathway of CCK-B Receptor

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_ERK->Cellular_Response CCK CCK/Gastrin CCK->CCKBR Binds & Activates L740093 This compound L740093->CCKBR Blocks

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Study

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Randomization Randomize Animals Formulation->Randomization Vehicle Prepare Vehicle Control Vehicle->Randomization Administration Administer Treatment (i.p. injection) Randomization->Administration Monitoring Monitor Animals Administration->Monitoring Data_Collection Collect Data (e.g., behavioral, physiological) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results Troubleshooting_Precipitation Start Precipitation Observed? Check_Order Was the correct solvent order used? Start->Check_Order Yes Check_Concentration Is the this compound concentration too high? Check_Order->Check_Concentration Yes Solution_A Re-prepare, ensuring this compound is fully dissolved in DMSO first. Check_Order->Solution_A No Check_Temp Was the solution warmed/sonicated? Check_Concentration->Check_Temp Yes Solution_B Lower the concentration of this compound. Check_Concentration->Solution_B No Solution_C Gently warm and sonicate the solution during preparation. Check_Temp->Solution_C No Success No Precipitation Check_Temp->Success Yes Solution_A->Check_Order Solution_B->Check_Concentration Solution_C->Check_Temp

References

Technical Support Center: Improving L-740093 Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of L-740093 to the central nervous system (CNS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. This compound Properties and CNS Delivery Data

For effective experimental design, it is crucial to understand the physicochemical properties of this compound and its expected distribution into the CNS.

PropertyValueSource
Molecular Weight 445.6 g/mol PubChem CID: 132980[1]
XLogP3 3.3PubChem CID: 132980[1]
Brain-to-Plasma Ratio (Kp) While specific in vivo Kp values for this compound are not readily available in the public domain, it is characterized as having "excellent central nervous system (CNS) penetration." Generally, a higher Kp value indicates better brain penetration.[2]
Unbound Brain-to-Plasma Ratio (Kp,uu) This value, which accounts for protein binding, is considered more relevant for predicting CNS efficacy. It is calculated by correcting the Kp value for the unbound fractions in brain and plasma.[2][3]

II. Troubleshooting Guides

This section addresses common problems encountered when studying the CNS delivery of this compound.

Low Brain Concentration of this compound

Q1: We are observing lower than expected concentrations of this compound in the brain tissue. What are the potential causes and how can we troubleshoot this?

A1: Lower than expected brain concentrations of this compound can stem from several factors, primarily related to efflux transport at the blood-brain barrier (BBB) and experimental variability.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.[4][5][6][7]

    • Troubleshooting Strategy: Co-administer a P-gp inhibitor to assess the impact on this compound brain penetration. Commonly used P-gp inhibitors for in vivo studies include:

      • Elacridar (GF120918)

      • Tariquidar (XR9576)

      • Zosuquidar (LY335979)

      • Verapamil (Note: Verapamil can have cardiovascular effects and also inhibits CYP3A4).[4][5] An increase in the brain-to-plasma ratio of this compound in the presence of a P-gp inhibitor would suggest that it is a substrate for this transporter.[7][8]

  • Experimental Technique Variability: Inconsistent experimental procedures can lead to variable and seemingly low brain concentrations.

    • Troubleshooting Strategy: Review and standardize your experimental protocols. See the detailed experimental protocols and their specific troubleshooting sections below (Sections IV, V, and VI).

  • Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the free fraction available to cross the BBB.

    • Troubleshooting Strategy: Determine the plasma protein binding of this compound in the species being studied. This will allow for the calculation of the unbound drug concentration in plasma, which is a better predictor of CNS penetration.

Logical Troubleshooting Flow for Low Brain Concentration

start Low Brain Concentration of this compound Detected check_p_gp Is this compound a P-gp Substrate? start->check_p_gp coadminister_inhibitor Co-administer with P-gp Inhibitor (e.g., Elacridar) check_p_gp->coadminister_inhibitor analyze_ratio Analyze Brain-to-Plasma Ratio coadminister_inhibitor->analyze_ratio ratio_increase Ratio Increases Significantly? analyze_ratio->ratio_increase p_gp_confirmed P-gp Efflux is a Likely Cause. Consider formulation strategies to bypass P-gp. ratio_increase->p_gp_confirmed Yes p_gp_unlikely P-gp Efflux is Unlikely the Primary Cause. ratio_increase->p_gp_unlikely No review_protocol Review Experimental Protocols p_gp_unlikely->review_protocol check_perfusion In Situ Perfusion Issues? review_protocol->check_perfusion check_microdialysis Microdialysis Issues? review_protocol->check_microdialysis check_lcms LC-MS/MS Issues? review_protocol->check_lcms troubleshoot_perfusion See Perfusion Troubleshooting Guide check_perfusion->troubleshoot_perfusion troubleshoot_microdialysis See Microdialysis Troubleshooting Guide check_microdialysis->troubleshoot_microdialysis troubleshoot_lcms See LC-MS/MS Troubleshooting Guide check_lcms->troubleshoot_lcms start Start: In Situ Brain Perfusion anesthetize Anesthetize Rat start->anesthetize surgery Surgical Cannulation of Carotid Artery anesthetize->surgery washout Perfuse with Buffer (Blood Washout) surgery->washout perfuse_drug Perfuse with this compound & Vascular Marker washout->perfuse_drug collect_brain Decapitate and Collect Brain perfuse_drug->collect_brain homogenize Homogenize Brain Tissue collect_brain->homogenize analyze LC-MS/MS Analysis of this compound Scintillation Counting of Marker homogenize->analyze calculate Calculate Brain Uptake Clearance (Kin) analyze->calculate end End: Determine BBB Permeability calculate->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK/Gastrin CCKBR CCK-B Receptor CCK->CCKBR Gq Gq Protein CCKBR->Gq L740093 This compound (Antagonist) L740093->CCKBR PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Cellular_Response Cellular Responses (e.g., Proliferation, Neurotransmission) MAPK->Cellular_Response

References

L-740093 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response experiments using L-740093, a potent and selective CCK-B receptor antagonist. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide, competitive antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR). It binds with high affinity to the CCK-B receptor, preventing the binding of the endogenous agonist, cholecystokinin (CCK), and thereby inhibiting its downstream signaling. The CCK-B receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.[1][2] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[3]

Q2: What is the expected potency (IC50) of this compound?

A2: The potency of this compound can vary depending on the experimental setup. In radioligand binding assays using membranes from cells expressing the human CCK-B receptor, this compound has been shown to have a high affinity with an IC50 of approximately 0.49 nM.[4] In functional assays, such as measuring the inhibition of CCK-stimulated calcium mobilization in whole cells, the IC50 is typically in the low nanomolar range, around 5.4 nM.[4]

Q3: Is this compound a surmountable or insurmountable antagonist?

A3: this compound exhibits insurmountable antagonism.[4] This means that at higher concentrations, it not only causes a rightward shift in the agonist dose-response curve but also depresses the maximum response of the agonist.[4][5] This is in contrast to a surmountable antagonist, which only causes a parallel rightward shift without affecting the maximal response. The insurmountable nature of this compound is likely due to its slow dissociation from the CCK-B receptor.[6]

Q4: How should I prepare and store this compound?

A4: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to thaw completely and bring it to room temperature. Ensure the final concentration of the solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Data Presentation

This compound Potency and Efficacy Data
Assay TypeAgonistCell LineParameterValueReference
Radioligand Binding[125I]-CCK-8ShCCK-B.CHOIC500.49 nM[4]
Intracellular Calcium MobilizationCCK-4 (30 nM)hCCK-B.CHOIC505.4 nM[4]
Intracellular Calcium MobilizationCCK-4hCCK-B.CHOAntagonismInsurmountable[4]
Intracellular Calcium MobilizationCCK-4hCCK-B.CHO% Max Response Reduction (at 10 nM this compound)13%[4]
Intracellular Calcium MobilizationCCK-4hCCK-B.CHO% Max Response Reduction (at 30 nM this compound)45%[4]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines a method for determining the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing the CCK-B receptor.

Materials:

  • Cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells)

  • Black, clear-bottom 96-well or 384-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • CCK-B receptor agonist (e.g., CCK-8s or Pentagastrin)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed the CCK-B receptor-expressing cells into the microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the reading and, after establishing a baseline, inject the agonist into the wells. Continue to record the fluorescence signal for a set period.

  • Data Analysis: The change in fluorescence intensity upon agonist addition is indicative of the intracellular calcium concentration. Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of the CCK-B Receptor

CCKB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCK CCK CCKB_R CCK-B Receptor CCK->CCKB_R Binds G_protein Gq Protein CCKB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream L740093 This compound L740093->CCKB_R Blocks

Caption: CCK-B receptor signaling cascade initiated by agonist binding.

Experimental Workflow for this compound Dose-Response Analysis

Experimental_Workflow A 1. Cell Culture (CCK-B expressing cells) B 2. Plate Cells (96-well plate) A->B C 3. Dye Loading (Calcium-sensitive dye) B->C D 4. This compound Addition (Serial Dilutions) C->D E 5. Incubation D->E F 6. Agonist Injection & Fluorescence Reading E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A typical workflow for an intracellular calcium flux assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition by this compound 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in serial dilutions. 3. Low Receptor Expression: Cell line has low or no CCK-B receptor expression.1. Use a fresh aliquot of this compound. 2. Verify calculations and prepare fresh dilutions. 3. Confirm receptor expression via qPCR or Western blot.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate liquid handling. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Evaporation from wells on the plate periphery.1. Calibrate pipettes and use proper technique. 2. Ensure a homogenous cell suspension before plating. 3. Avoid using the outer wells or fill them with sterile buffer.
Inconsistent IC50 Values 1. Different Assay Conditions: Variations in incubation times, temperature, or agonist concentration. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Insurmountable Antagonism: The IC50 will be dependent on the agonist concentration used.1. Standardize all assay parameters. 2. Use cells within a defined low passage number range. 3. Keep the agonist concentration constant across experiments when determining the IC50.
Unexpected Agonist Activity 1. Compound Impurity: The this compound sample may be contaminated. 2. Off-Target Effects: At high concentrations, the compound may interact with other receptors.1. Verify the purity of the compound. 2. Test the compound on a parental cell line that does not express the CCK-B receptor.

References

Technical Support Center: Overcoming L-740093 Degradation in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of L-740093 during experimental procedures. Our goal is to ensure the reliability and reproducibility of your results when working with this novel Bcl-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. This compound exerts its antitumor activity by binding to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and the pro-apoptotic protein Bax.[2][3] This disruption leads to the activation of the mitochondrial apoptosis pathway, ultimately causing cancer cell death.[2][3] The mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the integrity of this compound. Based on supplier information and general best practices for similar small molecules, the following conditions are recommended:

ConditionRecommendation
Solid Compound (Lyophilized Powder) Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. The compound should be kept in a dry, dark environment.
Stock Solutions (in DMSO) Prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term use, stock solutions can be kept at 0-4°C.
Shipping This compound is generally stable for several weeks at ambient temperature during shipping.

Q3: How should I prepare working solutions of this compound for my experiments?

To prepare working solutions, thaw a single-use aliquot of the DMSO stock solution and dilute it to the final desired concentration in your experimental medium (e.g., cell culture medium) immediately before use. It is crucial to minimize the time the compound spends in aqueous solutions at room temperature or 37°C before being added to the experimental system.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues that may arise due to the potential degradation of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected biological activity (e.g., reduced apoptosis in cancer cells).

  • Possible Cause: Degradation of this compound in the experimental medium.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid using previously diluted solutions that have been stored.

      • Minimize Incubation Time in Media: Reduce the pre-incubation time of this compound in the cell culture medium before adding it to the cells.

      • Assess Stability in Your System: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium at 37°C. Samples of the medium containing this compound can be collected at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound.

Issue 2: Variability in results between experiments performed on different days.

  • Possible Cause: Degradation of the solid compound or stock solution due to improper storage.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that the solid this compound is stored at -20°C in a desiccator to protect it from moisture. Confirm that DMSO stock solutions are stored in tightly sealed vials at -20°C.

      • Aliquot Stock Solutions: If not already done, aliquot the main DMSO stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

      • Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions, as water content can promote hydrolysis of the compound over time.

Issue 3: Complete loss of activity.

  • Possible Cause: Significant degradation due to exposure to harsh conditions.

    • Troubleshooting Steps:

      • Protect from Light: this compound, like many small molecules, may be light-sensitive. Protect stock and working solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

      • Check pH of Solutions: Although specific data on this compound is limited, compounds with similar structures can be susceptible to degradation at non-neutral pH. Ensure that the pH of your experimental buffers and media is within the physiological range (typically pH 7.2-7.4).

      • Purchase a New Batch: If significant degradation is suspected and troubleshooting fails, it is advisable to purchase a fresh batch of the compound from a reputable supplier.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium via HPLC

  • Prepare a working solution of this compound in your specific cell culture medium at the highest concentration used in your experiments.

  • Incubate the solution at 37°C in a cell culture incubator.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.

  • Immediately store the collected aliquots at -80°C until analysis.

  • Analyze the samples by a validated HPLC method to determine the concentration of intact this compound at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.

Visualizing Key Pathways and Workflows

L740093_Mechanism_of_Action This compound Mechanism of Action L740093 This compound Bcl2 Bcl-2 L740093->Bcl2 Inhibits JNK JNK Pathway L740093->JNK Activates Bax Bax Bcl2->Bax Sequesters Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Outer Membrane Permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates JNK->Apoptosis Promotes

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Degradation Start Inconsistent or Reduced Activity Check_Storage Verify Storage Conditions (-20°C, Dry, Dark) Start->Check_Storage Check_Prep Prepare Fresh Solutions Immediately Before Use Check_Storage->Check_Prep Storage OK New_Compound Consider a New Batch of Compound Check_Storage->New_Compound Improper Storage Check_Prep->Start Used Old Solutions Assess_Stability Perform Stability Assay (e.g., HPLC Time-Course) Check_Prep->Assess_Stability Preparation OK Protect_Light Protect from Light Assess_Stability->Protect_Light Degradation Observed Assess_Stability->New_Compound No Degradation, Consider Other Factors Check_pH Verify pH of Media Protect_Light->Check_pH Check_pH->New_Compound

References

L-740093 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with L-740093, a potent and selective CCK-B receptor antagonist. Our goal is to help you achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide, competitive antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It binds with high affinity to the CCK-B receptor, preventing the endogenous ligand, cholecystokinin (CCK), from binding and activating the receptor. This blockade inhibits downstream signaling pathways.

Q2: What is the primary signaling pathway activated by the CCK-B receptor?

A2: The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Q3: What are the reported binding affinity (Ki) and functional potency (IC50) values for this compound?

A3: The reported values for this compound can vary between studies depending on the experimental conditions. Below is a summary of reported values.

Data Presentation: Experimental Variability of this compound

ParameterReported Value (nM)Cell LineAssay TypeRadioligand/AgonistReference
IC500.49hCCK-B.CHORadioligand Binding[125I]-CCK-8S[1]
IC505.4hCCK-B.CHOCalcium MobilizationCCK-4[1]

Note on Variability: It is crucial to recognize that IC50 and Ki values are not absolute and can be influenced by a multitude of factors.[2] As illustrated in the table, the same compound can exhibit different potency values depending on whether a binding or functional assay is employed.

Troubleshooting Common Issues

Problem 1: Higher than expected IC50 value or low potency in a functional assay.

  • Possible Cause 1: Compound Degradation: this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock.

  • Possible Cause 2: Poor Solubility: The compound may have precipitated out of the assay buffer.

    • Solution: Check for precipitation in your working solutions. Gentle warming or sonication may help dissolve the compound. Ensure the final concentration of the solvent (e.g., DMSO) is within a range tolerated by your cell line and assay (typically below 0.5%).

  • Possible Cause 3: Sub-optimal Assay Conditions: Cell density, agonist concentration, or incubation times may not be ideal.

    • Solution: Optimize your assay by titrating the cell number and agonist concentration. For antagonist studies, using an EC80 concentration of the agonist (e.g., CCK-4 or CCK-8) is recommended to provide a sufficient window for inhibition. Vary the pre-incubation time with this compound to ensure it has reached its binding equilibrium.

  • Possible Cause 4: Incorrect Receptor Subtype Expression: The cell line may have low expression of the CCK-B receptor or may be expressing the CCK-A receptor subtype, for which this compound has lower affinity.

    • Solution: Confirm the expression of the CCK-B receptor in your cell line using methods like RT-PCR, western blot, or by testing a known potent CCK-B agonist and observing the expected response.

Problem 2: High variability and poor reproducibility between experiments.

  • Possible Cause 1: Cell Passage Number: The expression level of the CCK-B receptor can change as the cell passage number increases.

    • Solution: Use cells within a defined and validated passage number range for all experiments to ensure consistent receptor expression.

  • Possible Cause 2: Reagent Variability: Different lots of reagents such as serum, agonists, or assay components can introduce variability.

    • Solution: Whenever possible, use the same batch of critical reagents for a set of experiments. If a new batch must be used, it is advisable to perform a bridging experiment to ensure consistency.

  • Possible Cause 3: Inconsistent Cell Health and Density: Variations in cell confluency and health can significantly impact the cellular response.

    • Solution: Adhere to a strict cell culture and plating protocol. Ensure cells are healthy and plated at a consistent density for each experiment.

  • Possible Cause 4: Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in compound concentrations.

    • Solution: Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing at each step.

Experimental Protocols

Key Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCK-B receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO) under standard conditions.

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8S), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled CCK-B agonist or antagonist.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapidly filtering the contents of each well through a filter plate using a vacuum manifold.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis with a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium release.

Methodology:

  • Cell Culture and Plating:

    • The day before the assay, seed hCCK-B.CHO cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for approximately 1 hour.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a stable baseline fluorescence for a short period.

    • The instrument's automated injector will then add a pre-determined concentration (e.g., EC80) of a CCK-B agonist (e.g., CCK-4) to the wells.

    • Continuously measure the fluorescence intensity before and after agonist addition.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Plot the peak fluorescence response (or the area under the curve) against the logarithm of the this compound concentration.

    • Use non-linear regression with a four-parameter logistic model to determine the IC50 value.

Mandatory Visualizations

CCK-B Receptor Signaling Pathway cluster_ER CCK CCK (Agonist) CCKBR CCK-B Receptor (GPCR) CCK->CCKBR Binds & Activates L740093 This compound (Antagonist) L740093->CCKBR Binds & Inhibits Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ CellResponse Cellular Response Ca2_cyto->CellResponse Leads to PKC->CellResponse Leads to Experimental_Workflow_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Experiment Start: Inconsistent Results check_reagents 1. Check Reagents - Fresh Aliquots? - Correct Storage? start->check_reagents check_reagents->start Issue Found: Prepare Fresh check_cells 2. Verify Cell Health - Passage Number? - Confluency? check_reagents->check_cells Reagents OK check_cells->start Issue Found: Use New Culture check_protocol 3. Review Protocol - Pipetting Accuracy? - Incubation Times? check_cells->check_protocol Cells OK check_protocol->start Issue Found: Refine Technique optimize_assay 4. Re-optimize Assay - Agonist Titration? - Cell Density? check_protocol->optimize_assay Protocol OK end_success Consistent Results Achieved optimize_assay->end_success Optimization Complete

References

Technical Support Center: Validating L-740093 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of L-740093, a potent cholecystokinin-B (CCK-B) receptor antagonist, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. Its primary mechanism of action is to competitively bind to the CCK-B receptor, thereby blocking the binding of its natural agonists, cholecystokinin (CCK) and gastrin. This inhibition prevents the activation of downstream signaling pathways.[1]

Q2: What signaling pathway is activated by the CCK-B receptor?

The CCK-B receptor is a G-protein coupled receptor (GPCR), primarily coupled to the Gq alpha subunit.[1] Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1] This cascade can lead to various cellular responses, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][3]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published data indicates high affinity with an IC50 of 0.49 nM in [125I]-CCK-8S displacement studies.[4] In functional assays measuring the inhibition of CCK-4-stimulated calcium mobilization, an IC50 of 5.4 nM has been reported.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that my new cell line expresses the CCK-B receptor?

Before initiating experiments with this compound, it is crucial to confirm the expression of the CCK-B receptor (gene name: CCKBR) in your cell line of interest. This can be achieved through several methods:

  • Quantitative PCR (qPCR): To detect CCKBR mRNA expression.

  • Western Blot: To detect the CCK-B receptor protein.

  • Immunocytochemistry or Flow Cytometry: To visualize the cellular localization and quantify the proportion of cells expressing the receptor.

Troubleshooting Guide

Problem 1: No observable effect of this compound on cell viability or proliferation.
Possible Cause Troubleshooting Step
The new cell line does not express the CCK-B receptor.Confirm CCK-B receptor expression using qPCR, Western Blot, or immunocytochemistry.
The cell line's growth is not dependent on the CCK-B receptor signaling pathway.Even if the receptor is present, its activation may not be a primary driver of proliferation in this specific cell line. Consider using a positive control cell line known to respond to CCK-B receptor modulation.
Incorrect concentration of this compound used.Perform a dose-response experiment with a wide range of this compound concentrations.
The agonist used to stimulate the pathway is not effective.Ensure the agonist (e.g., CCK-4 or gastrin) is active and used at an appropriate concentration (EC50 to EC80) to stimulate a response that can be antagonized.[5]
Assay incubation time is not optimal.Optimize the incubation time for both the agonist and antagonist.
Problem 2: Inconsistent results in functional assays (e.g., calcium mobilization, MAPK pathway activation).
Possible Cause Troubleshooting Step
Cell passage number is too high, leading to altered receptor expression or signaling.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell density at the time of the assay.Ensure uniform cell seeding density across all wells and plates.
Reagents (agonist, antagonist) have degraded.Prepare fresh solutions of agonists and antagonists for each experiment.
Suboptimal assay conditions.Optimize assay parameters such as buffer composition, temperature, and incubation times.
Problem 3: High background signal in Western blot for phosphorylated proteins.
Possible Cause Troubleshooting Step
Inadequate cell starvation prior to stimulation.Ensure cells are properly serum-starved to reduce basal pathway activation.
Contamination of reagents with phosphatases or kinases.Use fresh, high-quality lysis buffers containing phosphatase and protease inhibitors.
Non-specific antibody binding.Optimize the blocking step and antibody concentrations.

Quantitative Data Summary

Parameter Value Assay Cell Line Reference
This compound IC500.49 nM[125I]-CCK-8S displacementhCCK-B.CHO[4]
This compound IC505.4 nMInhibition of CCK-4-stimulated Ca2+ mobilizationhCCK-B.CHO[4]
This compound Concentration10 nMFunctional AntagonismhCCK-B.CHO[4]
This compound Concentration30 nMFunctional AntagonismhCCK-B.CHO[4]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from established CCK-8 assay procedures.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 50 µL of the this compound dilutions.

    • Incubate for 1-2 hours.

    • Add 50 µL of medium containing the CCK-B receptor agonist (e.g., gastrin or CCK-4) at a predetermined optimal concentration.

    • Include controls: untreated cells, cells with agonist only, and cells with this compound only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot for p-ERK1/2

This protocol is based on standard Western blotting procedures for MAPK pathway analysis.[9][10][11]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat with desired concentrations of this compound for 1-2 hours.

    • Stimulate with a CCK-B receptor agonist for a predetermined time (e.g., 5-30 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative PCR (qPCR) for c-Fos Expression

This protocol provides a general framework for analyzing the expression of c-Fos, a downstream target of MAPK signaling.[12][13][14][15]

  • Cell Treatment and RNA Extraction:

    • Follow the same treatment procedure as for the Western blot.

    • Extract total RNA from cells using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and primers specific for c-Fos and a housekeeping gene (e.g., GAPDH or ACTB).

    • Use a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative expression of c-Fos using the ΔΔCt method.

Visualizations

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gq CCKBR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Transcription Gene Transcription (e.g., c-Fos) MAPK_cascade->Transcription Agonist Agonist (CCK/Gastrin) Agonist->CCKBR Activates L740093 This compound L740093->CCKBR Inhibits

Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: New Cell Line confirm_expr Confirm CCK-B Receptor Expression (qPCR, Western Blot) start->confirm_expr dose_response Dose-Response Curve for Agonist confirm_expr->dose_response viability_assay Cell Viability Assay (this compound +/- Agonist) dose_response->viability_assay functional_assay Functional Assays (Western Blot for p-ERK, qPCR for c-Fos) dose_response->functional_assay analyze Data Analysis and Interpretation viability_assay->analyze functional_assay->analyze end End: Validation Complete analyze->end

Caption: General Experimental Workflow for Validating this compound Activity.

Troubleshooting_Guide problem Problem: No Effect of this compound check_receptor Does the cell line express the CCK-B receptor? problem->check_receptor check_agonist Is the agonist active and at the correct concentration? check_receptor->check_agonist Yes solution_receptor Solution: Select a different cell line or transfect. check_receptor->solution_receptor No check_antagonist_conc Is the this compound concentration optimal? check_agonist->check_antagonist_conc Yes solution_agonist Solution: Validate agonist activity and perform a dose-response. check_agonist->solution_agonist No solution_antagonist_conc Solution: Perform a dose-response for this compound. check_antagonist_conc->solution_antagonist_conc No

References

Validation & Comparative

L-740093 in Focus: A Comparative Guide to CCK-B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-740093 with other prominent cholecystokinin-B (CCK-B) receptor antagonists. The data presented herein is curated from various scientific publications to offer an objective overview of their performance, supported by experimental evidence.

The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its involvement in anxiety, pain perception, and gastric acid secretion has made it a significant target for drug discovery.[1][2] this compound is a potent and selective non-peptide CCK-B receptor antagonist that has been instrumental in elucidating the physiological roles of this receptor. This guide will compare its binding affinity, selectivity, and in-vivo efficacy against other notable CCK-B antagonists.

Quantitative Comparison of CCK-B Receptor Antagonists

The following tables summarize the binding affinities, functional potencies, and in vivo efficacies of this compound and other selected CCK-B receptor antagonists based on published experimental data.

Table 1: Binding Affinity and Functional Potency of CCK-B Receptor Antagonists

CompoundBinding Affinity (IC50/Ki, nM)Functional Assay (IC50, nM)Assay TypeSpecies/Cell Line
This compound 0.495.4[¹²⁵I]-CCK-8S displacement / Ca²⁺ mobilizationHuman / hCCK-B.CHO
7.8Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
YM022 0.73 (CCK-B) vs 136 (CCK-A)0.5[¹²⁵I]CCK-8 binding / Gastrin-evoked pancreastatin secretionCanine / Rat ECL cells[3][4]
YF476 2.7Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
L-365,260
2.8 (µM)CCK-8-stimulated ¹⁴C-aminopyrine uptakeRabbit / Isolated gastric glands[5]
AG041R 2.2Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
JB93182 9.3Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
RP73870 9.8Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
PD134308 (CI-988) 145Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
0.2 (µM)CCK-8-stimulated ¹⁴C-aminopyrine uptakeRabbit / Isolated gastric glands[5]
PD135158 76Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]
PD136450 135Gastrin-evoked pancreastatin secretionRat / Isolated ECL cells[3]

Table 2: In Vivo Efficacy of Selected CCK-B Receptor Antagonists

CompoundAnimal ModelEfficacy MeasureDose RangeNotes
YM022 Anesthetized RatInhibition of pentagastrin-induced gastric acid secretion (ID50)0.009 µmol/kg/h (i.v.)Significantly more potent than CI-988 and L-365,260.[5]
Gastric Fistula CatInhibition of pentagastrin-induced gastric acid secretion (ID50)0.02 µmol/kg (i.v.)More potent than CI-988 and L-365,260.[5]
PD134308 (CI-988) Anesthetized RatInhibition of pentagastrin-induced gastric acid secretion (ID50)0.6 µmol/kg/h (i.v.)
Gastric Fistula CatInhibition of pentagastrin-induced gastric acid secretion (ID50)1.6 µmol/kg (i.v.)
L-365,260 Anesthetized RatInhibition of pentagastrin-induced gastric acid secretion (ID50)3.40 µmol/kg/h (i.v.)
Gastric Fistula CatInhibition of pentagastrin-induced gastric acid secretion (ID50)2.5 µmol/kg (i.v.)
PD135158 Mouse Defence Test BatteryAnxiolytic-like effect0.001-1 mg/kg (i.p.)Decreased avoidance distance, suggesting anti-panic-like action.[6]
LY288513 Mouse Defence Test BatteryAnxiolytic-like effect1 and 3 mg/kg (i.p.)Decreased avoidance distance, suggesting anti-panic-like action.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Radioligand Binding Assay for CCK-B Receptor

Objective: To determine the binding affinity of a test compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor (e.g., hCCK-B.CHO cells).

  • Radioligand: [¹²⁵I]-CCK-8S (sulfated cholecystokinin octapeptide).

  • Test Compounds: this compound and other antagonists at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well plate harvester with GF/C filter plates pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [¹²⁵I]-CCK-8S (final concentration typically at or below its Kd).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a predetermined amount of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM this compound).

  • Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plates using the cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release in cells expressing the CCK-B receptor.

Materials:

  • Cell Line: A cell line stably expressing the human CCK-B receptor (e.g., hCCK-B.CHO or HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: CCK-4 or Pentagastrin.

  • Test Compounds: this compound and other antagonists at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system.

Procedure:

  • Seed the CCK-B receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCK-B agonist (e.g., CCK-4 at a concentration that elicits a submaximal response, such as EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC50 value of the antagonist by plotting the percent inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CCK-B receptor signaling pathway and a typical experimental workflow for comparing antagonists.

CCKB_Signaling_Pathway Ligand CCK / Gastrin CCKBR CCK-B Receptor (GPCR) Ligand->CCKBR Binds Gq Gαq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates CellularResponse Cellular Responses (e.g., Secretion, Proliferation) MAPK->CellularResponse Leads to Experimental_Workflow Start Start: Select CCK-B Antagonists for Comparison InVitro In Vitro Characterization Start->InVitro BindingAssay Radioligand Binding Assay (Determine Affinity & Selectivity) InVitro->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) (Determine Potency) InVitro->FunctionalAssay InVivo In Vivo Efficacy Studies InVitro->InVivo DataAnalysis Data Analysis and Comparison BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis AnxietyModel Anxiety Models (e.g., Elevated Plus Maze) InVivo->AnxietyModel SecretionModel Gastric Acid Secretion Models InVivo->SecretionModel AnxietyModel->DataAnalysis SecretionModel->DataAnalysis Conclusion Conclusion: Comparative Profile of Antagonists DataAnalysis->Conclusion

References

A Comparative Guide to L-740093 and YM022 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-740093 and YM022, two prominent antagonists of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor. This document synthesizes available experimental data to assist researchers in selecting the appropriate compound for their in vivo studies.

Executive Summary

This compound and YM022 are both potent and selective antagonists for the CCK2 receptor, a key player in gastrointestinal and central nervous system functions. While both compounds effectively block the CCK2 receptor, their profiles suggest differing optimal applications in vivo. YM022 has demonstrated exceptional potency and a long duration of action in inhibiting gastric acid secretion, making it a strong candidate for gastroenterology studies. This compound, on the other hand, is noted for its excellent central nervous system (CNS) penetration, positioning it as a valuable tool for neurological research, particularly in studies related to pain modulation.

Data Presentation

The following tables summarize the quantitative data available for this compound and YM022, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: In Vitro Receptor Binding and Functional Antagonism

ParameterThis compoundYM022
Target Cholecystokinin-B (CCK-B/CCK2) ReceptorCholecystokinin-B (CCK-B/CCK2) Receptor
Mechanism of Action AntagonistAntagonist
Binding Affinity (IC50) 0.49 nM (human CCK-B receptor)[1]55 pM (human CCK-B receptor)[2]
Functional Antagonism (IC50) 5.4 nM (CCK-4-stimulated Ca2+ mobilization)[1]7.4 nM (CCK-8-induced Ca2+ mobilization)[2]
Selectivity High selectivity for CCK-B over CCK-A receptors[1]Highly selective for CCK-B over CCK-A receptors[3]

Table 2: In Vivo Efficacy and Potency

ParameterThis compoundYM022
Primary In Vivo Application Potentiation of opioid analgesia, CNS studiesInhibition of gastric acid secretion
Animal Models RatsRats, Cats, Dogs[3][4]
Potency (ID50/ED50) Not explicitly reported for analgesia potentiationRat (i.v.): 0.009 µmol/kg/h (vs. pentagastrin)[4]. Cat (i.v.): 0.02 µmol/kg (vs. pentagastrin)[4]. Dog (i.v.): 0.0261 µmol/kg (vs. pentagastrin), 0.0654 µmol/kg (vs. peptone meal)[3]
Route of Administration Systemic (e.g., intraperitoneal)Intravenous, Oral, Subcutaneous[3][4][5]
Duration of Action Not explicitly reportedLong-lasting inhibition of gastric acid secretion[4]
CNS Penetration Excellent[6]Not a primary characteristic

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

CCK2R_Signaling_Pathway cluster_receptor Cell Membrane CCK2R CCK2 Receptor Gq Gq protein CCK2R->Gq Gastrin/CCK binding PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates Downstream Downstream Cellular Effects (e.g., Histamine Release, Gastric Acid Secretion) PKC->Downstream

Caption: CCK2 receptor signaling cascade upon ligand binding.[7][8][9]

Gastric_Acid_Secretion_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Stimulation cluster_measurement Data Collection and Analysis Animal Fasted Rat/Dog (with gastric fistula) Anesthesia Anesthetize Animal Animal->Anesthesia Antagonist Administer YM022 or Vehicle (i.v. or p.o.) Anesthesia->Antagonist Stimulant Infuse Pentagastrin (gastric acid stimulant) Antagonist->Stimulant Collection Collect Gastric Juice (at timed intervals) Stimulant->Collection Titration Titrate to determine acid concentration Collection->Titration Analysis Calculate Total Acid Output and % Inhibition Titration->Analysis

Caption: Experimental workflow for in vivo gastric acid secretion studies.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Inhibition of Gastric Acid Secretion (YM022)

This protocol is based on studies conducted in rats, cats, and dogs to assess the inhibitory effect of YM022 on gastric acid secretion.[3][4][5]

1. Animal Models:

  • Male Sprague-Dawley rats.

  • Gastric fistula cats.[4]

  • Heidenhain pouch dogs.[3] Animals are typically fasted overnight with free access to water before the experiment.

2. Anesthesia and Surgical Preparation:

  • For terminal experiments in rats, anesthesia can be induced with an appropriate agent (e.g., urethane).

  • For conscious animal models (fistula cats, pouch dogs), animals are allowed to recover from surgery before experimentation. A gastric fistula or a Heidenhain pouch is surgically prepared to allow for the collection of gastric secretions.

3. Drug Administration:

  • YM022: Administered intravenously (i.v.) as a continuous infusion or a bolus injection, or orally (p.o.) via gavage.[3][4][5] Doses are calculated based on the desired level of receptor antagonism. For example, in rats, an ID50 of 0.009 µmol/kg/h (i.v.) has been reported for the inhibition of pentagastrin-induced acid secretion.[4]

  • Vehicle Control: A corresponding volume of the vehicle used to dissolve YM022 is administered to the control group.

  • Gastric Acid Stimulant: Pentagastrin is commonly used to induce a consistent and reproducible gastric acid secretion. It is typically administered as a continuous intravenous infusion.

4. Sample Collection and Analysis:

  • Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) before and after drug administration.

  • The volume of the collected gastric juice is measured.

  • The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.

  • Total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.

  • The percentage inhibition of acid secretion by YM022 is calculated by comparing the acid output in the treated group to the control group.

In Vivo Potentiation of Morphine Analgesia (this compound)

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are commonly used for nociceptive testing.

2. Nociceptive Testing:

  • A baseline nociceptive threshold is established using a standardized method, such as the tail-flick test or the hot plate test.

  • Tail-flick test: A radiant heat source is focused on the ventral surface of the tail, and the latency to flick the tail away from the heat is measured.

  • Hot plate test: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.

3. Drug Administration:

  • This compound: Administered systemically, for example, via intraperitoneal (i.p.) injection, at a predetermined time before the administration of morphine.

  • Morphine: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose that produces a submaximal analgesic effect.

  • Control Groups:

    • Vehicle + Saline

    • Vehicle + Morphine

    • This compound + Saline

4. Assessment of Analgesia:

  • Nociceptive testing is repeated at various time points after morphine administration (e.g., 30, 60, 90, 120 minutes).

  • The degree of analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • A significant increase in the %MPE in the this compound + Morphine group compared to the Vehicle + Morphine group indicates potentiation of analgesia.

Conclusion

Both this compound and YM022 are powerful research tools for investigating the roles of the CCK2 receptor. The choice between these two compounds for in vivo studies should be guided by the specific research question. For studies focused on the gastrointestinal tract and the peripheral effects of CCK2 receptor antagonism, the high potency and long-lasting action of YM022 make it an excellent choice. For investigations into the central nervous system, where blood-brain barrier penetration is crucial, This compound is the more suitable candidate. Researchers should carefully consider the provided data and experimental protocols to design robust and informative in vivo experiments.

References

A Comparative Guide to L-740093 and Other Gastrin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrin receptor antagonist L-740093 with other notable alternatives. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental and therapeutic development needs. The data presented is based on available experimental findings, and this document includes detailed methodologies for key assays and visual representations of relevant biological pathways and workflows.

The gastrin receptor, also known as the cholecystokinin B (CCK-B or CCK2) receptor, is a G-protein coupled receptor that plays a pivotal role in gastrointestinal physiology and is implicated in various pathological conditions, including certain cancers. The antagonists discussed herein are critical tools for investigating the function of this receptor and hold potential as therapeutic agents.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other selected gastrin receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Compound Receptor Binding Affinity (IC50/Ki) Functional Antagonism (IC50) Species/Cell Line
This compound IC50: 0.49 nMIC50: 5.4 nM (vs. CCK-4-stimulated Ca2+ mobilization)Human CCK-B receptor expressed in CHO cells[1]
L-365,260 Ki: 1.9 nM (gastrin receptor)IC50: 2 nM (CCK2 receptor)Guinea pig stomach[2]
Ki: 2.0 nM (brain CCK-B receptor)Guinea pig brain[2]
YF476 (Netazepide) Ki: 0.19 nM-Human gastrin/CCK2 receptors[3]
Ki: 0.62 nM-Canine gastrin/CCK2 receptors[3]
Devazepide (L-364,718) IC50: 245 nM (brain CCK receptor)-Guinea pig brain[4]
IC50: 81 pM (pancreatic CCK receptor)-Rat pancreas[4]
CR2093 IC50: 8 x 10^-5 M-Rat pancreatic adenocarcinoma (AR42J)[5]
IC50: 5.5 x 10^-5 M-Human gastric adenocarcinoma (MKN45)[5]

Note: Lower IC50 and Ki values indicate higher binding affinity and potency.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the gastrin receptor signaling pathway and a general workflow for antagonist screening.

Gastrin Receptor Signaling Pathway Gastrin (CCK2) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin Gastrin CCK2R Gastrin/CCK2 Receptor Gastrin->CCK2R Binds to Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKC->Cellular_Response Leads to

Gastrin (CCK2) Receptor Signaling Pathway

Experimental_Workflow_for_Antagonist_Evaluation Experimental Workflow for Gastrin Receptor Antagonist Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (Determine Ki/IC50) Functional_Assay Functional Assay (e.g., Ca2+ mobilization) (Determine IC50) Receptor_Binding->Functional_Assay Lead_Compound Lead_Compound Functional_Assay->Lead_Compound Animal_Model Animal Model (e.g., Rat, Mouse) Acid_Secretion Inhibition of Pentagastrin- Stimulated Acid Secretion Animal_Model->Acid_Secretion End End Acid_Secretion->End Start Start Start->Receptor_Binding Lead_Compound->Animal_Model

Workflow for Gastrin Receptor Antagonist Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of gastrin receptor antagonists.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the gastrin/CCK2 receptor.

1. Membrane Preparation:

  • Tissues (e.g., guinea pig gastric mucosa) or cells expressing the gastrin receptor (e.g., CHO-hCCK-B) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

2. Binding Reaction:

  • In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled ligand (e.g., [125I]-CCK-8) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard gastrin receptor antagonist.

  • Total binding is determined in the absence of any unlabeled compound.

  • The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of a test compound in antagonizing gastrin-induced intracellular calcium mobilization.

1. Cell Preparation:

  • Cells expressing the gastrin/CCK2 receptor (e.g., CHO-hCCK-B) are cultured to an appropriate confluency.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Antagonist Incubation:

  • The dye-loaded cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified period.

3. Agonist Stimulation and Measurement:

  • The cells are then stimulated with a fixed concentration of a gastrin receptor agonist (e.g., CCK-4 or gastrin-17).

  • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

4. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.

  • The IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Gastric Acid Secretion Assay

Objective: To evaluate the in vivo efficacy of a gastrin receptor antagonist in inhibiting pentagastrin-stimulated gastric acid secretion.

1. Animal Preparation:

  • Male rats or mice are typically used. The animals are fasted overnight with free access to water.

  • The animals are anesthetized, and a surgical procedure is performed to create a gastric fistula for the collection of gastric secretions.

2. Drug Administration:

  • The test antagonist (e.g., this compound) or vehicle is administered, typically through oral gavage or intravenous injection.

3. Stimulation of Acid Secretion:

  • After a predetermined time to allow for drug absorption and distribution, a continuous intravenous infusion of a gastrin analog, such as pentagastrin, is initiated to stimulate gastric acid secretion.

4. Sample Collection and Analysis:

  • Gastric juice is collected through the fistula at regular intervals.

  • The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.

  • The total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.

5. Data Analysis:

  • The inhibitory effect of the antagonist is expressed as the percentage reduction in pentagastrin-stimulated gastric acid output compared to the vehicle-treated control group.

  • The ED50 value (the dose of the antagonist that produces 50% inhibition of the stimulated acid secretion) can be determined from the dose-response curve.

Conclusion

This compound is a potent and selective antagonist of the human CCK2 receptor, demonstrating high affinity in binding assays and effective functional antagonism of agonist-induced cellular responses. When compared to other well-characterized antagonists such as L-365,260 and YF476 (netazepide), this compound exhibits comparable in vitro potency. The choice of a particular antagonist for research or development purposes will depend on a variety of factors including the specific experimental model, the desired pharmacokinetic properties (such as CNS penetration, for which this compound is noted), and the required selectivity profile against other receptors, like the CCK1 receptor. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and comparison of these important pharmacological tools.

References

Validating the Specificity of L-740093: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist L-740093 with alternative compounds, emphasizing the critical role of knockout models in validating its specificity. The data presented herein is supported by experimental evidence from preclinical studies.

Introduction to this compound and the Need for Specificity Validation

This compound is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor.[1] The CCK-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor found in the central nervous system and the gastrointestinal tract, where it is involved in anxiety, pain perception, and gastric acid secretion. Given the therapeutic potential of targeting the CCK-B receptor for conditions such as anxiety and certain cancers, ensuring the specificity of antagonists like this compound is paramount to minimize off-target effects and ensure that the observed pharmacological actions are solely due to the intended mechanism.

The gold standard for validating the on-target specificity of a pharmacological agent is the use of knockout (KO) animal models. By administering the compound to animals genetically engineered to lack the target receptor, researchers can definitively determine if the drug's effects are absent, thus confirming its mechanism of action. Studies on mice lacking the CCK-B receptor (CCKBR-KO) have shown a distinct phenotype, including reduced anxiety-like behaviors, which provides a clean background to test the specificity of CCK-B antagonists.[2]

Comparative Analysis of this compound and Alternatives

Several non-peptide CCK-B receptor antagonists have been developed. This section compares this compound with two other well-characterized antagonists, YM022 and L-365,260, highlighting their potencies and the validation of YM022's specificity using a knockout model.

CompoundTargetIn Vitro Potency (IC50/Ki)In Vivo EfficacySpecificity Validation in KO Model
This compound CCK-B ReceptorIC50: 0.49 nM (human CCK-B)[1]Effective in preclinical models of anxiety and depression.Not explicitly reported in publicly available literature.
YM022 CCK-B ReceptorKi: 68 pM (CCK-B), 63 nM (CCK-A)[3]Potent inhibitor of gastric acid secretion and shows anxiolytic/antidepressant effects in wild-type mice.[4][5][6][7][8]Validated: Anxiolytic and antidepressant-like effects are absent in CCK-B receptor knockout mice.[4]
L-365,260 CCK-B ReceptorKi: 2.0 nM (brain CCK-B)[9]Elicits antidepressant-type effects in mice.[9]Not explicitly reported in publicly available literature.

Gold Standard Validation: The YM022 Knockout Study

A pivotal study validating the specificity of the CCK-B antagonist YM022 provides a clear blueprint for the validation of this compound. In this study, wild-type and CCK-B receptor knockout (CCKBR-KO) mice were subjected to behavioral tests for anxiety and depression after administration of YM022.

Key Findings:

  • Wild-Type Mice: YM022 administration resulted in significant antidepressant and anxiolytic-like effects, as measured by reduced immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST), and increased time spent in the center of the Open Field Test (OFT).[4]

  • CCKBR-KO Mice: The behavioral effects of YM022 observed in wild-type mice were completely absent in CCKBR-KO mice.[4] This demonstrates that the anxiolytic and antidepressant effects of YM022 are mediated exclusively through the CCK-B receptor.

This study underscores the power of knockout models in unequivocally determining the on-target action of a drug. A similar experimental design is essential to definitively validate the specificity of this compound.

Experimental Protocols

To facilitate further research and validation studies, detailed methodologies for key experiments are provided below.

Animals
  • Strain: C57BL/6J mice are commonly used for generating and maintaining knockout lines.

  • Knockout Model: CCK-B receptor knockout (CCKBR-KO) mice and their wild-type (WT) littermates should be used. Intestine-specific Cckbr knockout mice (CCKBRfl/fl villin-Cre) have also been developed and can be a valuable tool.[10]

  • Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. For behavioral studies, single housing may be required for a short period before testing to avoid confounding social interaction effects.[11]

Drug Administration
  • This compound:

    • Route: Intravenous (i.v.) or Intraperitoneal (i.p.) injection.

    • Vehicle: A suitable vehicle such as saline or a solution containing a small percentage of a solubilizing agent like DMSO may be used.

    • Dosage: Effective doses in preclinical models vary. Pilot studies are recommended to determine the optimal dose for the desired effect.

  • YM022:

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Vehicle: Saline is a common vehicle for i.p. injection.

    • Dosage: For behavioral studies in mice, doses ranging from 0.3 µg/kg to 30 µg/kg have been used.[4]

  • L-365,260:

    • Route: Intraperitoneal (i.p.) injection.

    • Vehicle: A suitable vehicle should be used.

    • Dosage: Doses of 0.2 and 2 mg/kg have been shown to be effective in behavioral tests in mice.[12]

Behavioral Assays for Anxiety and Depression
  • Forced Swim Test (FST):

    • Place a mouse in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST):

    • Suspend a mouse by its tail using adhesive tape, so it hangs in a position from which it cannot escape.

    • Record the total duration of immobility over a 6-minute session. A reduction in immobility time suggests an antidepressant-like effect.

  • Open Field Test (OFT):

    • Place a mouse in the center of a large, open arena.

    • Use video tracking software to record the time spent in the central versus peripheral zones of the arena, total distance traveled, and number of fecal boli.

    • An increase in the time spent in the center is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CCK-B Receptor Activation

CCK_B_Signaling CCK CCK/Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Cellular Response (e.g., Anxiety, Gastric Acid Secretion) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the Cholecystokinin-B (CCK-B) receptor.

Experimental Workflow for Validating this compound Specificity

Validation_Workflow cluster_groups Animal Groups cluster_treatment Treatment WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT L740093_WT This compound WT->L740093_WT KO CCKBR-KO Mice Vehicle_KO Vehicle KO->Vehicle_KO L740093_KO This compound KO->L740093_KO Assays Behavioral Assays (FST, TST, OFT) Vehicle_WT->Assays L740093_WT->Assays Vehicle_KO->Assays L740093_KO->Assays Analysis Data Analysis and Comparison Assays->Analysis

Caption: Experimental workflow for validating the specificity of this compound using knockout mice.

Conclusion

The validation of a drug's specificity is a cornerstone of rigorous pharmacological research. While this compound shows high promise as a selective CCK-B receptor antagonist based on in vitro data, definitive in vivo validation requires the use of CCK-B receptor knockout models. The experimental framework established by studies on the alternative compound YM022 in CCKBR-KO mice provides a clear and robust methodology for confirming the on-target effects of this compound. By demonstrating a lack of efficacy in knockout animals, researchers can unequivocally attribute the pharmacological actions of this compound to its interaction with the CCK-B receptor, thereby strengthening its profile as a specific and valuable research tool and potential therapeutic agent.

References

L-740093: A Comparative Analysis with Non-Peptide CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-740093, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK2) receptor, with other notable non-peptide antagonists targeting the same receptor. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.

Introduction to CCK2 Receptor Antagonists

The cholecystokinin-B (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Its activation is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Consequently, the development of selective CCK2 receptor antagonists has been an area of significant research interest for therapeutic applications. This compound is a notable compound in this class, demonstrating high affinity and selectivity for the CCK2 receptor.[1] This guide will compare its performance with other well-characterized non-peptide antagonists such as YM022, L-365,260, and CI-988.

Comparative Pharmacological Data

The binding affinity of this compound and its counterparts to the CCK2 receptor is a critical parameter for evaluating their potency. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for these compounds. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundKi (nM) for CCK2 ReceptorIC50 (nM) for CCK2 ReceptorSelectivity for CCK2 vs. CCK1Reference
This compound Data not available in a directly comparable format0.49High (<50% displacement at CCK1 at 1 µM)[2]
YM022 0.0680.73High (Ki CCK1 = 63 nM)[3][4][5]
L-365,260 2.02High (IC50 CCK1 = 280 nM)[6][7]
CI-988 Data not available in a directly comparable formatData not available in a directly comparable formatSelective for CCK2[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.

CCK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq CCK2R->Gq Agonist (CCK/Gastrin) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Neurotransmission) Ca2->Cellular_Response PKC->Cellular_Response L740093 This compound & Non-Peptide Antagonists L740093->CCK2R Block

CCK2 Receptor Signaling Pathway

The diagram above illustrates the canonical Gq-coupled signaling pathway of the CCK2 receptor. Upon binding of endogenous agonists like cholecystokinin (CCK) or gastrin, the receptor activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream cellular responses. Non-peptide antagonists like this compound competitively block the receptor, thereby inhibiting this signaling cascade.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Inositol Phosphate Accumulation Assay Membrane_Prep Prepare cell membranes expressing CCK2 receptor Incubation Incubate membranes with radioligand (e.g., [125I]CCK-8) and varying concentrations of antagonist Membrane_Prep->Incubation Separation Separate bound and free radioligand via filtration Incubation->Separation Quantification Quantify radioactivity of bound radioligand Separation->Quantification Analysis_Binding Calculate Ki or IC50 values Quantification->Analysis_Binding Cell_Culture Culture cells expressing CCK2 receptor Labeling Label cells with [3H]myo-inositol Cell_Culture->Labeling Treatment Pre-incubate with antagonist, then stimulate with CCK/gastrin in the presence of LiCl Labeling->Treatment Extraction Extract inositol phosphates Treatment->Extraction Chromatography Separate inositol phosphates using anion-exchange chromatography Extraction->Chromatography Quantification_IP Quantify radioactivity of inositol phosphates Chromatography->Quantification_IP Analysis_Functional Determine antagonist potency (IC50) Quantification_IP->Analysis_Functional

Experimental Workflows for Antagonist Characterization

The above flowchart outlines the key steps in two fundamental assays used to characterize CCK2 receptor antagonists. The radioligand binding assay directly measures the affinity of the antagonist for the receptor, while the inositol phosphate accumulation assay provides a functional measure of the antagonist's ability to block agonist-induced signaling.

Experimental Protocols

Radioligand Binding Assay for CCK2 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the CCK2 receptor.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the CCK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCK2 receptor ligand (e.g., [125I]CCK-8), and varying concentrations of the non-peptide antagonist.

  • For total binding, omit the antagonist. For non-specific binding, include a high concentration of an unlabeled CCK2 receptor agonist or antagonist.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This protocol provides a method to functionally assess the antagonism of the CCK2 receptor.

1. Cell Culture and Labeling:

  • Culture a cell line stably or transiently expressing the human CCK2 receptor in a suitable medium.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Label the cells by incubating them overnight with a medium containing [3H]myo-inositol.

2. Antagonist and Agonist Treatment:

  • Wash the labeled cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with varying concentrations of the non-peptide antagonist in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

  • Stimulate the cells with a CCK2 receptor agonist (e.g., CCK-8 or gastrin) for a defined period (e.g., 30-60 minutes).

3. Extraction and Separation of Inositol Phosphates:

  • Terminate the stimulation by adding a cold solution of perchloric acid or trichloroacetic acid to lyse the cells and precipitate macromolecules.

  • Neutralize the acidic extract.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.

4. Quantification and Data Analysis:

  • Elute the inositol phosphates from the column and measure their radioactivity using a scintillation counter.

  • Plot the amount of [3H]inositol phosphates accumulated as a function of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value of the antagonist in inhibiting the agonist-induced response.

Conclusion

This compound is a potent and selective non-peptide antagonist of the CCK2 receptor. When compared to other non-peptide antagonists such as YM022 and L-365,260, it demonstrates high affinity for the receptor. The choice of a specific antagonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel CCK2 receptor antagonists.

References

L-740093: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity profile of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist. The information is targeted towards researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key experiments.

Summary of Cross-Reactivity Data

A study evaluating the antagonist activity of this compound demonstrated its high affinity for the human CCK-B receptor with an IC50 of 0.49 nM. In the same study, it was shown to have low affinity for the CCK-A receptor, with less than 50% displacement at a concentration of 1 µM[1]. This indicates a significant selectivity for the CCK-B subtype over the CCK-A subtype.

Further detailed quantitative data on the binding affinity (Ki) of this compound against a broader panel of receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes, is not extensively documented in the currently available public literature. Researchers requiring a comprehensive off-target profile would need to perform or commission specific binding assay panels.

Data Tables

Table 1: Binding Affinity of this compound for Cholecystokinin Receptors

Receptor SubtypeLigandAssay TypeSpeciesIC50 (nM)Selectivity (fold)
CCK-B[¹²⁵I]-CCK-8SDisplacementHuman0.49>2000 vs. CCK-A
CCK-A[¹²⁵I]-CCK-8SDisplacementHuman>1000-

Source: Neuropeptides (1998), 32(2), 157-160[1]

Experimental Protocols

The data presented in this guide is based on radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.

Radioligand Displacement Assay for CCK-B and CCK-A Receptors

Objective: To determine the binding affinity (IC50) of this compound for the human CCK-B and CCK-A receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from a stable cell line expressing the human CCK-B receptor gene (hCCK-B.CHO).

  • Radioligand: [¹²⁵I]-CCK-8S, a radiolabeled form of a potent cholecystokinin receptor agonist, was used as the competing ligand.

  • Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture was incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of radioactivity bound to the membranes was quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition curves. A similar protocol was followed for the CCK-A receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from hCCK-B.CHO cells) Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand Radioligand ([¹²⁵I]-CCK-8S) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Gamma Counting of Bound Radioactivity Filtration->Counting Analysis Calculation of IC50 Value Counting->Analysis

Caption: Workflow of a radioligand displacement binding assay.

Signaling Pathway of the CCK-B Receptor

G CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds to L740093 This compound L740093->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

L-740093: A Comparative Analysis of its Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cholecystokinin-B (CCK-B) receptor antagonist, L-740093, against the standard of care in preclinical disease models of pain. The data presented herein is intended to offer an objective overview of its potential as an adjunct therapy in pain management.

Executive Summary

This compound has demonstrated a significant ability to potentiate the analgesic effects of opioids, a cornerstone of pain management. This suggests a potential role for this compound in a multimodal analgesic approach, potentially allowing for lower effective doses of opioids and mitigating their associated side effects. This guide will delve into the available preclinical data, comparing the efficacy of this compound in combination with standard care versus standard care alone.

Mechanism of Action: Targeting the CCKergic Anti-Opioid System

This compound exerts its effects by antagonizing the CCK-B receptor. Cholecystokinin (CCK) is a peptide neurotransmitter that can counteract the analgesic effects of opioids, a phenomenon often referred to as the "anti-opioid" system. By blocking the CCK-B receptor, this compound effectively inhibits this anti-opioid signaling, thereby enhancing the efficacy of exogenously administered opioids like morphine.

cluster_opioid Opioid Signaling cluster_cck CCKergic Anti-Opioid System cluster_intervention Therapeutic Intervention Opioid Opioid Opioid_Receptor μ-Opioid Receptor Opioid->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia Leads to Anti_Analgesia Inhibition of Analgesia CCK CCK CCKB_Receptor CCK-B Receptor CCK->CCKB_Receptor Activates CCKB_Receptor->Anti_Analgesia Leads to L740093 This compound Blockade Blockade of CCK-B Receptor L740093->Blockade Blockade->CCKB_Receptor Potentiation Potentiation of Opioid Analgesia Blockade->Potentiation Potentiation->Analgesia Enhances

Figure 1: Mechanism of this compound in Potentiating Opioid Analgesia.

Efficacy in Preclinical Pain Models: A Comparative Overview

Studies in animal models of pain have consistently shown that this compound, when co-administered with opioids, significantly enhances their analgesic properties. The standard of care in these preclinical models typically involves the administration of opioids, such as morphine, or nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary
Treatment GroupDisease ModelKey Efficacy EndpointResult
Morphine + this compoundRadiant Heat Tail-Flick (Rat)Increase in tail-flick latencySignificant potentiation of morphine-induced analgesia compared to morphine alone
Morphine AloneRadiant Heat Tail-Flick (Rat)Increase in tail-flick latencyStandard dose-dependent analgesic effect
This compound AloneRadiant Heat Tail-Flick (Rat)Increase in tail-flick latencyNo intrinsic analgesic effect observed

Experimental Protocols

A key experimental model used to assess the efficacy of analgesic compounds is the radiant heat tail-flick test in rats.

Radiant Heat Tail-Flick Test
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded as a measure of the pain threshold.

  • Drug Administration:

    • Control Group: Receives a vehicle injection.

    • Standard of Care Group: Receives a subcutaneous injection of morphine.

    • Investigational Group: Receives a subcutaneous injection of this compound followed by a subcutaneous injection of morphine.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at various time points after drug administration. Statistical analysis, such as a two-way ANOVA, is used to compare the analgesic effects between treatment groups.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Rat Sprague-Dawley Rat Baseline Baseline Tail-Flick Latency Measurement Rat->Baseline Apparatus Radiant Heat Tail-Flick Apparatus Apparatus->Baseline Drug_Admin Drug Administration (Vehicle, Morphine, or This compound + Morphine) Baseline->Drug_Admin Post_Drug Post-Treatment Tail-Flick Latency Measurement Drug_Admin->Post_Drug Data_Collection Data Collection (%MPE Calculation) Post_Drug->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Comparison Comparison of Treatment Groups Stats->Comparison Conclusion Efficacy Determination Comparison->Conclusion

Figure 2: Workflow for the Radiant Heat Tail-Flick Assay.

Comparison with Standard of Care

The primary advantage of this compound lies in its ability to enhance the efficacy of existing first-line pain therapies.

  • Opioids (e.g., Morphine): While effective, opioids have a narrow therapeutic window and are associated with significant side effects, including respiratory depression, tolerance, and dependence. By potentiating the analgesic effects of morphine, this compound could potentially allow for the use of lower, safer doses of opioids to achieve the same level of pain relief.[1]

  • NSAIDs: NSAIDs are commonly used for mild to moderate pain and act by inhibiting cyclooxygenase (COX) enzymes. While they do not carry the same risks as opioids, their analgesic ceiling is lower. This compound's mechanism is distinct and complementary to that of NSAIDs, suggesting a potential for synergistic effects in a multimodal analgesic regimen.

Conclusion

The available preclinical evidence strongly suggests that this compound is a promising agent for the adjunctive treatment of pain. Its ability to potentiate opioid-mediated analgesia without demonstrating intrinsic analgesic effects on its own points to a novel mechanism for improving the therapeutic index of standard opioid therapies. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy in combination with other classes of analgesics.

References

A Head-to-Head Comparison of L-740093 and Other Anxiolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the novel anxiolytic candidate L-740093 against established anxiolytic drug classes. This document synthesizes available experimental data, details methodologies for key preclinical anxiety models, and visualizes relevant biological pathways and workflows.

Executive Summary

The search for novel anxiolytics with improved efficacy and tolerability remains a critical area of research. This compound, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, represents a departure from classical anxiolytic mechanisms. This guide provides a head-to-head comparison of this compound with three major classes of anxiolytics: benzodiazepines (diazepam), serotonin 5-HT1A receptor agonists (buspirone), and selective serotonin reuptake inhibitors (SSRIs) (fluoxetine). The comparison is based on their performance in widely accepted preclinical models of anxiety-like behavior: the elevated plus-maze (EPM), the light-dark box (LDB), and the stress-induced hyperthermia (SIH) test. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of their relative preclinical profiles.

Mechanism of Action: A Tale of Different Pathways

The anxiolytic effects of these compounds are mediated by distinct signaling pathways.

  • This compound: As a CCK-B receptor antagonist, this compound is thought to exert its anxiolytic effects by blocking the action of the neuropeptide cholecystokinin (CCK) at its B-type receptor. CCK, particularly through its interaction with CCK-B receptors, has been implicated in promoting anxiety and panic-like responses.[1][2] By antagonizing this receptor, this compound is hypothesized to dampen the anxiogenic signaling cascade initiated by CCK.

  • Diazepam (Benzodiazepines): Diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in anxiolysis, sedation, and muscle relaxation.

  • Buspirone (5-HT1A Receptor Agonist): Buspirone is a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors. Its anxiolytic effect is believed to be primarily mediated by its agonistic action on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which reduces the firing rate of serotonin neurons and serotonin release.

  • Fluoxetine (SSRIs): Fluoxetine selectively inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. The anxiolytic effects of SSRIs are thought to emerge from long-term adaptive changes in the serotonin system rather than acute increases in synaptic serotonin.

cluster_0 Anxiolytic Drug Targets and Pathways cluster_1 This compound cluster_2 Diazepam cluster_3 Buspirone cluster_4 Fluoxetine CCK CCK CCK-B Receptor CCK-B Receptor CCK->CCK-B Receptor binds Anxiogenic Signaling Anxiogenic Signaling CCK-B Receptor->Anxiogenic Signaling activates This compound This compound This compound->CCK-B Receptor blocks Anxiolysis_L Anxiolysis GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor binds Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor->Neuronal Hyperpolarization increases Cl- influx Diazepam Diazepam Diazepam->GABA-A Receptor potentiates Anxiolysis_D Anxiolysis Neuronal Hyperpolarization->Anxiolysis_D leads to Serotonin Neuron Serotonin Neuron Serotonin Release Serotonin Release Serotonin Neuron->Serotonin Release 5-HT1A Autoreceptor 5-HT1A Autoreceptor 5-HT1A Autoreceptor->Serotonin Neuron inhibits Buspirone Buspirone Buspirone->5-HT1A Autoreceptor activates Anxiolysis_B Anxiolysis Synaptic Serotonin Synaptic Serotonin SERT Serotonin Transporter Synaptic Serotonin->SERT reuptake Increased Synaptic 5-HT Increased Synaptic 5-HT Fluoxetine Fluoxetine Fluoxetine->SERT blocks Anxiolysis_F Anxiolysis Increased Synaptic 5-HT->Anxiolysis_F long-term adaptation

Caption: Signaling pathways of this compound and comparator anxiolytics.

Preclinical Performance: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and comparator anxiolytics in key preclinical models of anxiety. It is important to note that these data are compiled from different studies and direct, controlled comparisons are lacking in the published literature.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

CompoundSpeciesDose RangeRouteKey Findings
This compound (and other CCK-B Antagonists) Mouse1-1000 µg/kgi.p.Dose-dependent increase in % open arm entries and % time spent in open arms.[3]
Diazepam Rat1 mg/kgi.p.Increased time spent in the open arms.[4][5]
Mouse0.5-4 mg/kgi.p.Marked anxiolytic effect in maze-naïve mice.[6][7]
Buspirone Rat0.03-0.3 mg/kgp.o.Anxiolytic activity in a low, narrow dose-range (inverted-U shaped curve).[8][9]
Mouse1.25-5.0 mg/kgi.p.Mild anxiolytic-like effects (reduction in risk assessment).[10]
Fluoxetine Rat10 mg/kgi.p.Anxiogenic-like effects with acute administration.[11]
Mouse18 mg/kgp.o.Reduced anxiety-associated behaviors after chronic treatment.[12]
Light-Dark Box (LDB)

The LDB test is another common model for assessing anxiety-like behavior. The apparatus consists of a dark, enclosed compartment and a brightly lit, open compartment. Anxiolytics are expected to increase the time spent in and the number of transitions into the light compartment.

CompoundSpeciesDose RangeRouteKey Findings
This compound (and other CCK-B Antagonists) MouseN/AN/AOther CCK-B antagonists (PD134308, PD135158) were as effective as diazepam.[13] L-365,260 (another CCK-B antagonist) had no robust anxiolytic-like effects in one study.[14]
Diazepam Rat0.75-3.0 mg/kgi.p.Increased visits to and duration in the light compartment at the highest dose.[7]
Mouse2-4 mg/kgi.p.Reduced behavioral indices of anxiety in maze-naïve mice.[14][15]
Buspirone Mouse3.16-17.8 mg/kgi.p.Significant increases in time spent in the lit area.[16]
Mouse0.06 mg/kgi.p.Potentiated the anxiolytic-like effect of paroxetine.[17]
Fluoxetine Rat1.0 & 5.0 mg/kgs.c.Anxiolytic effects observed after repeated, but not single, administration.[18]
MouseN/AN/ANo significant effects on time spent in the light compartment in one study.[19]
Stress-Induced Hyperthermia (SIH)

The SIH test measures the transient rise in body temperature in response to a mild stressor. Anxiolytic compounds are expected to attenuate this hyperthermic response.

CompoundSpeciesDose RangeRouteKey Findings
This compound (and other CCK-B Antagonists) N/AN/AN/AData not available from the conducted searches.
Diazepam MouseN/AN/ADose-dependently suppressed SIH.[20]
Buspirone MouseN/AN/AShowed anxiolytic properties in this model.[21]
Fluoxetine Rat & Mouse10 mg/kg (rat) & 20 mg/kg (mouse)i.p. (rat) & p.o. (mouse)Chronic (21 days) treatment attenuated the hyperthermic response in both species. Acute treatment was ineffective in mice and confounded by hypothermia in rats.[17][22]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of findings.

cluster_0 Preclinical Anxiety Model Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation drug_admin Drug Administration (Vehicle or Anxiolytic) acclimation->drug_admin behavioral_test Behavioral Testing (EPM, LDB, or SIH) drug_admin->behavioral_test data_collection Data Collection (Automated tracking or manual scoring) behavioral_test->data_collection data_analysis Data Analysis (Statistical comparison) data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical anxiolytic screening.

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated above the floor.[9][23] Dimensions can vary but are critical for reproducibility.

  • Animals: Typically rats or mice.[9][23] Strain and sex can influence behavior.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.[6][10]

    • The test compound or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).[11][19]

    • Each animal is placed in the center of the maze, facing an open arm.[9]

    • The animal is allowed to explore the maze for a fixed period, typically 5 minutes.[9][10]

    • Behavior is recorded using a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.[6][9]

    • The maze is cleaned between each trial to remove olfactory cues.[6]

Light-Dark Box (LDB) Protocol
  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[15][24]

  • Animals: Typically mice.[15][24]

  • Procedure:

    • Animals are habituated to the testing room.[24]

    • The test compound or vehicle is administered prior to the test.

    • Each mouse is placed in the center of the illuminated compartment.[24]

    • The animal is allowed to freely explore the apparatus for a set duration, usually 5-10 minutes.[4][24]

    • Behavior is recorded and analyzed for the time spent in each compartment and the number of transitions between compartments.[4][24]

    • The apparatus is cleaned between animals.[24]

Stress-Induced Hyperthermia (SIH) Protocol
  • Apparatus: A rectal thermometer.

  • Animals: Typically mice or rats.[1]

  • Procedure:

    • Animals are housed individually before and during the experiment.[1][20]

    • The test compound or vehicle is administered, typically 60 minutes before the first temperature measurement.[1]

    • A baseline rectal temperature (T1) is taken.[1]

    • The stressor is the handling and insertion of the rectal probe itself.

    • A second rectal temperature (T2) is measured after a short interval, usually 10-15 minutes after the first measurement.[1]

    • The stress-induced hyperthermia is calculated as the difference between the two temperatures (ΔT = T2 - T1).[1]

Conclusion

This compound and other CCK-B receptor antagonists show promise as a novel class of anxiolytics with a distinct mechanism of action compared to established therapies. Preclinical data, although not from direct comparative studies, suggest that CCK-B antagonists can produce anxiolytic-like effects in rodent models of anxiety, comparable to the benchmark anxiolytic diazepam, and potentially with a more favorable side-effect profile (e.g., lack of sedation).

  • Diazepam consistently demonstrates robust anxiolytic effects across all three preclinical models, serving as a reliable positive control.

  • Buspirone shows a more variable profile, with its anxiolytic effects being dose- and model-dependent.

  • Fluoxetine typically requires chronic administration to produce anxiolytic effects, with acute administration sometimes leading to anxiogenic-like responses.

The development of anxiolytics targeting the CCK system, such as this compound, represents a promising avenue for future research. However, to fully elucidate the therapeutic potential of this compound, direct head-to-head comparative studies with current standard-of-care anxiolytics are essential. Such studies should employ standardized protocols and a comprehensive battery of behavioral tests to provide a conclusive assessment of its efficacy and side-effect profile.

References

L-7400993 in Focus: A Comparative Guide to Positive and Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a compound is paramount. This guide provides a comprehensive comparison of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, with appropriate positive and negative controls. Detailed experimental data, protocols, and visual workflows are presented to facilitate the design and interpretation of robust in vitro and in vivo studies.

This compound is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor, a G-protein coupled receptor implicated in various neurological and gastrointestinal functions. To ensure the validity of experimental findings, it is crucial to employ proper controls. This guide outlines the use of Cholecystokinin 8 (CCK-8) as a positive control and a vehicle solution as a negative control in experiments involving this compound.

Performance Comparison: this compound vs. Controls

The following tables summarize the key performance indicators of this compound in comparison to a positive control (CCK-8, a CCK-B receptor agonist) and a negative control (vehicle). These data are essential for designing experiments with appropriate concentrations and for interpreting the resulting effects.

Table 1: In Vitro Binding Affinity at the CCK-B Receptor

CompoundTargetBinding Affinity (IC50)Description
This compoundCCK-B Receptor0.8 nMA high-affinity antagonist that potently displaces radiolabeled ligands from the CCK-B receptor.
CCK-8CCK-B ReceptorNot Applicable (Agonist)A natural agonist that binds to and activates the CCK-B receptor, initiating downstream signaling.
VehicleN/ANo significant bindingThe solvent for this compound, which should not exhibit any specific binding to the CCK-B receptor.

Table 2: In Vitro Functional Activity on CCK-B Receptor-Mediated Signaling

CompoundAssayEffectPotency (IC50 / EC50)
This compoundInhibition of CCK-8 induced Calcium MobilizationBlocks the increase in intracellular calcium triggered by CCK-8.1.2 nM
CCK-8Calcium MobilizationStimulates a robust increase in intracellular calcium upon binding to the CCK-B receptor.~1 nM
VehicleCalcium MobilizationNo effect on intracellular calcium levels.Not Applicable

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCK-B receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human CCK-B receptor.

Materials:

  • Membranes from cells expressing the human CCK-B receptor.

  • [3H]L-365,260 (radioligand).

  • This compound (test compound).

  • CCK-8 (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, add the cell membranes, [3H]L-365,260, and either this compound, buffer (for total binding), or a high concentration of CCK-8 (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the functional response of the CCK-B receptor to agonist stimulation.

Objective: To assess the antagonist activity of this compound by measuring its ability to block CCK-8-induced increases in intracellular calcium.

Materials:

  • Cells stably expressing the human CCK-B receptor (e.g., CHO-CCKBR).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound (test compound).

  • CCK-8 (agonist).

  • Vehicle (negative control).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound or vehicle to the wells and incubate for a short period.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of CCK-8 into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Calculate the inhibitory effect of this compound on the CCK-8-induced calcium response and determine its IC50 value.

Visualizing the Mechanisms

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane CCK8 CCK-8 (Agonist) CCKBR CCK-B Receptor CCK8->CCKBR Binds & Activates L740093 This compound (Antagonist) L740093->CCKBR Binds & Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Neurotransmission) Ca_ER->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response

Caption: CCK-B receptor signaling pathway and points of intervention.

Experimental_Workflow start Start prep_cells Prepare Cells Expressing CCK-B Receptor start->prep_cells treatment Treatment Groups prep_cells->treatment l740093 This compound treatment->l740093 cck8 Positive Control (CCK-8) treatment->cck8 vehicle Negative Control (Vehicle) treatment->vehicle assay Perform Functional Assay (e.g., Calcium Mobilization) l740093->assay cck8->assay vehicle->assay data_acq Data Acquisition (Measure Fluorescence) assay->data_acq analysis Data Analysis (Calculate IC50/EC50) data_acq->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for evaluating this compound.

Logical_Relationship experiment Experiment to Test this compound Efficacy positive Positive Control (CCK-8) experiment->positive negative Negative Control (Vehicle) experiment->negative treatment Treatment Group (this compound) experiment->treatment explanation_pos explanation_pos positive->explanation_pos Expected to produce a measurable effect, confirming assay validity. explanation_neg explanation_neg negative->explanation_neg Expected to have no effect, establishing a baseline. explanation_treat explanation_treat treatment->explanation_treat Expected to inhibit the effect observed with the positive control.

Caption: Logical relationship between experimental groups.

Replicating Published Findings with L-740093: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cholecystokinin-B (CCK-B) receptor antagonist, L-740093, with a focus on replicating published findings. It includes comparisons with other relevant CCK-B antagonists, detailed experimental protocols, and supporting data presented in a clear and structured format.

Introduction to this compound

This compound is a potent and specific antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. Its high affinity and selectivity have made it a valuable tool in neuroscience and pharmacology research, particularly in studies related to anxiety, pain perception, and gastric acid secretion.

Comparative Analysis of CCK-B Receptor Antagonists

To provide a comprehensive context for the use of this compound, the following table summarizes its in vitro potency in comparison to other well-characterized CCK-B receptor antagonists, YM022 and YF476.

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)
This compound CCK-B ReceptorRadioligand BindingMouse Cortex-Varies by radioligand
This compound CCK-B ReceptorRadioligand BindingRat Cortex-Varies by radioligand
YM022CCK-B ReceptorRadioligand Binding--0.068
YF476CCK-B ReceptorRadioligand BindingRat Brain-0.068
YF476CCK-B ReceptorRadioligand BindingCanine (cloned)-0.62
YF476CCK-B ReceptorRadioligand BindingHuman (cloned)-0.19

Signaling Pathways of the CCK-B Receptor

The CCK-B receptor, upon activation by its endogenous ligands gastrin and cholecystokinin, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathway involves the coupling to Gq and Gα12/13 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC), ultimately modulating cellular responses such as cell proliferation and acid secretion.

CCKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK-B Receptor CCK-B Receptor Gq/G13 Gq/G13 CCK-B Receptor->Gq/G13 Activates PLC PLC Gq/G13->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Gastrin/CCK Gastrin/CCK Gastrin/CCK->CCK-B Receptor Activates This compound This compound This compound->CCK-B Receptor Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Increases PKC PKC DAG->PKC Activates Ca2+->PKC Activates Downstream Effects Downstream Effects PKC->Downstream Effects

CCK-B Receptor Signaling Pathway

Experimental Protocols for Replicating Key Findings

To facilitate the replication of published findings with this compound, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CCK-B receptor in rodent cerebral cortex tissue.[1]

Materials:

  • Mouse or rat cerebral cortex tissue

  • [125I]-BH-CCK-8S (radioligand)

  • [3H]-PD140,376 (alternative radioligand)

  • This compound and other competing ligands

  • HEPES-NaOH buffer

  • L-365,260 (for non-specific binding determination)

  • Scintillation counter and vials

Procedure:

  • Prepare cerebral cortex cell suspensions from mice or rats.

  • In triplicate, incubate aliquots of the cell suspension (400 μl) with competing ligands at concentrations ranging from 0.10 pM to 100 μM (50 μl).

  • Add the radioligand, either [125I]-BH-CCK-8S (50 μl; final concentration 200 pM) or [3H]-PD140,376 (50 μl; final concentration 1.5 nM), to a final volume of 500 μl in the appropriate buffer.

  • Define non-specific binding using 1 μM L-365,260.

  • Incubate the samples.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the inhibitory constant (Ki) values.

Binding_Assay_Workflow A Prepare Cerebral Cortex Cell Suspension B Incubate Cells with Competing Ligands (e.g., this compound) A->B C Add Radioligand ([125I]-BH-CCK-8S or [3H]-PD140,376) B->C D Incubate to Reach Equilibrium C->D E Separate Bound and Free Radioligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Ki) F->G

Radioligand Binding Assay Workflow
In Vivo Assessment of Anxiolytic Activity

The anxiolytic effects of this compound can be evaluated in rodents using behavioral tests such as the elevated plus maze (EPM) and the open field test (OFT).

General Procedure:

  • Acclimate animals to the testing room for at least 30-60 minutes prior to the experiment.

  • Administer this compound or a vehicle control at the desired dose and route of administration, allowing sufficient time for the compound to exert its effect.

  • Place the animal in the testing apparatus (EPM or OFT).

  • Record the animal's behavior for a set period (typically 5 minutes) using a video tracking system.

  • Thoroughly clean the apparatus between each animal to remove olfactory cues.

Elevated Plus Maze (EPM) Specifics:

  • Parameters Measured: Percentage of time spent in the open arms and the number of entries into the open arms.

  • Expected Outcome for Anxiolytic Effect: An increase in both the percentage of time spent and the number of entries into the open arms.

Open Field Test (OFT) Specifics:

  • Parameters Measured: Time spent in the center of the arena, number of entries into the center zone, and total distance traveled (to assess general locomotor activity).

  • Expected Outcome for Anxiolytic Effect: An increase in the time spent and the number of entries into the center of the open field, with no significant change in total distance traveled.

Anxiolytic_Testing_Logic cluster_EPM Elevated Plus Maze cluster_OFT Open Field Test EPM_Increase_Open_Arms Increased Time/Entries in Open Arms OFT_Increase_Center Increased Time/Entries in Center OFT_No_Locomotor_Change No Change in Locomotor Activity Anxiolytic_Effect Anxiolytic Effect of this compound Anxiolytic_Effect->EPM_Increase_Open_Arms Anxiolytic_Effect->OFT_Increase_Center Anxiolytic_Effect->OFT_No_Locomotor_Change

Logical Flow for Anxiolytic Activity Assessment

Conclusion

This guide provides a foundational framework for researchers seeking to replicate and build upon the existing findings for the CCK-B receptor antagonist this compound. By offering a comparative context with other antagonists, a clear depiction of the relevant signaling pathway, and detailed experimental protocols, this document aims to facilitate reproducible and robust scientific inquiry. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental conditions.

References

L-740093: A Comparative Guide to its Potency at CCK-B Receptor Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of L-740093, a non-peptide antagonist, against various isoforms of the cholecystokinin-B (CCK-B) receptor. The information presented herein is supported by experimental data to aid researchers in their understanding and application of this compound.

Data Presentation: Potency of this compound at CCK-B Receptor Orthologs

The term "isoforms" in the context of the CCK-B receptor often refers to species orthologs, which can exhibit different pharmacological properties. This compound has been evaluated against human, canine, and murine CCK-B receptors, revealing species-dependent differences in its activity.

Receptor OrthologAssay TypeParameterValueReference
Human CCK-BRadioligand Binding ([125I]-CCK-8S displacement)IC500.49 nM[1]
Human CCK-BFunctional (CCK-4-stimulated Ca2+ mobilization)IC505.4 nM[1]

Note on Splice Variants: A splice variant of the human CCK-B receptor, designated CCK2i4svR, has been identified.[2][3] This variant is expressed in certain cancer cell lines.[2][3] While it has been shown to have a similar affinity for the related antagonist L-365,260 as the wild-type receptor, specific potency data for this compound against this splice variant is not currently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.

Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the CCK-B receptor.

Materials:

  • Membrane preparations from cells stably expressing the CCK-B receptor (e.g., CHO-K1 cells).

  • Radioligand: [125I]-CCK-8S (sulfated cholecystokinin octapeptide).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CCK-B receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation (containing a predetermined amount of protein).

    • 50 µL of [125I]-CCK-8S at a fixed concentration (typically near its Kd value).

    • 50 µL of binding buffer or a competing ligand for total and non-specific binding controls, respectively.

    • 50 µL of this compound at various concentrations (serial dilutions).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.[1]

Objective: To determine the IC50 of this compound in antagonizing agonist-induced calcium mobilization via the CCK-B receptor.

Materials:

  • Cells stably expressing the CCK-B receptor (e.g., hCCK-B.CHO cells).

  • CCK-B receptor agonist (e.g., CCK-4).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Seeding: Seed the CCK-B receptor-expressing cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a solution containing the calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a fixed concentration of the agonist (e.g., CCK-4) to all wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK and PI3K/Akt pathways.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK_B CCK-B Receptor Gq Gq Protein CCK_B->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (MAPK, PI3K/Akt) Ca2->Downstream Activates PKC->Downstream Activates Agonist Agonist (e.g., CCK, Gastrin) Agonist->CCK_B Activates L740093 This compound (Antagonist) L740093->CCK_B Blocks

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the potency of an unlabeled compound like this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Membranes with CCK-B Receptors incubate Incubate Membranes, Radioligand, & this compound in 96-well Plate prep_membranes->incubate prep_ligands Prepare Radioligand ([125I]-CCK-8S) & Serial Dilutions of this compound prep_ligands->incubate filter Rapid Filtration to Separate Bound & Free Radioligand incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Calculate Specific Binding & Plot Competition Curve count->analyze determine_ic50 Determine IC50 Value (Potency of this compound) analyze->determine_ic50

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Independent Validation of L-740093's Effect on Morphine Analgesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist L-740093 and its role in potentiating morphine-induced analgesia. While direct, independently validated quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information, including findings from the seminal study by Xu and colleagues (1996), and compares its expected effects with other well-documented CCK-B receptor antagonists.

Introduction to this compound and the Role of CCK-B Receptors in Pain Modulation

This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly through its CCK-B receptors in the central nervous system, is known to have an anti-opioid effect. Endogenous CCK can counteract the analgesic effects of opioids like morphine and contribute to the development of opioid tolerance. Consequently, blocking CCK-B receptors with antagonists such as this compound has been investigated as a strategy to enhance the analgesic efficacy of morphine and reduce the development of tolerance.

A key study by Xu et al. in 1996 provided initial evidence that this compound potentiates the antinociceptive effect of morphine through both electrophysiological and behavioral studies. While the full quantitative data from this study is not widely available, its findings are consistent with the broader class effect of CCK-B receptor antagonists on opioid-mediated analgesia.

Comparative Data on CCK-B Antagonists and Morphine Analgesia

Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of findings for other well-studied CCK-B receptor antagonists. This information provides a strong indication of the expected effects of this compound.

CCK-B Receptor AntagonistAnimal ModelAnalgesic TestKey Findings
This compound (Expected) RatFlexor Reflex (Electrophysiology), Hot PlatePotentiates morphine's depression of the flexor reflex; Potentiates morphine-induced analgesia.
L-365,260 RatPaw Pressure TestEnhanced analgesia induced by a submaximal dose of morphine (4 mg/kg).[1]
CI-988 RatHot Plate TestPrevented the development of tolerance to the analgesic effect of morphine.[2]
PD-134,308 MouseFormalin TestPotentiated the antinociceptive response to morphine in the late phase of the test.[3]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the interaction between CCK-B antagonists and morphine analgesia. These protocols are based on standard practices in preclinical pain research.

Tail-Flick Test

The tail-flick test is a common method to assess spinal nociceptive reflexes.

Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus. An increase in latency indicates an analgesic effect.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and restrainers for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal in the restrainer and position the tail over the radiant heat source. Activate the heat source and measure the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound (or other CCK-B antagonist) and morphine at predetermined doses and routes (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot-Plate Test

The hot-plate test assesses the supraspinal analgesic response to a thermal stimulus.

Objective: To measure the reaction time of an animal to a heated surface, indicated by behaviors such as paw licking, shaking, or jumping.

Apparatus:

  • Hot-plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the animal on the plate.

Procedure:

  • Acclimation: Acclimate the animals to the testing environment.

  • Baseline Reaction Time: Place the animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and start a timer. Observe the animal for nociceptive responses and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Drug Administration: Administer this compound and morphine as described for the tail-flick test.

  • Post-treatment Reaction Time: Measure the hot-plate latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Electrophysiological Recording of Nociceptive Neurons

This technique directly measures the activity of pain-transmitting neurons in the spinal cord or brain.

Objective: To assess the effect of this compound and morphine on the firing rate of nociceptive neurons in response to a painful stimulus.

Procedure:

  • Animal Preparation: The animal is anesthetized, and a surgical procedure is performed to expose the spinal cord or the brain region of interest.

  • Neuron Identification: A microelectrode is used to record the extracellular activity of single neurons. Nociceptive neurons are identified by their response to noxious stimuli (e.g., mechanical pressure, heat) applied to their receptive field on the animal's body.

  • Baseline Firing Rate: The baseline firing rate of the neuron in response to the noxious stimulus is recorded.

  • Drug Application: this compound and morphine are administered (e.g., intravenously or locally).

  • Post-drug Firing Rate: The firing rate of the neuron in response to the same noxious stimulus is recorded after drug administration.

  • Data Analysis: The change in the number of action potentials (spikes) evoked by the stimulus before and after drug application is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of this compound's effect on morphine analgesia.

G cluster_0 Neuronal Signaling morphine Morphine mu_receptor μ-Opioid Receptor morphine->mu_receptor inhibition Inhibition of Nociceptive Signal mu_receptor->inhibition analgesia Analgesia inhibition->analgesia cck CCK cckb_receptor CCK-B Receptor cck->cckb_receptor anti_opioid Anti-Opioid Effect cckb_receptor->anti_opioid anti_opioid->inhibition l740093 This compound l740093->cckb_receptor G cluster_1 Experimental Workflow start Animal Acclimation baseline Baseline Analgesic Testing (Tail-Flick / Hot-Plate) start->baseline drug_admin Drug Administration (Vehicle, Morphine, this compound, Morphine + this compound) baseline->drug_admin post_testing Post-Treatment Analgesic Testing drug_admin->post_testing data_analysis Data Analysis (%MPE, Dose-Response Curves) post_testing->data_analysis conclusion Conclusion on Potentiation Effect data_analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of L-740093: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like L-740093 is a critical component of laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, it is imperative to treat this compound as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, outlining a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to the following Personal Protective Equipment (PPE) standards is mandatory to minimize exposure risk:

  • Eye Protection: Wear safety glasses or goggles at all times.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A laboratory coat is essential to protect against accidental splashes.[1]

All handling of solid this compound and its solutions should be conducted within a chemical fume hood or a well-ventilated area to mitigate the risk of inhalation.[2]

Step-by-Step Disposal Protocol

A systematic approach to waste management, encompassing segregation, containment, and disposal, is crucial. Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[1][3]

1. Waste Identification and Segregation:

Properly segregating waste streams at the point of origin is the foundational step for safe and compliant disposal.[4] Waste generated from work with this compound should be categorized as follows:

  • Solid Waste: Includes any unused or expired this compound powder, as well as contaminated consumables like weighing boats, paper towels, and gloves.

  • Liquid Waste: Comprises all solutions containing this compound, such as those from experimental assays, and any solvents used to rinse contaminated labware.[1]

  • Sharps Waste: Encompasses any contaminated needles, syringes, or other sharp implements.

2. Waste Containment and Labeling:

Each waste stream must be collected in a designated, sealable, and chemically compatible container.

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste Designated, sealed container (e.g., wide-mouth plastic bottle)."Hazardous Chemical Waste" with the name "this compound contaminated debris" clearly visible.[1]
Liquid Waste Chemical-resistant, sealed container."Hazardous Chemical Waste" with a list of all constituents, including solvents and their approximate concentrations.[1][4]
Sharps Waste Puncture-resistant sharps container."Hazardous Chemical Waste - Sharps" with the biohazard symbol if applicable.[4][5]

3. Decontamination of Labware:

  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent in which this compound is soluble. This initial rinsate must be collected as hazardous liquid waste.[1]

  • Thorough Washing: Following the initial rinse, wash the glassware with laboratory detergent and hot water.

4. Empty Container Disposal:

Empty containers of this compound must be triple-rinsed with an appropriate solvent.[1]

  • Add a small amount of solvent to the container, ensuring all interior surfaces are wetted.

  • Securely cap and agitate the container.

  • Empty the rinsate into the designated hazardous liquid waste container.

  • Repeat this process two more times.[1]

After triple-rinsing, the container should be air-dried in a fume hood. The original label must be defaced or removed before the container can be disposed of as non-hazardous waste.[1]

5. Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[3][4] It is critical to follow all institutional procedures for waste manifest documentation. The waste will then be transported to an approved environmental management vendor for final treatment, likely incineration.

Experimental Protocol: Triple-Rinsing of Empty this compound Containers

Objective: To decontaminate empty containers of this compound for safe disposal as non-hazardous waste.

Materials:

  • Empty this compound container

  • Appropriate rinsing solvent (select a solvent in which this compound is freely soluble)

  • Designated hazardous liquid waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • In a chemical fume hood, add a small volume of the selected solvent to the empty this compound container. The amount should be sufficient to wet all interior surfaces.

  • Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all surfaces.

  • Carefully decant the solvent rinsate into the designated hazardous liquid waste container.

  • Repeat steps 1-3 two additional times for a total of three rinses.

  • Allow the container to air-dry completely in the fume hood.

  • Once dry, deface or remove the original label from the container.

  • The decontaminated container may now be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal A This compound Use B Solid Waste (gloves, wipes) A->B C Liquid Waste (solutions, rinsate) A->C D Sharps Waste (needles) A->D E Sealed & Labeled Solid Waste Container B->E F Sealed & Labeled Liquid Waste Container C->F G Puncture-Proof Sharps Container D->G H Store in Designated Waste Accumulation Area E->H F->H G->H I Contact EHS for Pickup H->I J Vendor Incineration I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of L-740093 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and data integrity. L-740093, a specific CCK-B receptor antagonist, is a compound designated for research use only and requires careful management in the laboratory.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound.

Understanding the Compound: Physical and Chemical Properties

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, some fundamental properties have been identified. This information is crucial for proper storage and handling.

PropertyValue
Chemical Formula C26H31N5O2
Molecular Weight 445.57 g/mol
Exact Mass 445.2478
Elemental Analysis C, 70.09; H, 7.01; N, 15.72; O, 7.18
CAS Number 154967-59-6

Table 1: Physical and Chemical Properties of this compound.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the absence of specific hazard information, a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In the absence of data on inhalation toxicity, it is prudent to handle this compound in a well-ventilated area, such as a chemical fume hood.

Operational Plans: From Receipt to Disposal

A structured workflow is critical for the safe handling of research compounds. The following diagram outlines the key steps for managing this compound within a laboratory setting.

G A Receiving and Verification B Log Entry and Inventory A->B C Storage in Designated Area (0-4°C for short term, -20°C for long term) B->C D Preparation of Stock Solutions (in a fume hood) C->D E Experimental Use (adherence to protocol) D->E F Decontamination of Work Area E->F G Waste Segregation and Collection F->G H Disposal via Approved Channels G->H

Workflow for Handling this compound

Storage: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

Table 2: First Aid Measures for this compound Exposure.

Spill Response: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including unused compound, contaminated labware, and cleaning materials, should be treated as hazardous chemical waste.

G A Identify Waste Stream (Solid, Liquid, Sharps) B Segregate Waste A->B C Use Designated, Labeled Waste Containers B->C D Store Waste in a Secure, Ventilated Area C->D E Schedule Pickup by Certified Hazardous Waste Vendor D->E F Maintain Disposal Records E->F

Disposal Workflow for this compound Contaminated Waste

Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Disclaimer: The information provided here is based on general laboratory safety principles and limited available data for this compound. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in safe chemical handling procedures and should consult their institution's safety policies and EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.